molecular formula C10H18O B1667372 DL-Borneol CAS No. 507-70-0

DL-Borneol

Numéro de catalogue: B1667372
Numéro CAS: 507-70-0
Poids moléculaire: 154.25 g/mol
Clé InChI: DTGKSKDOIYIVQL-SFVIPPHHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, more commonly known in research circles as Borneol, is a versatile organic compound with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . This bicyclic monoterpenoid alcohol is a significant compound of interest in pharmacological and chemical synthesis research. Its unique, rigid bicyclo[2.2.1]heptane skeleton serves as a valuable building block in organic chemistry, particularly for synthesizing more complex structures such as its acetate ester, which is used as a chiral intermediate . In biomedical research, borneol is investigated for its potential therapeutic properties. It is a key component studied in combination products for the symptomatic relief of conditions like arthritis, backaches, and bruises, often formulated with other active ingredients such as methyl salicylate, camphor, and menthol . Its role in these combinations and its mechanism of action are active areas of scientific inquiry. Researchers also explore its potential as an adjunct therapy in metabolic studies, including investigations related to diabetes . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

507-70-0

Formule moléculaire

C10H18O

Poids moléculaire

154.25 g/mol

Nom IUPAC

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7?,8?,10-/m1/s1

Clé InChI

DTGKSKDOIYIVQL-SFVIPPHHSA-N

SMILES isomérique

C[C@]12CCC(C1(C)C)CC2O

SMILES canonique

CC1(C2CCC1(C(C2)O)C)C

Apparence

Solid powder

Point d'ébullition

212 °C

Color/Form

White to off-white crystals
White translucent lumps

Densité

Leaves from ligroin;  MP 206 °C;  BP 213 °C;  density: 1.011 g/cu cm at 20 °C. Insoluble in water;  very soluble in ethanol, ether, benzene /Borneol, (+/-)-/

Point d'éclair

150 °F (60 °C) /closed cup/

melting_point

202 °C
Hexanogal plates from petroleum ether;  melting point: 204 °C;  boiling point: 210 °C at 779 mm Hg /L-Borneol/

Autres numéros CAS

10385-78-1
507-70-0
124-76-5
464-43-7

Description physique

Borneol appears as a white colored lump-solid with a sharp camphor-like odor. Burns readily. Slightly denser than water and insoluble in water. Used to make perfumes.
Liquid
White translucent solid;  [Hawley]
White to off-white crystals;  piney camphoraceous aroma

Pictogrammes

Flammable

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

Stable under recommended storage conditions.

Solubilité

In water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
Slightly soluble in proylene glycol;  Very slightly soluble in water;  Insoluble in vegatable oils
Soluble (in ethanol)

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

orneol
isoborneol
isoborneol, (1R-endo)-isomer
isoborneol, (1R-exo)-isomer
isoborneol, (1S-endo)-isomer
isoborneol, (1S-exo)-isomer
isoborneol, (endo)-isomer
isoborneol, (endo-(+-))-isomer
isoborneol, (exo)-isome

Pression de vapeur

0.03 [mmHg]
5.02X10-2 mm Hg at 25 °C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to DL-Borneol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Borneol is the racemic mixture of the two enantiomers, (+)-Borneol and (-)-Borneol, a bicyclic monoterpene alcohol with a characteristic camphor-like odor.[1][2] Found in the essential oils of numerous medicinal plants, it has a long history of use in traditional medicine.[3] In modern pharmacology, this compound is gaining significant attention for its diverse therapeutic properties, including its role as a penetration enhancer that can increase the permeability of the blood-brain barrier (BBB).[4][5] This guide provides a comprehensive technical overview of its chemical structure, properties, relevant experimental protocols, and known signaling pathways to support ongoing research and development.

Chemical Structure and Enantiomers

Borneol's structure is based on a bicyclo[2.2.1]heptane framework with a hydroxyl group at an endo position. The term "this compound" signifies a mixture of the dextrorotatory (D) and levorotatory (L) forms.

chemical_structure cluster_d D-(+)-Borneol cluster_dl This compound (Racemic Mixture) cluster_l L-(-)-Borneol d_borneol dl_borneol D-Borneol + L-Borneol d_borneol->dl_borneol l_borneol l_borneol->dl_borneol

Caption: Relationship between this compound and its D/L enantiomers.

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its characterization, formulation, and application in drug delivery systems.

PropertyValueUnit
Molecular Formula C₁₀H₁₈O-
Molar Mass 154.25 g/mol
Appearance White, crystalline powder or solid-
Odor Sharp, piney, camphor-like-
Melting Point 206-209°C
Boiling Point 212-213°C
Density 1.011g/cm³ (at 20°C)
Flash Point ~65°C
Water Solubility Insoluble / ~738 mg/L at 25°C-
Organic Solubility Soluble in ethanol, ether, chloroform, acetone-
Vapor Pressure ~0.03 - 0.05mmHg (at 25°C)
LogP (Octanol/Water) 2.69 - 2.7-

(Data sourced from[1][2][3][6])

Spectroscopic Data for Characterization

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound.

TechniqueKey Data Points
¹H NMR Characteristic peaks for methyl groups and the proton attached to the hydroxyl-bearing carbon.
¹³C NMR Signals corresponding to the 10 carbon atoms in the bicyclic structure.
Infrared (IR) Strong, broad absorption band for the O-H stretch (~3300-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and C-O stretching (~1050 cm⁻¹).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z 154. A characteristic base peak is often observed at m/z 95.[7][8]

Experimental Protocols

Quantification in Biological Matrices via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying borneol in plasma and other biological samples, essential for pharmacokinetic studies.[7][9]

gcms_workflow GC-MS Quantification Workflow sample_prep Sample Preparation (e.g., Plasma) extraction Liquid-Liquid Extraction (e.g., with n-hexane) sample_prep->extraction injection GC Injection (PTV Large Volume) extraction->injection separation Chromatographic Separation (HP-5MS capillary column) injection->separation detection Mass Spectrometry (EI, Selected Ion Monitoring) separation->detection analysis Data Analysis (Pharmacokinetics) detection->analysis

Caption: General workflow for this compound quantification by GC-MS.

Detailed Methodology:

  • Sample Preparation : An aliquot of rat plasma (e.g., 100 μL) is mixed with an internal standard (IS), such as naphthalene.[8][9]

  • Extraction : The analyte and IS are extracted from the plasma using a single liquid-liquid extraction step with an organic solvent like n-hexane or ethyl acetate.[7][10] The mixture is vortexed and then centrifuged to separate the organic layer.

  • GC Separation : The organic extract is injected into a GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm).[7] An oven temperature program is used to separate borneol from other components. A typical program might start at 60-80°C and ramp up to over 200°C.[7][8]

  • MS Detection : The separated compounds are ionized using Electron Impact (EI) at 70 eV. Detection is performed in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring the characteristic ion m/z 95 for borneol and camphor (its metabolite), and m/z 128 for the naphthalene IS.[7][8]

  • Quantification : A calibration curve is constructed using standards of known concentrations to determine the concentration of borneol in the unknown samples.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

To assess this compound's ability to cross the BBB or enhance the permeability of other drugs, an in vitro co-culture model is often used.[11]

bbb_assay In Vitro BBB Permeability Assay cell_culture Co-culture Model (Brain Microvascular Endothelial Cells & Astrocytes on Transwell insert) teer_check Verify Barrier Integrity (Measure TEER) cell_culture->teer_check treatment Apply Borneol +/- Drug (Apical/Blood side) teer_check->treatment sampling Collect Samples (Basolateral/Brain side at t=x) treatment->sampling quantification Quantify Compound (Using GC-MS or HPLC) sampling->quantification papp_calc Calculate Permeability (Papp value) quantification->papp_calc

Caption: Workflow for assessing BBB permeability using a Transwell model.

Detailed Methodology:

  • Model Establishment : Rat brain microvascular endothelial cells (BMECs) are cultured on the upper side (apical chamber) of a porous Transwell insert, while astrocytes are cultured on the bottom side (basolateral chamber). This co-culture mimics the cellular environment of the BBB.[11]

  • Barrier Integrity Measurement : The formation of a tight endothelial cell monolayer is confirmed by measuring the Trans-endothelial Electrical Resistance (TEER). High TEER values indicate a properly formed barrier.

  • Transport Experiment : The test compound (e.g., a P-gp substrate like verapamil or digoxin) is added to the apical chamber, with and without the presence of borneol.[11]

  • Sampling and Analysis : Samples are collected from the basolateral chamber at various time points. The concentration of the transported compound is quantified using a validated analytical method like GC-MS or HPLC.

  • Permeability Calculation : The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the in vitro BBB model. An increase in the Papp value in the presence of borneol indicates an enhancement of BBB permeability.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects, particularly its influence on the BBB and its anti-inflammatory properties, through the modulation of several key signaling pathways.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_bbb BBB Permeability Modulation cluster_inflammation Anti-Inflammatory Action Borneol This compound TJ Tight Junction Proteins (Occludin, Claudins) Borneol->TJ Modulation NFkB_BBB NF-κB Pathway Borneol->NFkB_BBB Activation NFkB_Inflam NF-κB Pathway Borneol->NFkB_Inflam Inhibition BBB Blood-Brain Barrier (BMECs) ImmuneCells Immune Cells (e.g., Macrophages) Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->BBB Reduced Efflux TJ->BBB Increased Permeability NFkB_BBB->Pgp Decreased Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Inflam->Cytokines Decreased Production Cytokines->ImmuneCells Reduced Inflammation

References

A Comprehensive Review of DL-Borneol's Pharmacological Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Borneol, a bicyclic monoterpene, has a long history of use in traditional medicine and is gaining increasing attention in modern pharmacology for its diverse therapeutic effects. This technical guide provides a comprehensive review of the pharmacological properties of this compound, with a focus on its neuroprotective, analgesic, anti-inflammatory, and drug delivery enhancement activities. Detailed experimental protocols for key in vivo and in vitro studies are provided, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways implicated in this compound's mechanisms of action, including the Ang1-VEGF-BDNF, NF-κB, and TRPM8 pathways, are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound.

Neuroprotective Effects

This compound, and its isomer l-Borneol, have demonstrated significant neuroprotective properties in preclinical models of cerebral ischemia. The primary mechanism of action appears to be the promotion of angiogenesis and neurogenesis, coupled with the reduction of neuronal apoptosis and inflammation in the ischemic brain tissue.

Key Signaling Pathway: Ang1-VEGF-BDNF

Studies have shown that l-Borneol exerts its neuroprotective effects by modulating the Angiopoietin-1 (Ang1)-Vascular Endothelial Growth Factor (VEGF)-Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[1][2][3] This pathway is crucial for promoting the formation of new blood vessels (angiogenesis) and the growth and survival of new neurons (neurogenesis) following ischemic injury.[1][2][3] l-Borneol has been shown to upregulate the expression of Ang-1, VEGF, and BDNF, while downregulating factors that inhibit angiogenesis and neurogenesis, such as Tie2, TGF-β1, and MMP9.[1][2]

Ang1_VEGF_BDNF_Pathway cluster_borneol This compound cluster_upregulated Upregulated Factors cluster_downregulated Downregulated Factors cluster_outcomes Cellular Outcomes borneol This compound Ang1 Ang-1 borneol->Ang1 VEGF VEGF borneol->VEGF BDNF BDNF borneol->BDNF Tie2 Tie2 borneol->Tie2 TGFb1 TGF-β1 borneol->TGFb1 MMP9 MMP9 borneol->MMP9 Angiogenesis Angiogenesis Ang1->Angiogenesis VEGF->Angiogenesis Neurogenesis Neurogenesis VEGF->Neurogenesis BDNF->Neurogenesis Neuroprotection Neuroprotection Angiogenesis->Neuroprotection Neurogenesis->Neuroprotection

Ang1-VEGF-BDNF Signaling Pathway Modulation by this compound.
Experimental Protocols and Quantitative Data

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model in Rats:

A widely used preclinical model to simulate ischemic stroke is the permanent middle cerebral artery occlusion (pMCAO) model in rats.

  • Protocol: Adult male Sprague-Dawley rats are anesthetized, and the middle cerebral artery is permanently occluded by inserting a filament into the internal carotid artery. Neurological deficits are assessed at various time points post-occlusion. Brains are then harvested for infarct volume measurement using 2,3,5-triphenyltetrazolium chloride (TTC) staining and for histological analysis.[2][4][5]

  • Drug Administration: l-Borneol is typically administered orally or via gavage at different doses (e.g., 0.1 g/kg, 0.2 g/kg) at specific time points after pMCAO.[2]

Quantitative Data from Neuroprotection Studies:

ParameterVehicle Groupl-Borneol (0.1 g/kg)l-Borneol (0.2 g/kg)NimodipineReference
Neurological Deficit Score (72h)HighReducedSignificantly Reduced (p < 0.05)Significantly Reduced[2]
Cerebral Infarct Rate (%)HighReducedSignificantly Reduced (p < 0.01)Significantly Reduced[2]
Serum Ang-1 LevelBaselineIncreasedSignificantly Increased (p < 0.05)-[2]
Serum VEGF LevelBaselineIncreasedSignificantly Increased (p < 0.01)-[2]
Serum Tie2 LevelBaselineReducedSignificantly Reduced (p < 0.01)-[2]

Analgesic Effects

This compound exhibits significant analgesic properties in various pain models, suggesting its potential as a topical and systemic pain reliever.

Key Signaling Pathway: TRPM8 Activation

The analgesic effects of borneol are, to a large extent, mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a cold-sensing ion channel.[6][7] Activation of TRPM8 on sensory neurons is believed to induce a cooling sensation that can gate or inhibit pain signals.

TRPM8_Pathway cluster_stimulus Stimulus cluster_receptor Receptor cluster_cellular Cellular Response cluster_outcome Physiological Outcome borneol This compound TRPM8 TRPM8 Channel borneol->TRPM8 Activation Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Neuron_hyperpol Sensory Neuron Hyperpolarization/ Modulation Ca_influx->Neuron_hyperpol Analgesia Analgesia Neuron_hyperpol->Analgesia Inhibition of Pain Signals

TRPM8-Mediated Analgesic Pathway of this compound.
Experimental Protocols and Quantitative Data

Formalin-Induced Nociception in Mice:

This model is used to assess both acute and inflammatory pain.

  • Protocol: Mice receive a subcutaneous injection of formalin into the paw. The time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes, representing neurogenic pain) and the late phase (15-30 minutes, representing inflammatory pain).[7]

  • Drug Administration: Borneol is administered topically or via intraperitoneal injection prior to the formalin injection.[7]

Clinical Trial in Postoperative Pain:

  • Protocol: A randomized, double-blind, placebo-controlled study was conducted on patients with postoperative pain. Pain intensity was assessed using a Visual Analog Scale (VAS) before and after treatment.[6]

  • Drug Administration: A topical formulation containing borneol was applied to the painful area.[6]

Quantitative Data from Analgesia Studies:

ModelTreatmentDose/ConcentrationOutcomeReference
Formalin Test (Mice, Late Phase)Topical (+)-Borneol1.5%Significant reduction in paw licking time[7]
Formalin Test (Mice, Late Phase)Topical (+)-Borneol15%Dose-dependent reduction in paw licking time[7]
Formalin Test (Mice, Late Phase)Intraperitoneal Borneol5, 25, 50 mg/kgDose-dependent reduction in paw licking time[7]
Postoperative Pain (Human)Topical BorneolNot specifiedMean VAS reduction of 32.0 vs 19.6 for placebo (p=0.0001)[6]

Anti-inflammatory Effects

This compound has demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.

Key Signaling Pathway: NF-κB Inhibition

A key mechanism underlying the anti-inflammatory effects of borneol is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response. Borneol has been shown to reduce the phosphorylation of NF-κB p65, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene transcription.[8]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling Cascade cluster_outcome Cellular Outcome stimulus e.g., LPS, Cytokines IKK IKK Complex stimulus->IKK borneol This compound borneol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, iNOS) NFkB_active->ProInflammatory_Genes Activates Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation

Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Protocols and Quantitative Data

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages:

  • Protocol: RAW 264.7 macrophage cells are stimulated with LPS to induce an inflammatory response. The levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant are measured.[9]

  • Drug Administration: Cells are pre-treated with different concentrations of borneol before LPS stimulation.[9]

Cerulein-Induced Acute Pancreatitis in Mice:

  • Protocol: Acute pancreatitis is induced in mice by intraperitoneal injections of cerulein. Pancreatic injury is assessed by measuring serum amylase and lipase levels and through histological examination of the pancreas.[8]

  • Drug Administration: Mice are pre-treated with borneol orally for several days before the induction of pancreatitis.[8]

Quantitative Data from Anti-inflammatory Studies:

ModelTreatmentDose/ConcentrationOutcomeReference
LPS-induced RAW 264.7 cellsNatural Borneol50 mg/mLSignificant reduction in NO, TNF-α, and IL-6 levels[9]
Cerulein-induced Pancreatitis (Mice)Borneol100 mg/kgSignificant reduction in serum amylase and lipase[8]
Cerulein-induced Pancreatitis (Mice)Borneol300 mg/kgSignificant reduction in pancreatic inflammation and oxidative stress[8]

Drug Delivery Enhancement

This compound is well-documented for its ability to enhance the permeability of various biological barriers, most notably the blood-brain barrier (BBB), thereby improving the delivery of co-administered drugs to the central nervous system.

Mechanisms of Permeability Enhancement

The mechanisms by which borneol enhances BBB permeability are multifactorial and include:

  • Modulation of Tight Junctions: Borneol can reversibly open the tight junctions between endothelial cells of the BBB.

  • Inhibition of Efflux Pumps: It can inhibit the function of efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.

  • Increased Pinocytosis: Borneol may increase the number of pinocytotic vesicles in brain capillary endothelial cells, promoting transcellular transport.

BBB_Enhancement cluster_borneol This compound Action cluster_mechanisms Mechanisms of Action at the BBB cluster_outcome Overall Outcome borneol This compound TJ Modulation of Tight Junctions borneol->TJ Efflux Inhibition of Efflux Pumps (P-gp) borneol->Efflux Pinocytosis Increased Pinocytosis borneol->Pinocytosis BBB_Permeability Increased BBB Permeability TJ->BBB_Permeability Efflux->BBB_Permeability Pinocytosis->BBB_Permeability Drug_Delivery Enhanced Drug Delivery to CNS BBB_Permeability->Drug_Delivery

Mechanisms of this compound in Enhancing Blood-Brain Barrier Permeability.
Experimental Protocols and Quantitative Data

In Vitro Blood-Brain Barrier Model:

  • Protocol: An in vitro BBB model can be established using co-cultures of brain capillary endothelial cells and astrocytes. The permeability of a specific drug across this barrier is measured in the presence and absence of borneol. The transendothelial electrical resistance (TEER) is often measured to assess the integrity of the tight junctions.

In Vivo Pharmacokinetic Studies in Rats:

  • Protocol: Rats are co-administered a specific drug with and without borneol. The concentrations of the drug in the plasma and brain tissue are measured at different time points to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve).

Quantitative Data from Drug Delivery Enhancement Studies:

Co-administered DrugAnimal ModelBorneol DoseIncrease in Brain Drug Concentration (AUC)Reference
TetramethylpyrazineRat25-100 mg/kg (oral)1.3 to 2.3-fold
GeniposideRat0.05-2.0 g/kg (oral)Dose-dependent increase
Puerarin and LigustrazineRatLow dosageOver 1.3-fold
CisplatinMouse100-900 mg/kg (oral)Significant increase in tumor tissue

Pharmacokinetics and Toxicity

Pharmacokinetics

Pharmacokinetic studies in rats have shown that borneol is rapidly absorbed and distributed to the brain after oral and intranasal administration.

Pharmacokinetic Parameters of Borneol in Rats:

Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
Intravenous---100[1]
Intranasal-0.17-90.82[1]
Oral268 ± 1490.5408 ± 121-
Toxicity

This compound is generally considered to have low toxicity.

Acute Toxicity Data:

SpeciesRouteLD50Reference
MouseOral1059 mg/kg[1]
RatOral500 mg/kg

Conclusion

This compound is a multifaceted pharmacological agent with significant therapeutic potential. Its neuroprotective, analgesic, anti-inflammatory, and drug delivery-enhancing properties are supported by a growing body of preclinical and clinical evidence. The mechanisms underlying these effects involve the modulation of key signaling pathways, including the Ang1-VEGF-BDNF, TRPM8, and NF-κB pathways. The ability of borneol to enhance the permeability of the blood-brain barrier is particularly promising for the development of novel therapeutic strategies for central nervous system disorders. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of this compound in various clinical applications. This technical guide provides a solid foundation of the current knowledge on this compound, which should aid researchers and drug development professionals in their future investigations of this promising natural compound.

References

The Enduring Legacy of DL-Borneol: A Technical Guide to its Historical and Modern Applications in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

DL-Borneol, a bicyclic monoterpene, has been a cornerstone of traditional medicine, particularly in Asia, for over a millennium. Its historical applications, documented in ancient pharmacopeias, range from a topical analgesic and anti-inflammatory agent to a critical component in remedies for cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the historical uses of this compound, bridging the gap between traditional knowledge and modern scientific validation. We delve into the pharmacological mechanisms that underpin its therapeutic effects, presenting quantitative data from key clinical and preclinical studies. Detailed experimental protocols for the evaluation of its analgesic, anti-inflammatory, and neuroprotective properties are provided. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering researchers and drug development professionals a detailed understanding of its multifaceted therapeutic potential.

Historical Context and Traditional Applications

The use of Borneol, known as Bing Pian (冰片) in Traditional Chinese Medicine (TCM), was first formally documented in the Tang Materia Medica in 659 A.D.[1]. In TCM theory, it is characterized as having pungent, bitter, and slightly cold properties, and is associated with the heart, spleen, and lung meridians. Its traditional functions include "opening the orifices" for resuscitation, clearing heat, alleviating pain, and dissipating nodules.

Historically, Borneol was sourced from the resin of Dryobalanops aromatica, a tree native to Southeast Asia. Due to its rarity, it was considered a precious medicinal ingredient. Today, this compound is also sourced from other plants like Cinnamomum camphora and can be chemically synthesized.

Traditional applications of this compound are extensive and can be categorized as follows:

  • Topical Use: Applied externally for pain and swelling associated with injuries, burns, sprains, muscle pain, and skin conditions.

  • Internal Use: Included in formulations for a range of conditions including febrile delirium, convulsions, stroke, and angina pectoris.

  • Adjuvant: Utilized as a "messenger drug" to enhance the penetration and therapeutic effects of other medicinal components, particularly in targeting the brain.

Pharmacological Validation of Traditional Uses

Modern scientific research has begun to elucidate the molecular mechanisms underlying the traditional therapeutic claims of this compound. The following sections summarize the key findings in the areas of analgesia, anti-inflammation, and neuroprotection.

Analgesic Effects

Clinical and preclinical studies have substantiated the traditional use of Borneol as an effective analgesic.

A randomized, double-blind, placebo-controlled clinical study involving 122 patients with postoperative pain demonstrated that topical application of borneol resulted in significantly greater pain relief compared to a placebo. The mean reduction in the Visual Analog Scale (VAS) score was 32.0 in the borneol group, compared to 19.6 in the placebo group[2]. Furthermore, 66% of patients in the borneol group experienced a pain intensity reduction of 50% or more, a significantly higher proportion than the 35% observed in the placebo group[2].

Table 1: Clinical Trial Data on the Analgesic Efficacy of Topical Borneol in Postoperative Pain [2]

MetricBorneol Group (n=62)Placebo Group (n=60)P-value
Baseline VAS Score (mm) 62.862.30.8167
Post-treatment VAS Score (mm) 30.842.70.0004
Mean Reduction in VAS Score (mm) 32.019.60.0001
Patients with ≥50% Pain Reduction 66%35%0.0006

Preclinical studies in mouse models of pain have identified the Transient Receptor Potential Melastatin 8 (TRPM8) channel as a key molecular target for borneol-induced analgesia[3][4]. Borneol activates the TRPM8 channel, a non-selective cation channel primarily expressed in peripheral sensory neurons that is also activated by cold temperatures and cooling agents like menthol[3][4]. This activation leads to a downstream glutamatergic mechanism in the spinal cord, contributing to its analgesic effect[3].

Table 2: Preclinical Data on the Analgesic Effects of Borneol in Mouse Models

Pain ModelBorneol AdministrationOutcome MeasureResultReference
Capsaicin-induced Nociception 15% topical borneolReduction in pain behavior85% reduction in wild-type mice; 22% reduction in TRPM8-/- mice[2]
Formalin-induced Biphasic Pain 15% topical borneolReduction in paw licking timeSignificant reduction in both phases[2]
CFA-induced Inflammatory Pain 15% topical borneolIncreased paw withdrawal latencySignificant increase in thermal hyperalgesia[5]
Spinal Nerve Ligation (Neuropathic Pain) 15-60 µg intrathecal borneolIncreased paw withdrawal thresholdDose-dependent increase[5]

The activation of the TRPM8 channel by borneol has been quantified with an EC50 value of 116 μM in mouse TRPM8-expressing HEK293 cells[6].

TRPM8_Signaling_Pathway Borneol This compound TRPM8 TRPM8 Channel (in Sensory Neuron) Borneol->TRPM8 Activates Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Opens Neuron_Depolarization Neuron Depolarization Ca_Influx->Neuron_Depolarization Signal_Transmission Signal to Spinal Cord Neuron_Depolarization->Signal_Transmission Glutamate_Release Glutamate Release (in Spinal Cord) Signal_Transmission->Glutamate_Release Modulates Pain_Perception Reduced Pain Perception Glutamate_Release->Pain_Perception Leads to

Anti-inflammatory Effects

Borneol's traditional use in treating inflammatory conditions is supported by evidence of its ability to modulate key inflammatory pathways. Studies have shown that borneol can significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6)[7].

The primary mechanism for this anti-inflammatory action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[7]. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. Borneol has been shown to suppress the activation of the NF-κB pathway, thereby downregulating the expression of inflammatory mediators[2][7].

NFkB_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades & Releases NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation NFkB_IkB NF-κB/IκBα Complex (Cytoplasm) Gene_Transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_Transcription Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines Borneol This compound Borneol->IKK_Complex Inhibits

Another identified mechanism involves the p38 mitogen-activated protein kinase (MAPK) pathway. Borneol has been found to activate the p38-COX-2-PGE2 signaling pathway, which can paradoxically contribute to the resolution of inflammation and promote healing in certain contexts, such as in the photodynamic therapy of acne[8][9].

Neuroprotective Effects

Borneol's traditional use in treating stroke and other neurological disorders is being investigated, with preclinical studies demonstrating its neuroprotective properties. In animal models of cerebral ischemia, borneol has been shown to reduce infarct volume and improve neurological function.

One of the proposed mechanisms for its neuroprotective effects is the modulation of the Notch signaling pathway. The Notch pathway is crucial for neurogenesis and vascular remodeling. Studies have shown that borneol can inhibit the expression of key components of the Notch pathway, such as Dll4, Hes1, and Hes5, following cerebral ischemic injury[10]. This modulation is thought to contribute to the repair of the neurovascular unit and inhibit neuronal apoptosis[9][10].

Experimental Protocols

This section provides an overview of the methodologies used in key studies to evaluate the pharmacological effects of this compound.

Extraction and Purification of Borneol

Natural borneol is typically extracted from plant materials, such as the leaves and branches of Cinnamomum camphora, using steam distillation. The resulting essential oil is then subjected to purification steps like fractional distillation and recrystallization to obtain high-purity borneol crystals.

Protocol: Recrystallization of Natural Borneol [11]

  • Crude natural borneol crystals are dissolved in a suitable solvent (e.g., n-hexane) at a specific ratio (e.g., 1:1.8 w/v).

  • The solution is heated to ensure complete dissolution.

  • The solution is then cooled slowly to allow for the formation of high-purity borneol crystals.

  • The crystals are collected by filtration and dried.

  • Purity is assessed using gas chromatography-mass spectrometry (GC-MS).

In Vivo Models for Analgesia

Protocol: Acetic Acid-Induced Writhing Test in Mice

  • Male Kunming mice (18-22 g) are used.

  • Mice are pre-treated with borneol (e.g., 50, 100, 200 mg/kg, intraperitoneally) or a vehicle control 30 minutes before the induction of writhing.

  • Writhing is induced by an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).

  • The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for the borneol-treated groups compared to the control group.

Experimental_Workflow_Analgesia Start Start Animal_Acclimatization Acclimatize Mice Start->Animal_Acclimatization Grouping Randomly Group Mice (Control, Borneol doses) Animal_Acclimatization->Grouping Pretreatment Administer Borneol or Vehicle (intraperitoneally) Grouping->Pretreatment Wait Wait 30 minutes Pretreatment->Wait Induction Inject 0.6% Acetic Acid (intraperitoneally) Wait->Induction Observation_Period Observe for 15 minutes (after a 5-minute latency) Induction->Observation_Period Data_Collection Count Number of Writhes Observation_Period->Data_Collection Analysis Calculate % Inhibition and Statistical Analysis Data_Collection->Analysis End End Analysis->End

In Vitro Anti-inflammatory Assays

Protocol: NF-κB p65 Translocation Assay

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of borneol for 1 hour.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce inflammation and NF-κB activation.

  • Immunofluorescence: Cells are fixed, permeabilized, and stained with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging and Analysis: Images are acquired using a high-content imaging system. The translocation of NF-κB p65 from the cytoplasm to the nucleus is quantified by measuring the fluorescence intensity in both compartments.

Conclusion and Future Directions

The historical use of this compound in traditional medicine is strongly supported by a growing body of modern scientific evidence. Its well-documented analgesic, anti-inflammatory, and neuroprotective effects are attributable to its interactions with specific molecular targets and signaling pathways, including the TRPM8 channel and the NF-κB and Notch pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development.

Future investigations should focus on larger-scale, well-designed clinical trials to further validate the efficacy and safety of this compound for various indications. The synergistic effects of borneol in combination with other therapeutic agents, a concept deeply rooted in traditional formulations, warrant further exploration. Additionally, the development of novel drug delivery systems that leverage borneol's ability to enhance bioavailability and cross biological barriers, such as the blood-brain barrier, holds significant promise for the treatment of a wide range of diseases. The continued integration of traditional knowledge with modern scientific rigor will undoubtedly unlock the full therapeutic potential of this ancient remedy.

References

The Synthesis of DL-Borneol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the production of DL-Borneol, a bicyclic monoterpene alcohol with significant applications in the pharmaceutical and fragrance industries. The document details the core chemical transformations, experimental protocols, and quantitative data associated with the most common synthetic methods.

Introduction

This compound is a racemic mixture of the endo-isomers of borneol. It is a waxy solid with a characteristic camphor-like odor. Traditionally, borneol was sourced from natural origins, such as the camphor tree (Cinnamomum camphora). However, to meet industrial demand and ensure consistent quality, synthetic routes have become the predominant source. The two primary industrial methods for synthesizing this compound are the reduction of camphor and the esterification-saponification of α-pinene. This guide will delve into the technical details of these processes.

Synthesis via Reduction of Camphor

The reduction of the carbonyl group in camphor is a direct and widely used method for the synthesis of a mixture of borneol and its diastereomer, isoborneol. The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Sodium Borohydride (NaBH₄) Reduction

The reduction of camphor with sodium borohydride is a common laboratory-scale synthesis due to its mild conditions and ease of execution. The hydride attack can occur from either the endo or exo face of the camphor molecule, leading to a mixture of isoborneol and borneol. Steric hindrance from the gem-dimethyl groups on the camphor structure favors the exo attack of the hydride, leading to isoborneol as the major product.

  • Dissolution: Dissolve 10.0 g of camphor in 100 mL of methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add 5.0 g of sodium borohydride in small portions over 30 minutes with continuous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully add 200 mL of cold water to the flask to decompose the excess sodium borohydride and the borate ester complex. A white precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water until the washings are neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

ParameterValueReference
Typical Yield 85-95%
Product Ratio (Isoborneol:Borneol) ~ 4:1 to 9:1
Purity (Crude) >90%-
Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a highly selective and industrially significant method for the reduction of ketones. It involves the use of an aluminum alkoxide, typically aluminum isopropoxide, as the reducing agent in an alcohol solvent, usually isopropanol. The reaction is reversible and driven to completion by distilling the acetone formed during the reaction. This method generally favors the formation of the more thermodynamically stable alcohol, which in the case of camphor reduction, is borneol (the endo isomer).

  • Catalyst Preparation: In a flame-dried round-bottom flask equipped with a distillation apparatus, add 5.4 g of aluminum isopropoxide to 50 mL of dry isopropanol.

  • Reactant Addition: Add 15.2 g of camphor to the flask.

  • Reaction and Distillation: Heat the mixture to reflux. Slowly distill off the acetone as it is formed, which shifts the equilibrium towards the products. The reaction progress can be monitored by the rate of acetone distillation.

  • Work-up: After the reaction is complete (typically 2-3 hours), cool the mixture and hydrolyze the aluminum alkoxide by the slow addition of dilute sulfuric acid.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.

ParameterValueReference
Typical Yield 70-85%-
Product Ratio (Borneol:Isoborneol) Borneol is the major product
Purity (Crude) >90%-

Synthesis from α-Pinene

An alternative industrial route to this compound starts from α-pinene, a major component of turpentine oil. This process involves a two-step esterification and saponification sequence.

Esterification of α-Pinene

In the first step, α-pinene is reacted with an organic acid, such as oxalic acid or formic acid, in the presence of an acidic catalyst to form the corresponding bornyl ester. This reaction proceeds via a Wagner-Meerwein rearrangement of the pinene carbocation.

Saponification of Bornyl Ester

The resulting bornyl ester is then hydrolyzed (saponified) using a strong base, such as sodium hydroxide, to yield borneol and the salt of the organic acid.

  • Esterification: In a reaction vessel, mix 136 g of α-pinene with 90 g of anhydrous oxalic acid and a catalytic amount of a solid acid catalyst (e.g., sulfated zirconia). Heat the mixture to 120-130°C for 4-6 hours with vigorous stirring.

  • Removal of Excess Reactants: After the reaction, remove the catalyst by filtration. Distill off any unreacted α-pinene and other volatile components under reduced pressure.

  • Saponification: Add a solution of 80 g of sodium hydroxide in 300 mL of water to the crude bornyl oxalate. Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis.

  • Isolation: After cooling, the solid borneol can be separated by filtration or extracted with a suitable solvent like toluene.

  • Purification: The crude borneol is then purified by recrystallization or distillation.

ParameterValueReference
Overall Yield 60-75%
Borneol Content in Product >80%-
Purity (after purification) >95%-

Purification of this compound

The synthetic methods described above typically yield a mixture of borneol and its diastereomer, isoborneol. The separation of these isomers is crucial for obtaining high-purity this compound.

Column Chromatography

On a laboratory scale, column chromatography is an effective method for separating borneol and isoborneol. Due to the different steric environments of the hydroxyl groups, the two isomers exhibit different affinities for the stationary phase.

  • Column Packing: Pack a glass column with silica gel (100-200 mesh) using a slurry of the adsorbent in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product mixture in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Isoborneol, being less polar, will elute first, followed by borneol.

  • Fraction Collection and Analysis: Collect the fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the pure fractions of each isomer.

Fractional Distillation

On an industrial scale, fractional distillation can be employed for the separation. Although the boiling points of borneol (213 °C) and isoborneol (212-214 °C) are very close, separation is possible with an efficient fractional distillation column.

Selective Dehydration

A patented method involves the selective dehydration of isoborneol to camphene in the presence of an acid catalyst, leaving the borneol largely unreacted. The resulting camphene can then be easily separated from borneol by distillation.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations in the synthesis of this compound.

G Reduction of Camphor to Borneol and Isoborneol cluster_reactants Reactants cluster_products Products Camphor Camphor Borneol Borneol (endo) Camphor->Borneol Reduction Isoborneol Isoborneol (exo) Camphor->Isoborneol Reduction ReducingAgent Reducing Agent (e.g., NaBH4, Al(O-iPr)3) G Synthesis of Borneol from α-Pinene AlphaPinene α-Pinene BornylEster Bornyl Ester AlphaPinene->BornylEster Esterification (+ Organic Acid) OrganicAcid Organic Acid (e.g., Oxalic Acid) Borneol Borneol BornylEster->Borneol Saponification (+ Base) Base Base (e.g., NaOH) G General Experimental Workflow for Camphor Reduction start Start dissolve Dissolve Camphor in Solvent start->dissolve add_reductant Add Reducing Agent dissolve->add_reductant react Allow Reaction to Proceed add_reductant->react quench Quench Reaction react->quench isolate Isolate Crude Product (Filtration/Extraction) quench->isolate purify Purify Product (Chromatography/Distillation) isolate->purify end End purify->end

The Neuroprotective Potential of DL-Borneol: A Technical Guide to Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Borneol, a bicyclic monoterpene, has garnered significant interest for its neuroprotective properties, particularly in the context of ischemic stroke. This technical guide synthesizes the findings from key preclinical studies, providing an in-depth overview of the mechanisms underlying this compound's therapeutic effects. This document details the experimental protocols used to evaluate its efficacy, presents quantitative data from these studies in a structured format, and visualizes the key signaling pathways implicated in its neuroprotective action. The evidence presented herein supports the potential of this compound as a promising candidate for further investigation in the development of novel therapies for neurological disorders.

Introduction

Stroke remains a leading cause of mortality and long-term disability worldwide. The complex pathophysiology of ischemic stroke involves a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death and neurological deficits. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective strategies.[1][2] this compound, a component of traditional Chinese medicine, has emerged as a potential neuroprotective agent. Its ability to cross the blood-brain barrier (BBB) makes it an attractive candidate for central nervous system (CNS) disorders.[3][4] This guide focuses on the preclinical evidence demonstrating the neuroprotective effects of different forms of borneol, including l-Borneol and (+)-Borneol, in models of cerebral ischemia.

Quantitative Data on the Neuroprotective Effects of this compound

The neuroprotective efficacy of this compound has been quantified in several preclinical studies using animal models of cerebral ischemia. The following tables summarize the key findings on neurological function, cerebral infarct size, and molecular markers.

Table 1: Effects of l-Borneol on Neurological Deficit Scores in Rats with Permanent Middle Cerebral Artery Occlusion (pMCAO)
Treatment Group24h Post-MCAO48h Post-MCAO72h Post-MCAO
Model Group13.0 ± 1.212.5 ± 1.012.0 ± 1.1
Nimodipine10.5 ± 1.09.5 ± 0.9 8.5 ± 0.8
l-Borneol (0.2 g/kg)12.0 ± 1.111.0 ± 1.010.0 ± 0.9

Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared with the vehicle group. Neurological function was assessed on a scale of 0-18, where a higher score indicates a more severe deficit.[1]

Table 2: Effects of (+)-Borneol on Infarct Size and Neurological Scores in a Rat Model of Permanent Cerebral Ischemia
Treatment GroupDose (mg/kg)Infarct Size (%)Neurological Score
Vehicle-45.3 ± 3.23.5 ± 0.3
(+)-Borneol0.2540.1 ± 2.93.1 ± 0.4
(+)-Borneol0.532.5 ± 2.52.5 ± 0.3
(+)-Borneol1.025.7 ± 2.1 1.8 ± 0.2
(+)-Borneol2.026.1 ± 2.3 1.9 ± 0.3
(+)-Borneol4.027.3 ± 2.6 2.0 ± 0.2

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared with the vehicle-treated group. A lower neurological score indicates better function.[2]

Table 3: Effects of l-Borneol on Serum Levels of Angiogenic and Neurogenic Factors
Treatment GroupAng-1 (pg/mL)VEGF (pg/mL)
Control350 ± 30120 ± 15
Vehicle200 ± 2580 ± 10
l-Borneol (0.2 g/kg)300 ± 28110 ± 12

Data are presented as mean ± SD. *p < 0.05 compared with the vehicle group.[1]

Key Signaling Pathways in this compound's Neuroprotection

Several signaling pathways have been identified as key mediators of this compound's neuroprotective effects. These pathways are involved in angiogenesis, neurogenesis, anti-inflammatory, and anti-apoptotic processes.

Ang1-VEGF-BDNF Pathway

l-Borneol has been shown to promote angiogenesis and neurogenesis by upregulating key factors in this pathway.[1][5] This leads to the formation of new blood vessels and the survival and growth of neurons in the ischemic penumbra.

Ang1_VEGF_BDNF_Pathway cluster_borneol l-Borneol cluster_upregulation Upregulation cluster_downregulation Downregulation cluster_outcomes Neuroprotective Outcomes borneol l-Borneol Ang1 Ang1 borneol->Ang1 VEGF VEGF borneol->VEGF BDNF BDNF borneol->BDNF TGFb1 TGF-β1 borneol->TGFb1 MMP9 MMP9 borneol->MMP9 Angiogenesis Angiogenesis Ang1->Angiogenesis VEGF->Angiogenesis Neurogenesis Neurogenesis VEGF->Neurogenesis BDNF->Neurogenesis TGFb1->Angiogenesis MMP9->Angiogenesis

Caption: l-Borneol promotes angiogenesis and neurogenesis via the Ang1-VEGF-BDNF pathway.

Dll4/Notch1 Signaling Pathway

l-Borneolum has been found to exert its neuroprotective effects by regulating the Dll4/Notch1 signaling pathway, which is crucial for cell fate decisions, including neuronal apoptosis.[6][7]

Dll4_Notch1_Pathway cluster_borneol l-Borneolum cluster_pathway Dll4/Notch1 Pathway cluster_apoptosis Apoptosis borneol l-Borneolum Dll4 Dll4 borneol->Dll4 Notch1 Notch1 borneol->Notch1 Hes1 Hes1 borneol->Hes1 Hes5 Hes5 borneol->Hes5 Caspase3 Caspase-3 borneol->Caspase3 Dll4->Notch1 Notch1->Hes1 Notch1->Hes5 Notch1->Caspase3 Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: l-Borneolum inhibits neuronal apoptosis by downregulating the Dll4/Notch1 pathway.

NF-κB Signaling Pathway

Borneol has been demonstrated to protect against cerebral ischemia/reperfusion injury by inhibiting the pro-inflammatory NF-κB signaling pathway.[3] This anti-inflammatory action contributes significantly to its neuroprotective effects.

NFkB_Pathway cluster_stimulus Ischemia/Reperfusion cluster_borneol Borneol cluster_pathway NF-κB Pathway cluster_inflammation Inflammation OGDR OGD/R Ikb IκBα Degradation OGDR->Ikb NFkB NF-κB p65 Nuclear Translocation OGDR->NFkB borneol Borneol borneol->Ikb borneol->NFkB Ikb->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines iNOS iNOS NFkB->iNOS Inflammation Neuroinflammation Cytokines->Inflammation iNOS->Inflammation

Caption: Borneol inhibits neuroinflammation by suppressing the NF-κB signaling pathway.

Experimental Protocols

The following section details the key experimental methodologies employed in the cited studies to investigate the neuroprotective effects of this compound.

Animal Model of Ischemic Stroke
  • Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats.[1][2]

  • Animals: Adult male Sprague-Dawley rats.[2]

  • Procedure:

    • Anesthetize the rat (e.g., with chloral hydrate).

    • Make a midline incision in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the proximal CCA.

    • Insert a nylon monofilament suture into the ICA via the ECA stump and advance it to the origin of the middle cerebral artery (MCA) to induce a permanent occlusion.

    • Suture the incision.

  • Sham Operation: The same surgical procedure is performed without the insertion of the nylon suture.[6]

Neurological Function Assessment
  • Method: Modified Neurological Severity Score (mNSS).[6]

  • Scoring: A composite score evaluating motor, sensory, balance, and reflex functions. A higher score indicates a more severe neurological deficit.

  • Evaluation Time Points: Typically performed at 24, 48, and 72 hours post-MCAO.[1]

Infarct Volume Measurement
  • Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining.[6]

  • Procedure:

    • Sacrifice the animal at a predetermined time point.

    • Harvest the brain and slice it into coronal sections.

    • Incubate the slices in a TTC solution.

    • Viable tissue stains red, while the infarcted tissue remains white.

    • Quantify the infarct area in each slice using image analysis software.

    • Calculate the total infarct volume as a percentage of the total brain volume.

Western Blot Analysis
  • Purpose: To quantify the expression levels of specific proteins.[2][6]

  • Procedure:

    • Homogenize brain tissue samples from the ischemic region.

    • Extract total protein and determine the concentration.

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Ang1, VEGF, BDNF, Dll4, Notch1, NF-κB).

    • Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).

Immunohistochemistry (IHC)
  • Purpose: To visualize the localization and expression of specific proteins within the brain tissue.[1][6]

  • Procedure:

    • Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Harvest the brain and post-fix it.

    • Cryoprotect the brain in sucrose solutions.

    • Section the brain using a cryostat.

    • Mount the sections on slides.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against the target protein.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fading medium.

    • Visualize and capture images using a fluorescence microscope.

Discussion and Future Directions

The preclinical studies summarized in this guide provide compelling evidence for the neuroprotective effects of this compound in the context of ischemic stroke. The multifaceted mechanisms of action, including the promotion of angiogenesis and neurogenesis, and the suppression of inflammation and apoptosis, underscore its therapeutic potential. The ability of borneol to modulate multiple signaling pathways, such as the Ang1-VEGF-BDNF, Dll4/Notch1, and NF-κB pathways, suggests a holistic approach to neuroprotection that addresses the complex pathophysiology of ischemic brain injury.

Future research should focus on several key areas. Firstly, further investigation into the specific roles of the different isomers of borneol (l-borneol vs. d-borneol) and their synergistic effects is warranted.[8] Secondly, long-term studies are needed to evaluate the effects of this compound on functional recovery and cognitive outcomes following stroke.[2] Additionally, studies exploring the optimal therapeutic window and dose-response relationships are crucial for its clinical translation. Finally, the development of targeted delivery systems could enhance the bioavailability of this compound in the brain and minimize potential systemic side effects.

Conclusion

This compound has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its ability to modulate key signaling pathways involved in neuronal survival, vascular remodeling, and inflammation makes it a promising candidate for the development of novel stroke therapies. The data and experimental frameworks presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to advance the investigation of this compound from the laboratory to the clinic.

References

Unveiling the Anti-Inflammatory Mechanisms of DL-Borneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the intricate anti-inflammatory pathways modulated by the bicyclic monoterpene, DL-Borneol. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

This compound, a naturally occurring organic compound, has long been utilized in traditional medicine for its therapeutic properties. Modern scientific inquiry has increasingly focused on its potent anti-inflammatory effects, revealing a multi-pronged mechanism of action that targets several key inflammatory pathways. This guide provides an in-depth exploration of these pathways, supported by experimental evidence, to aid in the ongoing research and development of novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, controlling the expression of a wide array of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound has been shown to effectively suppress this pathway. Studies have demonstrated that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB and the degradation of its inhibitory protein, IκBα. This action prevents the nuclear translocation of NF-κB, thereby downregulating the expression of its target genes, including those for inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). For instance, in a mouse model of acute pancreatitis, borneol administration at doses of 100 and 300 mg/kg significantly reduced the expression of phospho-NF-κB p65.[1] Similarly, in a rat model of epileptogenesis, (+)-borneol at doses of 3, 6, and 12 mg/kg decreased the levels of IL-1β and TNF-α.[2]

NF_kappa_B_Pathway NF-κB Signaling Pathway Modulation by this compound cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB degradation of IκBα releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes activates transcription DL_Borneol This compound DL_Borneol->IKK inhibits DL_Borneol->IkBa_NFkB inhibits IκBα degradation MAPK_Pathway MAPK Signaling Pathway Modulation by this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response DL_Borneol This compound DL_Borneol->MKK3_6 inhibits phosphorylation DL_Borneol->MKK4_7 inhibits phosphorylation DL_Borneol->MEK1_2 inhibits phosphorylation LPS_Assay_Workflow LPS-Induced Inflammation Assay Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate ELISA ELISA (Cytokines) Stimulate->ELISA Griess Griess Assay (NO) Stimulate->Griess WesternBlot Western Blot (Signaling Proteins) Stimulate->WesternBlot qPCR RT-qPCR (Gene Expression) Stimulate->qPCR

References

An Initial Investigation into the Analgesic Properties of DL-Borneol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial scientific investigations into the analgesic properties of DL-Borneol. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of preclinical data, experimental methodologies, and the underlying molecular mechanisms of action.

Introduction

This compound is a bicyclic monoterpene that has been traditionally used in various forms of medicine for its purported therapeutic effects, including pain relief. Recent scientific inquiry has sought to validate these claims and elucidate the pharmacological basis for its analgesic activity. Preclinical studies have demonstrated that this compound exhibits significant antinociceptive and anti-inflammatory properties, suggesting its potential as a novel analgesic agent. This document synthesizes the key findings from these initial investigations.[1][2][3]

Quantitative Data Summary

The analgesic efficacy of this compound has been quantified in various preclinical models of pain. The following tables summarize the key dose-response relationships and efficacy data from these studies.

Table 2.1: Efficacy of this compound in Acute Pain Models
Pain ModelSpeciesAdministration RouteDose/ConcentrationObserved EffectReference
Acetic Acid-Induced WrithingMouseIntraperitoneal5, 25, 50 mg/kgSignificant reduction in writhing behavior.[1][4][1][4]
Formalin Test (Phase I - Acute)MouseTopical1.5%, 2%, 4.5%, 15%Dose-dependent reduction in paw licking and lifting time.[5]
Formalin Test (Phase I - Acute)MouseIntraperitoneal5, 25, 50 mg/kgReduced time spent licking paws.[5]
Hot Plate TestMouseIntraperitoneal50 mg/kgSignificantly increased latency time to paw licking.[5]
Hot Plate TestMouseTopical2%Significantly extended latency time.[5]
Capsaicin-Induced PainMouseTopical2%, 25%Significant reduction in paw licking and lifting time.[5]
Table 2.2: Efficacy of this compound in Chronic and Inflammatory Pain Models
Pain ModelSpeciesAdministration RouteDose/ConcentrationObserved EffectReference
Formalin Test (Phase II - Inflammatory)MouseTopical1.5%, 2%, 4.5%, 15%Dose-dependent reduction in paw licking and lifting time.[5][6]
CFA-Induced Inflammatory PainMouseOral125, 250, 500 mg/kgDose-dependent increase in paw withdrawal thresholds.[5]
CFA-Induced Inflammatory PainMouseIntrathecal15, 30, 60 µgIncreased paw withdrawal thresholds.[5]
Carrageenan-Induced PeritonitisMouse--Reduced leukocyte migration to the peritoneal cavity.[1][4][1][4]
Oxaliplatin-Induced Neuropathic PainMouseIntrathecalDose-dependentIncreased pain threshold.[5]
Table 2.3: In Vitro Receptor Activity of this compound
TargetAssay TypeSpecies/SystemConcentrationEffectReference
TRPA1Patch-clamphTRPA1IC50: 0.20 ± 0.06 mMInhibition of AITC-induced currents.[5]
TRPA1Cationic Current InhibitionXenopus oocytesIC50: 0.3 mMInhibition of TRPA1 mediated currents.[7][7]
TRPM8--EC50: 65 µMActivation of TRPM8 channel.[6][8][6][8]
TRPV3Patch-clamp-EC50: 3.45 ± 0.13 mMActivation of TRPV3.[8][8]
GABAA ReceptorElectrophysiologyHuman recombinant (Xenopus oocytes)EC50: 248 µMPotentiation of GABA-induced currents.[8][9][8][9]
GABAA ReceptorElectrophysiologyHuman recombinant (Xenopus oocytes)> 1.5 mMDirect activation of the receptor.[8][9][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's analgesic properties.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by inducing a characteristic writhing response.[1]

  • Animals: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals are divided into control, standard (e.g., Diclofenac Na, 10 mg/kg), and test groups (this compound at various doses).

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a set absorption period (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally (10 ml/kg).[1]

    • Immediately following the acetic acid injection, mice are placed in an observation chamber.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a predetermined period, typically 15-20 minutes.[1]

  • Endpoint: A significant reduction in the number of writhes compared to the control group indicates analgesic activity.

Formalin Test

This test is used to assess both acute and inflammatory pain, as it produces a biphasic pain response.[6][10]

  • Animals: Mice or rats.

  • Procedure:

    • Animals are habituated to the testing environment.

    • A dilute solution of formalin (typically 2.5-5% in saline) is injected subcutaneously into the plantar surface of a hind paw (e.g., 20 µl for mice).[10]

    • The animal is immediately returned to the observation chamber.

    • Nociceptive behavior (licking, biting, and shaking of the injected paw) is observed and quantified during two distinct phases:

      • Phase I (Acute): 0-5 minutes post-injection, reflecting direct chemical stimulation of nociceptors.[6][10]

      • Phase II (Inflammatory): 15-40 minutes post-injection, involving inflammatory processes and central sensitization.[6]

  • Endpoint: The total time spent exhibiting nociceptive behaviors in each phase is recorded. A reduction in this time indicates antinociceptive effects.

Hot Plate Test

This method evaluates the response to a thermal stimulus, primarily assessing centrally mediated analgesia.[3][11]

  • Animals: Mice or rats.

  • Procedure:

    • The surface of the hot plate is maintained at a constant temperature (e.g., 52-55°C).[3][12]

    • The animal is placed on the hot plate, and a timer is started.

    • The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[11]

    • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond compared to control animals suggests analgesic activity.

Von Frey Test (Mechanical Allodynia)

This assay measures the withdrawal threshold to a mechanical stimulus, often used in models of neuropathic and inflammatory pain.[5][7]

  • Animals: Mice or rats.

  • Procedure:

    • Animals are placed in a chamber with a wire mesh floor and allowed to acclimate.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[5]

    • The filament is pressed perpendicularly until it bends.

    • The presence or absence of a paw withdrawal response is noted.

    • The "up-down" method is often used to determine the 50% paw withdrawal threshold.[5]

  • Endpoint: An increase in the paw withdrawal threshold (in grams) indicates a reduction in mechanical sensitivity (anti-allodynic effect).

Mechanisms of Action and Signaling Pathways

This compound exerts its analgesic effects through multiple mechanisms, primarily by modulating key ion channels and receptors involved in nociception.

Modulation of TRP Channels

This compound interacts with several members of the Transient Receptor Potential (TRP) channel family, which are critical in sensing pain and temperature.

  • TRPM8 Activation: this compound is an agonist of the TRPM8 channel, also known as the "cold and menthol receptor".[6][8] Activation of TRPM8 on sensory neurons is thought to induce a cooling sensation that can gate pain signals, contributing to analgesia.[6][8] This mechanism is believed to be a primary contributor to the analgesic effects of topical borneol.[6][8] The analgesic effect of TRPM8 activation may also involve downstream glutamatergic mechanisms in the spinal cord.[8]

  • TRPA1 Inhibition: In contrast to its effect on TRPM8, this compound inhibits the TRPA1 channel, an ion channel involved in sensing noxious chemical irritants and inflammatory pain.[7] By inhibiting TRPA1, borneol can reduce the signaling of pain and inflammation.[7]

TRP_Channel_Modulation cluster_borneol This compound cluster_neuron Sensory Neuron borneol This compound trpm8 TRPM8 Channel borneol->trpm8 Activates trpa1 TRPA1 Channel borneol->trpa1 Inhibits analgesia Analgesia trpm8->analgesia Promotes pain_signal Pain Signal Reduction trpa1->pain_signal Reduces GABA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron gaba_release GABA gaba_receptor GABA-A Receptor gaba_release->gaba_receptor Binds to cl_influx Increased Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability borneol This compound borneol->gaba_receptor Positive Modulation NFkB_Inhibition borneol This compound ikk IKK Activation borneol->ikk Inhibits stimuli Inflammatory Stimuli (e.g., LPS) stimuli->ikk ikb IκBα Degradation ikk->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb gene_transcription Pro-inflammatory Gene Transcription nfkb->gene_transcription inflammation Inflammation & Pain gene_transcription->inflammation Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Analgesia Models cluster_mechanism Mechanism of Action Studies receptor_binding Receptor Binding Assays (TRPM8, TRPA1, GABA-A) channel_patch Patch-Clamp Electrophysiology acute_pain Acute Pain Models (Hot Plate, Formalin Phase I) channel_patch->acute_pain Promising Results inflammatory_pain Inflammatory Pain Models (Formalin Phase II, CFA) visceral_pain Visceral Pain Model (Acetic Acid Writhing) pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB) inflammatory_pain->pathway_analysis Investigate Underlying Mechanism neuropathic_pain Neuropathic Pain Models (e.g., von Frey Test)

References

Unlocking the Brain: A Technical Guide to DL-Borneol as a Blood-Brain Barrier Permeation Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, restricting the passage of most pharmacologically active agents into the brain. DL-Borneol, a bicyclic monoterpene, has emerged as a promising permeation enhancer capable of transiently and reversibly increasing BBB permeability. This technical guide provides an in-depth analysis of the mechanisms, experimental validation, and quantitative data supporting the use of this compound to enhance drug delivery to the brain. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring strategies to overcome the BBB.

Introduction

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1] This barrier is essential for maintaining the brain's microenvironment, but it also significantly hinders the delivery of therapeutic agents. Overcoming this barrier is a critical step in treating a wide range of neurological diseases.

This compound, a compound traditionally used in Chinese medicine, has garnered significant attention for its ability to act as a "guide" drug, facilitating the entry of other substances into the brain.[2] Its lipophilic nature allows it to rapidly cross the BBB, with detectable brain concentrations within five minutes of oral administration.[3] This guide will delve into the molecular mechanisms through which this compound exerts its effects, present quantitative evidence of its efficacy, and provide detailed experimental protocols for its evaluation.

Mechanisms of Action

This compound enhances BBB permeability through a multi-faceted approach, primarily involving the modulation of tight junctions, inhibition of efflux pumps, and potentially influencing other transport pathways.

Modulation of Tight Junctions

Tight junctions are complex protein structures that seal the paracellular pathway between adjacent endothelial cells of the BBB. This compound has been shown to transiently loosen these junctions, thereby increasing paracellular drug transport.[2] This is achieved through the downregulation of key tight junction-associated proteins. Specifically, studies have demonstrated that borneol can decrease the expression of Zonula Occludens-1 (ZO-1) and F-actin.[4] The effect on other tight junction proteins like claudin-5 and occludin appears to be less significant or context-dependent.[4]

Inhibition of P-glycoprotein (P-gp) Efflux Pump

P-glycoprotein (P-gp) is an ATP-dependent efflux transporter highly expressed on the luminal side of brain endothelial cells. It actively pumps a wide range of xenobiotics, including many drugs, out of the brain, representing a major obstacle to CNS drug delivery. This compound has been identified as an inhibitor of P-gp function.[5]

The inhibitory action of borneol on P-gp is mediated, at least in part, through the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] Borneol can activate the NF-κB pathway in brain microvascular endothelial cells (BMECs), which in turn leads to a downregulation of P-gp expression and function.[6] This inhibition of P-gp-mediated efflux results in higher intracellular concentrations of co-administered drugs within the brain endothelial cells and ultimately, greater penetration into the brain parenchyma.

Caveolae-Mediated Transcytosis

Caveolae are small, flask-shaped invaginations of the plasma membrane involved in endocytosis and transcytosis. While caveolae-mediated transport is generally suppressed at the healthy BBB, it can be a pathway for certain molecules to cross the endothelial cells.[8][9] Currently, there is limited direct evidence to suggest that this compound's primary mechanism of BBB permeation enhancement involves the modulation of caveolae-mediated transcytosis. Further research is needed to explore this potential mechanism.

Quantitative Data on Enhanced Brain Drug Delivery

The co-administration of this compound has been shown to significantly increase the brain concentration of a variety of drugs. The following tables summarize the quantitative data from several preclinical studies.

Table 1: Enhancement of Brain Drug Concentrations by Co-administration of Borneol

Co-administered DrugAnimal ModelBorneol DoseRoute of AdministrationFold Increase in Brain AUCFold Increase in Brain CmaxReference
TetramethylpyrazineRat25 mg/kgi.v.1.971.83[3]
NimodipineRat50 mg/kgi.g.1.261.35[3]
GastrodinMouse200-600 mg/kgi.g.Not ReportedPeak Enhancement[3]
RifampicinRat25 mg/kgi.v.1.541.62[3]
GeniposideRat0.05-2.0 g/kgi.g.Facilitated DeliveryIncreased[3]
Puerarin & LigustrazineRatLow DoseNot Specified>1.3Not Reported[2]
VinpocetineRat1-3 mg/kgi.n.~1.3~1.4[9]
MeropenemRatNot Specifiedi.p.1.2 (AUCbrain/AUCblood)1.875[10]
CisplatinMouse100-900 mg/kgp.o.Not Reported1.53 (tumor loci)[11]

Table 2: Effect of Borneol on Tight Junction Protein Expression in C6 Glioma Rat Model

ProteinBorneol DoseTime of Max. Decrease% Decrease in mRNA ExpressionReference
ZO-135 mg/kg (low)45 min54.3%[4]
ZO-1140 mg/kg (high)30 min46.7%[4]
F-actin35 mg/kg (low)45 min77.9%[4]
F-actin140 mg/kg (high)30 min63.3%[4]

Table 3: Effect of Borneol on P-glycoprotein Substrate Transport in an in vitro BBB Model

P-gp SubstrateBorneol Concentration% Increase in Transport/AccumulationReference
Rhodamine 12310 µg/mL~40% (at 240 min)[12]
Rhodamine 12320 µg/mL~50% (at 240 min)[12]
Digoxin20 µg/mL~50%[12]
Verapamil20 µg/mL~37%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound as a BBB permeation enhancer.

In Vitro BBB Permeability Assay using bEnd.3 Cells

This protocol describes the use of the murine brain endothelial cell line, bEnd.3, in a Transwell assay to assess the effect of this compound on BBB permeability.

Materials:

  • bEnd.3 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Fibronectin

  • This compound

  • Test drug (e.g., a fluorescently labeled molecule or a drug quantifiable by HPLC)

  • Transendothelial Electrical Resistance (TEER) meter

Procedure:

  • Cell Culture: Culture bEnd.3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Transwell Seeding: Coat the luminal side of the Transwell inserts with fibronectin (30 µg/mL). Seed bEnd.3 cells onto the inserts at a density of approximately 6.6 x 10^4 cells per filter.[13]

  • Monolayer Formation and Integrity Check: Allow the cells to form a monolayer over 3-4 days. Monitor the integrity of the monolayer by measuring the TEER. A stable and high TEER value indicates a well-formed barrier.[6]

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed PBS.

    • Add the test drug and this compound (at desired concentrations, e.g., 5, 10, 20 µg/mL) to the apical (upper) chamber.[12]

    • At various time points (e.g., 30, 60, 120, 240 minutes), collect samples from the basolateral (lower) chamber.[12]

    • Quantify the concentration of the test drug in the collected samples using an appropriate method (e.g., fluorescence spectroscopy or HPLC).

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial drug concentration in the apical chamber.

In Vivo Microdialysis for Brain Drug Concentration Measurement

This protocol outlines the use of in vivo microdialysis in rodents to measure the real-time concentration of a drug in the brain's extracellular fluid following administration with and without this compound.[14]

Materials:

  • Rodents (e.g., Sprague-Dawley rats)

  • Anesthesia

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Ringer's solution (perfusion fluid)

  • Test drug

  • This compound

  • Fraction collector

  • Analytical system (e.g., HPLC)

Procedure:

  • Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, striatum). Allow the animal to recover for at least 24 hours.

  • Microdialysis Experiment:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[15]

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.

    • Administer the test drug with or without this compound via the desired route (e.g., intravenous, intraperitoneal, oral).

    • Continue collecting dialysate samples for a predetermined period.

  • Sample Analysis: Analyze the concentration of the test drug in the dialysate samples using a validated analytical method like HPLC.

  • Data Analysis: Plot the drug concentration in the brain extracellular fluid over time to determine pharmacokinetic parameters such as Cmax and AUC. Compare the results between the groups with and without this compound.

Western Blot Analysis of Tight Junction Proteins

This protocol describes the quantification of tight junction protein expression in brain endothelial cells after treatment with this compound.

Materials:

  • Brain endothelial cells (e.g., bEnd.3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against ZO-1, claudin-5, occludin, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cultured brain endothelial cells with this compound at various concentrations and for different durations. Lyse the cells using ice-cold lysis buffer.[16]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against the tight junction proteins and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Quantification:

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the expression of the tight junction proteins to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

DL_Borneol_Pgp_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus borneol This compound ikb_kinase IKK Complex borneol->ikb_kinase Activates ikb IκB ikb_kinase->ikb Phosphorylates nf_kb NF-κB (p50/p65) nf_kb_active Active NF-κB ikb->nf_kb_active Releases nucleus Nucleus nf_kb_active->nucleus Translocates mdr1_gene MDR1 Gene (promoter region) nf_kb_active->mdr1_gene Binds to promoter p_gp_expression P-glycoprotein Expression mdr1_gene->p_gp_expression Downregulates Transcription drug_efflux Drug Efflux p_gp_expression->drug_efflux Reduces bbb_permeability Increased BBB Permeability drug_efflux->bbb_permeability Leads to

Caption: NF-κB signaling pathway for P-gp inhibition by this compound.

InVitro_BBB_Workflow start Start culture_cells Culture bEnd.3 cells start->culture_cells seed_transwells Seed cells on Transwell inserts culture_cells->seed_transwells form_monolayer Allow monolayer formation (3-4 days) seed_transwells->form_monolayer check_teer Measure TEER for barrier integrity form_monolayer->check_teer check_teer->form_monolayer Low TEER add_compounds Add Test Drug + this compound to apical chamber check_teer->add_compounds High TEER sample_basolateral Sample from basolateral chamber at time points add_compounds->sample_basolateral quantify_drug Quantify drug concentration (e.g., HPLC) sample_basolateral->quantify_drug calculate_papp Calculate Papp quantify_drug->calculate_papp end End calculate_papp->end

Caption: Experimental workflow for the in vitro BBB permeability assay.

InVivo_Microdialysis_Workflow start Start implant_cannula Stereotaxically implant guide cannula in brain start->implant_cannula recovery Animal recovery (≥24 hours) implant_cannula->recovery insert_probe Insert microdialysis probe recovery->insert_probe perfuse_probe Perfuse probe with Ringer's solution insert_probe->perfuse_probe collect_baseline Collect baseline dialysate samples perfuse_probe->collect_baseline administer_drugs Administer Test Drug +/- this compound collect_baseline->administer_drugs collect_samples Collect dialysate samples over time administer_drugs->collect_samples analyze_samples Analyze drug concentration (HPLC) collect_samples->analyze_samples determine_pk Determine pharmacokinetic parameters (Cmax, AUC) analyze_samples->determine_pk end End determine_pk->end

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This compound presents a compelling case as a clinically relevant BBB permeation enhancer. Its ability to transiently and reversibly open the BBB through the modulation of tight junctions and inhibition of P-gp efflux pumps offers a promising strategy to improve the delivery of a wide range of drugs to the CNS. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore and harness the potential of this compound in the development of novel and more effective treatments for neurological disorders. Future research should continue to elucidate the finer details of its mechanisms of action and expand its application in preclinical and clinical settings.

References

A Comprehensive Technical Guide to the Pharmacokinetics of DL-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the foundational research on the pharmacokinetics of DL-Borneol, a bicyclic monoterpene widely used in traditional medicine and investigated for its role as a penetration enhancer.[1] This document summarizes key data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from pivotal studies, and visualizes complex processes to facilitate a deeper understanding.

Absorption

This compound is readily absorbed following various routes of administration, including oral, intravenous, and intranasal routes. The route of administration significantly influences its bioavailability and absorption rate.

  • Oral Administration: Following oral ingestion, borneol is rapidly absorbed. In mice, it can be detected in the brain as early as 5 minutes post-dosing.[2] However, the absolute oral bioavailability is comparatively lower than other routes, reported to be around 42.99% in mice.[3] Studies in rats have also indicated a rapid absorption and excretion pattern, with a single peak phenomenon observed in plasma concentration-time curves.[4] Some studies, however, suggest a lower oral bioavailability for borneol and isoborneol (11.9%–14.0% and 2.0%–4.9%, respectively) in rats.[5]

  • Intranasal Administration: Intranasal administration results in prompt and thorough absorption.[6] In rats, the bioavailability via the intranasal route was found to be 90.82%, with a Tmax of 10 minutes.[6] Similarly, in mice, the absolute bioavailability for intranasal administration was 90.68%.[3] This route provides a rapid absorption into both the blood and the brain.[3]

  • Intravenous Administration: Intravenous administration leads to rapid distribution and metabolism, bypassing the absorption process.[3] This route serves as the benchmark for determining the absolute bioavailability of other administration routes.

Distribution

Once absorbed, borneol distributes to various tissues, with a notable ability to cross the blood-brain barrier (BBB).[6][7]

  • Tissue Distribution in Mice: Following intravenous and intranasal administration in mice, borneol is primarily distributed to tissues with abundant blood supply.[6] Higher concentrations are found in the heart, brain, and kidney, while lower concentrations are observed in the liver, spleen, and lung.[6] After oral administration to mice, natural borneol was found to be rapidly absorbed into the brain, reaching a maximal brain concentration of 86.52 µg/g one hour after dosing.[2][6]

  • Brain Targeting: Intranasal administration has shown a higher brain-targeting efficiency compared to oral administration. The relative brain targeted coefficient for intranasal administration in mice was 68.37%, significantly higher than the 38.40% observed for oral administration.[3] Borneol's ability to enhance drug delivery to the central nervous system is a key area of research.[8][9][10] It is suggested that borneol's "orifice-opening" effect is principally derived from its ability to open the BBB in a rapid and reversible manner.[7][8]

Metabolism

This compound undergoes metabolism primarily in the liver. The main metabolic pathways include oxidation and glucuronidation.

  • Oxidation to Camphor: A primary metabolic reaction is the oxidation of borneol to camphor.[11][12] This biotransformation has been observed in mice, rats, and rabbits.[11] The conversion to camphor appears to contribute to the first-pass elimination of borneol.[11] In vitro studies using human liver microsomes have identified several cytochrome P450 isoenzymes (CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4, and CYP3A5) that can mediate this oxidation.[5]

  • Glucuronidation: Borneol also undergoes Phase II metabolism, specifically glucuronidation, to form borneol-2-O-glucuronide.[5] This process is catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver.

The metabolic pathway from borneol to camphor is a key step in its degradation.[12][13]

Metabolism_Pathway Borneol Borneol Camphor Camphor Borneol->Camphor Oxidation (CYP450s) Borneol_Glucuronide Borneol_Glucuronide Borneol->Borneol_Glucuronide Glucuronidation (UGTs)

Fig. 1: Metabolic Pathways of this compound.
Excretion

Borneol and its metabolites are eliminated from the body through various routes. Following oral administration in rats, approximately 90% of borneol is eliminated within 4 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of borneol from various studies.

Table 1: Pharmacokinetic Parameters of Borneol in Mice after a Single Dose of 30.0 mg/kg [3]

Administration RouteMatrixTmax (min)Cmax (µg/mL or µg/g)AUC (0-t) (µ g/min/mL or µ g/min/g )Absolute Bioavailability (F)
Intravenous Plasma184.24 ± 15.321184.26 ± 213.17-
Brain163.18 ± 11.49946.37 ± 170.35-
Intranasal Plasma1019.35 ± 3.521074.28 ± 193.3790.68%
Brain2014.53 ± 2.64789.24 ± 142.06-
Oral Plasma208.76 ± 1.59509.03 ± 91.6342.99%
Brain305.83 ± 1.06398.71 ± 71.77-

Table 2: Pharmacokinetic Parameters of Borneol in Rats after Oral Administration (162.0 mg/kg) [4]

GroupTmax (min)Cmax (µg/mL)AUC (0-t) (µ g/min/mL )AUC (0-∞) (µ g/min/mL )
Ischemia-Reperfusion 39.00 ± 5.485.41 ± 1.43428.18 ± 109.05460.57 ± 114.68
Sham-Operated 42.00 ± 6.711.34 ± 0.35114.21 ± 28.55129.38 ± 32.35

Experimental Protocols

Protocol 1: Pharmacokinetics in Mice (Intravenous, Intranasal, Oral)[3]
  • Subjects: Male Kunming mice.

  • Dosing: A single dose of 30.0 mg/kg of borneol was administered via intravenous, intranasal, or oral routes.

  • Sample Collection: Blood and brain samples were collected at 1, 3, 5, 10, 20, 30, 60, 90, and 120 minutes post-administration.

  • Sample Preparation:

    • Plasma was obtained by centrifuging blood samples.

    • Brain tissue was homogenized.

    • Liquid-liquid extraction was performed on plasma and brain homogenates using ethyl acetate with octadecane as the internal standard.[6]

  • Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Calibration Curve: Linear range of 0.11–84.24 µg/ml for plasma and 0.16–63.18 µg/g for brain.

    • Recovery: Methodological and extraction recoveries were between 85%-115%.

    • Precision: Intra-day and inter-day variabilities were ≤5.00% RSD.

  • Data Analysis: Pharmacokinetic parameters were calculated using Kinetica software.

Experimental_Workflow_Mice cluster_dosing Dosing (30.0 mg/kg) cluster_sampling Sample Collection (1-120 min) cluster_prep Sample Preparation cluster_analysis Analysis IV IV Blood_Collection Blood_Collection IV->Blood_Collection Brain_Collection Brain_Collection IV->Brain_Collection Oral Oral Oral->Blood_Collection Oral->Brain_Collection Intranasal Intranasal Intranasal->Blood_Collection Intranasal->Brain_Collection Centrifugation Centrifugation Blood_Collection->Centrifugation Brain_Homogenization Brain_Homogenization Brain_Collection->Brain_Homogenization Plasma Plasma Centrifugation->Plasma LLE Liquid-Liquid Extraction Plasma->LLE Brain_Homogenization->LLE GC_FID GC-FID Analysis LLE->GC_FID PK_Analysis Pharmacokinetic Analysis (Kinetica) GC_FID->PK_Analysis

Fig. 2: Workflow for Mouse Pharmacokinetic Study.
Protocol 2: Pharmacokinetics in Rats (Oral)[4]

  • Subjects: Male Sprague-Dawley rats.

  • Model: Cerebral ischemia-reperfusion (IR) model induced by middle cerebral artery occlusion (MCAO) and a sham-operated (SO) group.

  • Dosing: Oral administration of borneol at a dosage of 162.0 mg/kg.

  • Sample Collection: Blood samples were collected at various time points after administration.

  • Analytical Method: Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Data Analysis: Non-compartmental analysis of pharmacokinetic parameters using Kinetica software.

Protocol 3: Sensitive Quantification in Rat Plasma (GC-MS)[11][14]
  • Subjects: Sprague-Dawley rats.

  • Sample Preparation:

    • A small volume (70 µL) of plasma (containing naphthalene as an internal standard) was used.

    • Liquid-liquid microextraction was performed with 35 µL of n-hexane.

  • Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) with programmable temperature vaporizing-based large-volume injection (20 µL of extract).

    • Lower Limit of Quantification (LLOQ): 0.98 nmol/L for borneol, isoborneol, and camphor. This was noted to be 33–330 times more sensitive than previously reported assays.[11]

    • Mass Spectrometry: Operated in electron impact (EI) mode at 70 eV. Selected ion monitoring was used for quantification.[11]

  • Data Analysis: Pharmacokinetic parameters were estimated using a non-compartmental model with Kinetica 5.0 software.[11]

Analytical_Workflow_Rats cluster_sample Sample Preparation cluster_injection Injection cluster_analysis Analysis Plasma_Sample Rat Plasma (70 µL) + Internal Standard Microextraction Liquid-Liquid Microextraction (n-hexane, 35 µL) Plasma_Sample->Microextraction LVI Large Volume Injection (20 µL) Microextraction->LVI GC_MS GC-MS Analysis LVI->GC_MS Quantification Quantification (LLOQ: 0.98 nmol/L) GC_MS->Quantification

Fig. 3: Workflow for Sensitive GC-MS Quantification.
Role as a Bio-enhancer

A significant aspect of borneol's pharmacology is its ability to enhance the absorption and bioavailability of other drugs.[14][15] It has been shown to increase the gastrointestinal absorption of water-insoluble drugs when co-administered.[14] Borneol can also improve the delivery of drugs to the brain by increasing the permeability of the blood-brain barrier.[7][8] The mechanisms for this enhancement are thought to involve the inhibition of efflux transporters like P-glycoprotein and the modulation of tight junction proteins.[8][10]

References

Methodological & Application

Application Notes and Protocols for Utilizing DL-Borneol to Enhance Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) represents a significant hurdle in the development of therapeutics for central nervous system (CNS) disorders. This highly selective barrier, formed by brain capillary endothelial cells, astrocytes, and pericytes, restricts the passage of most therapeutic agents into the brain.[1] DL-Borneol, a bicyclic monoterpene, has emerged as a promising agent to transiently and reversibly increase the permeability of the BBB, thereby enhancing the delivery of co-administered drugs to the CNS.[2][3] These application notes provide a comprehensive overview and detailed experimental protocols for researchers investigating the use of this compound to modulate BBB permeability.

Mechanism of Action

This compound enhances BBB permeability through a multi-faceted mechanism that involves the modulation of tight junction proteins, inhibition of efflux pumps, and activation of specific signaling pathways. The primary mechanisms include:

  • Modulation of Tight Junction Proteins: this compound has been shown to alter the expression and localization of key tight junction proteins, such as Zonula occludens-1 (ZO-1) and F-actin, leading to a temporary loosening of the paracellular barrier.[4] While some studies suggest effects on occludin and claudin-5, the impact on these proteins appears to be more variable.[4][5]

  • Inhibition of P-glycoprotein (P-gp): this compound can inhibit the function of efflux transporters like P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps a wide range of xenobiotics out of the brain.[6][7] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs.

  • Activation of Signaling Pathways: The effects of this compound on BBB permeability are mediated by intracellular signaling cascades. Notably, the PI3K/Akt and p38/MAPK signaling pathways have been identified as key players in regulating tight junction dynamics and transporter function in response to Borneol treatment.[8][9]

Data Presentation

The following tables summarize quantitative data from various studies on the effects of this compound on BBB permeability.

Table 1: In Vitro Effects of this compound on BBB Models

Cell LineThis compound ConcentrationIncubation TimeAssayObserved EffectReference
bEnd.310 µg/mL4 hP-gp Expression27% decrease[10]
bEnd.320 µg/mL4 hP-gp Expression58% decrease[10]
bEnd.3Not specified10 daysTEER82.3 ± 6.0 Ω·cm² (baseline)[11]
HBMECNot specified4 daysTEER277.57 ± 2.77 Ω/cm² (baseline)[3]
bEnd.3Not specified5 daysTEER28.1 ± 2.3 ohm·cm² (baseline)[1]

Table 2: In Vivo Effects of this compound on BBB Permeability in Rodent Models

Animal ModelThis compound DoseAdministration RouteAssayTime PointObserved EffectReference
Rat10% Borneol in corn oil (2 mL/kg)IntragastricEvans Blue30 minIncreased Evans Blue concentration in brain[12]
Mouse100, 150, 300, 600, 900 mg/kgOralEvans Blue20 minSignificant Evans Blue leakage[13]
RatNot specifiedNot specifiedCisplatin concentrationNot specifiedIncreased cisplatin in peritumoral tissue and tumor[13]

Experimental Protocols

In Vitro Blood-Brain Barrier Model and Transendothelial Electrical Resistance (TEER) Measurement

This protocol describes the establishment of an in vitro BBB model using the bEnd.3 cell line and the measurement of its barrier integrity using TEER.

Materials:

  • bEnd.3 cells (murine brain microvascular endothelial cells)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Fibronectin or Collagen solution (for coating)

  • This compound stock solution

  • TEER measurement system (e.g., EVOM2™)

Procedure:

  • Coating Transwell Inserts: Coat the apical side of the Transwell inserts with fibronectin or collagen solution according to the manufacturer's instructions. Incubate for at least 1 hour at 37°C.

  • Cell Seeding: Seed bEnd.3 cells onto the coated inserts at a density of approximately 1 x 10⁵ cells/cm². Add complete growth medium to both the apical (top) and basolateral (bottom) chambers.

  • Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator until a confluent monolayer is formed. Change the medium every 2 days.

  • TEER Measurement (Baseline):

    • Equilibrate the TEER electrodes in complete growth medium.

    • Carefully place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.

    • Record the resistance reading.

    • Subtract the resistance of a blank, cell-free insert from the reading of the cell-populated insert.

    • Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm². A stable TEER reading (e.g., >30 Ω·cm² for bEnd.3 cells) indicates monolayer integrity.[1]

  • This compound Treatment:

    • Prepare desired concentrations of this compound in complete growth medium.

    • Replace the medium in the apical chamber with the this compound-containing medium.

    • Incubate for the desired time (e.g., 1, 4, 24 hours).

  • TEER Measurement (Post-Treatment): Measure the TEER at different time points after this compound treatment as described in step 4. A decrease in TEER indicates an increase in BBB permeability.

In Vivo Evans Blue Permeability Assay

This protocol assesses BBB permeability in mice by measuring the extravasation of Evans blue dye into the brain parenchyma.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle (e.g., corn oil)

  • Evans blue dye solution (2% in saline)

  • Anesthesia (e.g., isoflurane)

  • Saline (for perfusion)

  • Formamide

  • Spectrophotometer

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week before the experiment.

  • This compound Administration: Administer this compound orally or via intraperitoneal injection at the desired dose (e.g., 100-900 mg/kg).[13] Administer vehicle to the control group.

  • Evans Blue Injection: After a specific time following this compound administration (e.g., 20 minutes), inject Evans blue solution (e.g., 4 mL/kg) intravenously via the tail vein.[12][13]

  • Circulation: Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Anesthetize the mice and perform transcardial perfusion with saline to remove the dye from the cerebral vasculature.

  • Brain Extraction and Homogenization: Euthanize the mice, dissect the brains, and weigh them. Homogenize the brain tissue in a known volume of formamide.

  • Dye Extraction: Incubate the homogenates at 60°C for 24-48 hours to extract the Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the concentration of Evans blue in the brain tissue using a standard curve. An increased concentration of Evans blue in the brain of this compound-treated animals compared to controls indicates increased BBB permeability.

Western Blot Analysis of Tight Junction Proteins

This protocol details the detection and quantification of tight junction proteins (ZO-1, occludin, claudin-5) in brain endothelial cells following this compound treatment.

Materials:

  • Brain endothelial cells (e.g., bEnd.3) cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 3 for examples)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Table 3: Example Primary Antibodies for Western Blotting

Target ProteinHost SpeciesDilutionSupplier (Example)
ZO-1Rabbit1:1000Thermo Fisher
OccludinRabbit1:1000Thermo Fisher
Claudin-5Rabbit1:1000Thermo Fisher
β-actinMouse1:5000Santa Cruz

Procedure:

  • Cell Treatment and Lysis: Treat cultured brain endothelial cells with this compound as described in Protocol 1. After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-ZO-1, anti-occludin, or anti-claudin-5) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin). A decrease in the expression of tight junction proteins may indicate a mechanism for increased BBB permeability.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies bEnd3 bEnd.3 Cell Culture transwell Transwell BBB Model bEnd3->transwell teer_pre TEER Measurement (Baseline) transwell->teer_pre borneol_treat_vitro This compound Treatment teer_pre->borneol_treat_vitro teer_post TEER Measurement (Post-Treatment) borneol_treat_vitro->teer_post western Western Blot (TJ Proteins) borneol_treat_vitro->western rhodamine Rhodamine 123 Assay (P-gp activity) borneol_treat_vitro->rhodamine mice Animal Model (Mice) borneol_treat_vivo This compound Administration mice->borneol_treat_vivo evans_blue Evans Blue Injection borneol_treat_vivo->evans_blue perfusion Perfusion & Brain Extraction evans_blue->perfusion quantification Dye Quantification perfusion->quantification

Caption: Experimental workflow for assessing this compound's effect on BBB permeability.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk p38/MAPK Pathway cluster_nfkb NF-κB Pathway borneol This compound pi3k PI3K borneol->pi3k p38 p38 MAPK borneol->p38 nfkb NF-κB borneol->nfkb activates akt Akt pi3k->akt tj Tight Junction Modulation (ZO-1, F-actin) akt->tj regulates p38->tj regulates pgp P-glycoprotein Inhibition nfkb->pgp downregulates expression permeability Increased BBB Permeability tj->permeability pgp->permeability contributes to

Caption: Signaling pathways involved in this compound-mediated BBB permeability enhancement.

References

Application Notes and Protocols for In Vitro Studies of DL-Borneol's Effect on Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Borneol, a bicyclic monoterpene, has been traditionally used in medicine for its various therapeutic properties, including its ability to enhance the permeability of the blood-brain barrier (BBB). This property is of significant interest in drug development for central nervous system (CNS) disorders, as it may facilitate the delivery of therapeutic agents to the brain. These application notes provide detailed protocols for in vitro models to study the effects of this compound on endothelial cells, the primary component of the BBB. The focus is on assessing changes in endothelial barrier function, cell viability, and the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound on endothelial cells. Note: Specific quantitative data for this compound is limited in the public domain. The tables are structured to present available data and indicate where further experimental determination is required.

Table 1: Effect of this compound on Endothelial Cell Viability

Concentration (µg/mL)Cell Viability (%)IC50 (µg/mL)
Control100Data not available
10Data not availableData not available
25Data not availableData not available
50Data not availableData not available
100Data not availableData not available

Table 2: Effect of this compound on Transendothelial Electrical Resistance (TEER)

Concentration (µg/mL)Time Point% Change in TEER
Control24h0
2510 minData not available
2530 minData not available
2560 minData not available
5010 minData not available
5030 minData not available
5060 minData not available
10010 minData not available
10030 minData not available
10060 minData not available

Table 3: Effect of this compound on Tight Junction Protein Expression

ProteinConcentration (mg/kg)Fold Change vs. Control
ZO-135▼ 0.54
ZO-1140▼ 0.47
Occludin35No significant change
Occludin140No significant change
Claudin-535No significant change
Claudin-5140No significant change

Table 4: Effect of this compound on Signaling Pathway Activation

Signaling ProteinConcentration (µg/mL)Time PointFold Change in Phosphorylation vs. Control
p-ERK2530 minData not available
p-ERK5030 min▲ (Peak at 30 min)
p-ERK10030 minData not available
p-JNK25180 min
p-JNK50180 min
p-JNK100180 min
p-AktData not availableData not availableData not available

Experimental Protocols

Endothelial Cell Culture

Objective: To maintain a healthy and confluent monolayer of endothelial cells for subsequent experiments. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used model.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Culture flasks/plates coated with an attachment factor (e.g., fibronectin or gelatin)

Protocol:

  • Pre-coat culture vessels with the chosen attachment factor according to the manufacturer's instructions.

  • Thaw cryopreserved HUVECs rapidly in a 37°C water bath.

  • Transfer the cells to a centrifuge tube containing pre-warmed endothelial cell growth medium supplemented with FBS and antibiotics.

  • Centrifuge at 200 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed the cells onto the coated culture vessels at a recommended density.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

  • When cells reach 80-90% confluency, subculture them using Trypsin-EDTA for detachment.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of endothelial cells and to establish a non-toxic concentration range for further experiments.

Materials:

  • HUVECs

  • 96-well culture plates

  • This compound stock solution

  • Endothelial cell growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the growth medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Transendothelial Electrical Resistance (TEER) Measurement

Objective: To assess the integrity of the endothelial cell monolayer and its permeability following treatment with this compound.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Endothelial cell growth medium

  • This compound

  • EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes

Protocol:

  • Coat the Transwell inserts with an attachment factor.

  • Seed HUVECs onto the coated inserts at a high density to form a confluent monolayer.

  • Culture the cells for several days, monitoring the formation of the monolayer by measuring TEER daily. The TEER values should plateau, indicating a stable barrier.

  • On the day of the experiment, treat the cells with different concentrations of this compound added to the apical (upper) chamber.

  • Measure TEER at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) after treatment.

  • Before each measurement, sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral (lower) chamber.

  • Record the resistance reading.

  • Calculate the TEER value (in Ω·cm²) by subtracting the resistance of a blank insert (without cells) and multiplying by the surface area of the insert.

Western Blotting for Tight Junction and Signaling Proteins

Objective: To quantify the expression levels of key tight junction proteins (ZO-1, Occludin, Claudin-5) and the phosphorylation status of signaling proteins (ERK, JNK, Akt) in response to this compound treatment.

Materials:

  • HUVECs cultured in 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-ZO-1, anti-Occludin, anti-Claudin-5, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed HUVECs in 6-well plates and grow to confluency.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin) or the total protein for phosphorylated proteins.

Visualizations

Signaling Pathways and Experimental Workflows

DL_Borneol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates MEK MEK Receptor->MEK activates MKK4_7 MKK4/7 Receptor->MKK4_7 activates DL_Borneol DL_Borneol DL_Borneol->Receptor binds Akt Akt PI3K->Akt activates p_Akt p-Akt Akt->p_Akt phosphorylates Tight_Junctions Tight Junctions (ZO-1, Occludin, Claudin-5) p_Akt->Tight_Junctions modulates ERK ERK MEK->ERK activates p_ERK p-ERK ERK->p_ERK phosphorylates p_ERK->Tight_Junctions downregulates expression JNK JNK MKK4_7->JNK activates p_JNK p-JNK JNK->p_JNK phosphorylates p_JNK->Tight_Junctions downregulates expression Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Endothelial Cell Culture (e.g., HUVECs) Treatment 2. Treatment with this compound (Dose-response & Time-course) Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT) Treatment->Viability TEER 3b. Barrier Function Assay (TEER) Treatment->TEER Western_Blot 3c. Protein Expression Analysis (Western Blot) Treatment->Western_Blot IC50_Calc 4a. Calculate IC50 Viability->IC50_Calc TEER_Change 4b. Analyze % TEER Change TEER->TEER_Change Protein_Quant 4c. Quantify Protein Levels Western_Blot->Protein_Quant

Application Notes and Protocols for DL-Borneol Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the administration of DL-Borneol in various animal models for preclinical research. This compound, a bicyclic monoterpene, is widely investigated for its therapeutic potential, notably its ability to enhance drug delivery across physiological barriers and its intrinsic neuroprotective and anti-inflammatory properties.

Overview of this compound

This compound is a racemic mixture of the stereoisomers d-Borneol and l-Borneol. It is a highly lipid-soluble compound with a characteristic fragrant odor.[1] In traditional Chinese medicine, it has been used for centuries as a "resuscitation" drug.[1][2] Modern research focuses on its role as a penetration enhancer, particularly for central nervous system (CNS) drug delivery by increasing the permeability of the blood-brain barrier (BBB).[2][3][4] It also exhibits independent pharmacological effects, including neuroprotection, analgesia, and anti-inflammatory activities.[5][6][7]

There are three main forms of borneol used in research:

  • Natural Borneol (d-Borneol): Extracted from plants like Cinnamomum camphora.[8]

  • Levorotatory Borneol (l-Borneol): Extracted from plants such as Blumea balsamifera.[2][8]

  • Synthetic Borneol: A mixture of (±)-borneol and isoborneol produced chemically.[2][9]

Data Presentation: Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Borneol in Mice (30.0 mg/kg)
Administration RouteAbsolute Bioavailability (F)Relative Brain Targeted Coefficient (Re)
Intranasal90.68%68.37%
Oral42.99%38.40%
Intravenous--

Data sourced from a comparative pharmacokinetic study in mice.[10]

Table 2: Toxicity Data for Borneol
Animal ModelAdministration RouteLD50Observations
Female MiceOral2749 mg/kg (low toxicity)Gender differences in toxicity observed.[11]
Male MiceOral5081 mg/kg (nontoxic)[11]
RatsDaily Oral (17.14 mg/kg for 7 days)-Reduced H2O2-induced DNA damage in hepatocytes.[2]
RatsDaily Oral (34.28 mg/kg for 7 days)-Reduced H2O2-induced DNA damage in testicular cells.[2]
Table 3: Effective Doses of Borneol in Different Animal Models
Animal ModelApplicationAdministration RouteEffective Dose RangeReference
MiceAnalgesia (Acetic Acid Writhing Test)Intraperitoneal5, 25, 50 mg/kg[7]
MiceAnalgesia (Formalin Test)Intraperitoneal5, 25, 50 mg/kg[6]
MiceAnti-inflammatory (Carrageenan-induced peritonitis)Intraperitoneal5, 25, 50 mg/kg[6]
MiceNeuroprotection (Ischemic Stroke)GavageNot specified[12]
RatsNeuroprotection (Cerebral Ischemia)Not specifiedNot specified[5]
MiceAnti-inflammatory (Acute Pancreatitis)Oral100 and 300 mg/kg[13]
RatsCo-administration with FlorfenicolIntragastric50 mg/kg[14][15]
RatsCo-administration with 9-Nitrocamptothecin NanoparticlesIntragastric150 mg/kg[16]

Experimental Protocols

Protocol for Investigating Neuroprotective Effects in a Mouse Model of Ischemic Stroke

This protocol is based on a study evaluating the additive neuroprotective effect of Borneol with mesenchymal stem cells (MSCs).[12]

Animal Model:

  • Species: Mice (e.g., C57BL/6)

  • Weight: 20-25 g

Experimental Groups:

  • Sham

  • Middle Cerebral Artery Occlusion (MCAO) + Saline

  • MCAO + Borneol

  • MCAO + MSCs

  • MCAO + Borneol + MSCs

Procedure:

  • Borneol Administration: Administer this compound via gavage daily for 3 days prior to MCAO induction and until the day of sacrifice.

  • MCAO Induction: Induce focal cerebral ischemia by occluding the middle cerebral artery.

  • MSC Administration: Intravenously inject MSCs 24 hours after MCAO induction.

  • Evaluation:

    • Neurological Deficits: Assess using a standardized neurological scoring system at defined time points post-MCAO.

    • Infarct Volume: Measure infarct volume using TTC staining at the end of the experiment.

    • Cell Death: Evaluate apoptosis in the ischemic penumbra using TUNEL staining.

    • Neurogenesis: Assess the proliferation of new neurons in the subventricular zone and dentate gyrus using BrdU labeling and immunohistochemistry for neuronal markers.

Protocol for Assessing Anti-inflammatory Effects in a Mouse Model of Acute Pancreatitis

This protocol is adapted from a study investigating the protective effects of Borneol against cerulein-induced acute pancreatitis.[13]

Animal Model:

  • Species: Swiss albino mice

  • Weight: 25-30 g

Experimental Groups:

  • Control

  • Cerulein-induced Acute Pancreatitis

  • Borneol (100 mg/kg) + Cerulein

  • Borneol (300 mg/kg) + Cerulein

Procedure:

  • Borneol Pre-treatment: Administer this compound orally (100 or 300 mg/kg) daily for 7 days.

  • Induction of Acute Pancreatitis: On day 8, induce acute pancreatitis by administering six consecutive hourly intraperitoneal injections of cerulein (50 µg/kg).

  • Sample Collection: Sacrifice the animals at a predetermined time after the last cerulein injection and collect blood and pancreatic tissue.

  • Biochemical Analysis: Measure serum amylase and lipase levels.

  • Histopathological Examination: Assess pancreatic edema, inflammation, and necrosis in H&E stained tissue sections.

  • Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and reduced glutathione (GSH) in pancreatic tissue homogenates.

  • Inflammatory Markers: Determine myeloperoxidase (MPO) activity and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in pancreatic tissue using ELISA.

  • Western Blot and Immunohistochemistry: Analyze the expression of proteins involved in inflammatory signaling pathways, such as Nrf2 and NF-κB.

Mandatory Visualizations

Signaling Pathways

G cluster_0 Borneol's Neuroprotective Mechanism in Cerebral Ischemia Borneol Borneol Wnt3a Wnt3a Borneol->Wnt3a Upregulates Notch1 Notch1 Borneol->Notch1 Downregulates Astrocytes Astrocytes Wnt3a->Astrocytes Notch1->Astrocytes Neurons Neurons Astrocytes->Neurons Transdifferentiation Neuroprotection Neuroprotection Neurons->Neuroprotection

Caption: Borneol's regulation of Wnt/Notch signaling in astrocytes.

G cluster_1 Borneol's Anti-inflammatory Mechanism in Acute Pancreatitis Borneol Borneol Nrf2 Nrf2 Borneol->Nrf2 Upregulates NF_kB NF_kB Borneol->NF_kB Downregulates Oxidative_Stress Oxidative_Stress Nrf2->Oxidative_Stress Inhibits Inflammatory_Cytokines Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines Promotes Pancreatic_Inflammation Pancreatic_Inflammation Oxidative_Stress->Pancreatic_Inflammation Inflammatory_Cytokines->Pancreatic_Inflammation

Caption: Borneol's modulation of Nrf2 and NF-κB pathways.

Experimental Workflow

G cluster_2 General Workflow for In Vivo Borneol Administration Studies Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Random Grouping Animal_Acclimatization->Grouping Borneol_Admin This compound Administration (Specify route and dose) Grouping->Borneol_Admin Induction Disease Model Induction (e.g., MCAO, Cerulein) Borneol_Admin->Induction Evaluation Behavioral/Physiological Evaluation Induction->Evaluation Sacrifice Sacrifice and Sample Collection Evaluation->Sacrifice Analysis Biochemical, Histological, and Molecular Analysis Sacrifice->Analysis

Caption: A typical experimental workflow for in vivo studies.

References

analytical techniques for quantifying DL-Borneol in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantification of DL-Borneol in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a bicyclic monoterpene, is a component of many essential oils and has been investigated for its various biological properties, including anti-inflammatory and antioxidant functions.[1] Furthermore, it is recognized for its potential to enhance the permeability of the blood-brain barrier, making it a compound of interest in drug delivery for central nervous system (CNS) disorders.[1] Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two of the most robust and widely used analytical techniques for this purpose.

Analytical Methodologies

The two primary methods for the quantification of Borneol are GC-MS and LC-MS/MS. GC-MS is a well-established technique for volatile compounds like Borneol and often involves a liquid-liquid extraction (LLE) for sample cleanup.[2][3] LC-MS/MS provides high sensitivity and selectivity and can be employed with a simpler sample preparation method like protein precipitation.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters from validated analytical methods for Borneol quantification.

ParameterGC-MS MethodGC-MS/MS MethodLC-MS/MS Method
Analyte(s) Borneol, CamphorBorneol, Muscone(+)-Borneol
Biological Matrix Rat PlasmaRat PlasmaRat Plasma
Internal Standard NaphthaleneNaphthaleneVerapamil
Linearity Range 15-4000 ng/mL10-5000 ng/mLNot Specified
Lower Limit of Quantification (LLOQ) 15 ng/mL10 ng/mL10 ng/mL[1][4]
Intra-day Precision (%RSD) < 7.52%< 7.52%Acceptable[1][4]
Inter-day Precision (%RSD) < 7.52%< 7.52%Acceptable[1][4]
Accuracy (%RE) -8.03% to 14.52%-8.03% to 14.52%Acceptable[1][4]
Extraction Recovery SatisfactorySufficientNot Specified
Reference [2][3][5][6][1][4]

Experimental Protocols

Method 1: GC-MS for Borneol and Camphor in Rat Plasma

This protocol is based on the simultaneous determination of natural borneol and its metabolite, camphor, in rat plasma.[2][3]

3.1.1. Materials and Reagents

  • Borneol and Camphor reference standards

  • Naphthalene (Internal Standard, IS)

  • Hexane (HPLC grade)

  • Blank rat plasma

3.1.2. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.[2]

  • Add 20 µL of Naphthalene (IS) working solution (100 ng/mL).[2]

  • Add 130 µL of hexane.[2]

  • Vortex the mixture for 3 minutes.[2]

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.[2]

  • Transfer 100 µL of the supernatant (organic layer) to a GC vial with a conical insert.[2]

  • Inject 1 µL of the supernatant into the GC-MS system.[2]

3.1.3. GC-MS Operating Conditions

  • System: Thermo DSQ II Trace GC-MS or equivalent[2]

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[2]

  • Inlet Temperature: 210°C[2]

  • Injection Mode: Split (10:1)[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1.0 min

    • Ramp to 145°C at 30°C/min

    • Hold at 145°C for 3.0 min[2]

  • MS System:

    • Ion Source Temperature: 280°C[2]

    • Mode: Selected Ion Monitoring (SIM)[2][3]

    • Ions to Monitor (m/z):

      • Borneol: 95[2][3]

      • Camphor: 95[2][3]

      • Naphthalene (IS): 128[2][3]

Method 2: LC-MS/MS for (+)-Borneol in Rat Plasma

This protocol is a rapid and selective method for the quantification of (+)-Borneol in rat plasma.[1][4]

3.2.1. Materials and Reagents

  • (+)-Borneol reference standard

  • Verapamil (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Blank rat plasma

3.2.2. Sample Preparation (Protein Precipitation)

  • Pipette a small volume of rat plasma into a microcentrifuge tube.

  • Add Verapamil (IS) solution.[1][4]

  • Deproteinize the plasma sample by adding methanol.[1][4]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to an LC vial for analysis.

3.2.3. LC-MS/MS Operating Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (specific dimensions to be optimized)

  • Mobile Phase: To be optimized (typically a gradient of acetonitrile or methanol with water containing a modifier like formic acid)

  • Flow Rate: To be optimized

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Source: Positive Atmospheric Pressure Chemical Ionization (APCI)[1][4]

  • Mode: Multiple Reaction Monitoring (MRM)[1][4]

  • MRM Transitions (m/z):

    • (+)-Borneol: [M+H]⁺ 137.2 → 81.0[1][4]

    • Verapamil (IS): 455.2 → 165.1[1][4]

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing plasma 1. 100 µL Rat Plasma add_is 2. Add Internal Standard (Naphthalene) plasma->add_is add_hex 3. Add 130 µL Hexane add_is->add_hex vortex 4. Vortex (3 min) add_hex->vortex centrifuge 5. Centrifuge (15,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject 1 µL supernatant->injection separation 8. Chromatographic Separation (HP-5MS Column) injection->separation detection 9. Mass Spectrometry (SIM Mode) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Workflow for GC-MS quantification of this compound.

LC-MS/MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample add_is 2. Add Internal Standard (Verapamil) plasma->add_is add_methanol 3. Add Methanol (Protein Precipitation) add_is->add_methanol vortex 4. Vortex add_methanol->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject supernatant->injection separation 8. Chromatographic Separation (C18 Column) injection->separation detection 9. Mass Spectrometry (MRM Mode) separation->detection integration 10. Peak Integration detection->integration quantification 11. Quantification integration->quantification

Caption: Workflow for LC-MS/MS quantification of this compound.

References

Application Notes and Protocols: DL-Borneol in Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Borneol, a bicyclic monoterpene, has emerged as a promising excipient in the development of novel drug delivery systems. Its primary application lies in its ability to enhance the permeability of physiological barriers, most notably the blood-brain barrier (BBB). This property makes it a valuable tool for improving the delivery of therapeutic agents to the central nervous system (CNS) and other challenging targets. These application notes provide a comprehensive overview of the mechanisms, applications, and experimental protocols related to the use of this compound in advanced drug delivery.

Mechanism of Action

This compound facilitates drug transport across biological barriers through a multi-faceted mechanism:

  • Modulation of Tight Junctions: this compound has been shown to transiently and reversibly open the tight junctions between endothelial cells. It achieves this by downregulating the expression of key tight junction proteins, primarily Zonula Occludens-1 (ZO-1) and F-actin.[1] This creates a paracellular pathway for drug molecules to permeate.

  • Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter that actively pumps a wide range of drugs out of cells, limiting their intracellular concentration and efficacy. This compound can inhibit the function of P-gp, an effect mediated through the NF-κB signaling pathway.[2] By suppressing P-gp, this compound increases the intracellular accumulation and retention of co-administered drugs.

These mechanisms contribute to a significant enhancement in the bioavailability of various drugs, particularly in the brain.

Applications in Novel Drug Delivery Systems

This compound has been successfully incorporated into various nanocarriers to improve drug targeting and efficacy.

Borneol-Modified Nanoparticles

Nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can encapsulate therapeutic agents and facilitate their transport. The incorporation of borneol into these nanoparticles further enhances their ability to cross the BBB.

Borneol-Modified Liposomes

Liposomes are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. Modifying the surface of liposomes with borneol improves their brain-targeting capabilities, leading to higher drug concentrations in the CNS.

Borneol-Containing Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants. They can enhance the solubility and absorption of poorly water-soluble drugs. The inclusion of borneol in microemulsion formulations can further promote the intestinal absorption and systemic bioavailability of encapsulated compounds.

Quantitative Data on Enhanced Drug Delivery

The co-administration or formulation of this compound with various drugs has demonstrated a significant improvement in their pharmacokinetic profiles, particularly in brain tissue.

DrugDelivery SystemAnimal ModelFold Increase in Brain AUCFold Increase in Brain CmaxReference
9-NitrocamptothecinPLGA NanoparticlesRat~1.5-[3]
PaclitaxelNanoparticles---[4]
DoxorubicinNanoparticles---[4]

Table 1: Enhancement of Brain Drug Delivery by Borneol-Modified Nanoparticles. AUC (Area Under the Curve) and Cmax (Maximum Concentration) values are compared to the drug administered without borneol.

DrugDelivery SystemAnimal ModelFold Increase in Brain AUCFold Increase in Brain CmaxReference
Ginkgolide BLiposomesRat~2.5~2.0[5]

Table 2: Enhancement of Brain Drug Delivery by Borneol-Modified Liposomes.

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of this compound-containing drug delivery systems.

Protocol 1: Preparation of Borneol-Modified PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Drug of interest

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

  • High-speed homogenizer

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA, the drug of interest, and this compound in DCM.

  • Emulsification: Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed (e.g., 10,000 rpm) for a set period (e.g., 5 minutes) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 30 minutes).

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug. Repeat the centrifugation and washing steps twice.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Preparation of Borneol-Modified Liposomes by Thin-Film Hydration

Materials:

  • Soybean phosphatidylcholine (SPC) or other suitable lipids

  • Cholesterol

  • This compound

  • Drug of interest

  • Chloroform and Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation: Dissolve SPC, cholesterol, this compound, and the lipophilic drug of interest in the chloroform:methanol mixture in a round-bottom flask.

  • Solvent Removal: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) and rotating the flask gently. If the drug is hydrophilic, it should be dissolved in the PBS prior to hydration.

  • Vesicle Formation: Continue the hydration process for a specified time (e.g., 1-2 hours) to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by probe sonication on an ice bath or by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Sterilization: Sterilize the final liposome suspension by passing it through a 0.22 µm syringe filter.

Protocol 3: In Vitro Drug Release Study using Dialysis Method

Materials:

  • Nanoparticle or liposome formulation

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation: Accurately weigh a specific amount of the lyophilized nanoparticles or liposome suspension and disperse it in a known volume of the release medium.

  • Dialysis Setup: Transfer the dispersion into a pre-soaked dialysis bag and seal both ends.

  • Release Study: Immerse the dialysis bag in a larger volume of the release medium in a beaker or flask. Place the setup in a shaking incubator at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium from the external reservoir and replace it with an equal volume of fresh, pre-warmed release medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Calculation: Calculate the cumulative percentage of drug released at each time point.

Protocol 4: In Vivo Pharmacokinetic Study in Rats

Materials:

  • Test animals (e.g., Sprague-Dawley rats)

  • Drug formulation (with and without this compound)

  • Administration tools (e.g., oral gavage needles, syringes)

  • Blood collection supplies (e.g., heparinized tubes)

  • Anesthetic

  • Centrifuge

  • Analytical instrument for drug quantification in plasma and brain tissue (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Dosing: Divide the animals into groups (e.g., control group receiving the drug alone, test group receiving the borneol-modified formulation). Administer the formulations via the desired route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) after administration, collect blood samples from the tail vein or another appropriate site into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Brain Tissue Collection: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Carefully dissect the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Analysis: Extract the drug from the plasma and brain homogenates and analyze the concentration using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 5: Western Blot Analysis of Tight Junction Proteins

Materials:

  • Brain tissue or cultured endothelial cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ZO-1, Occludin, Claudin-5, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize brain tissue or lyse cultured cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Visualization of Signaling Pathways and Experimental Workflows

G cluster_0 Borneol-Mediated P-gp Inhibition Borneol Borneol IKK IKK Activation Borneol->IKK Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pgp_exp P-gp Gene Transcription (Downregulation) NFkB->Pgp_exp Inhibits Pgp P-gp Efflux (Inhibition) Pgp_exp->Pgp G cluster_1 Borneol-Mediated Tight Junction Modulation Borneol Borneol ZO1 ZO-1 Expression (Downregulation) Borneol->ZO1 Factin F-actin Expression (Downregulation) Borneol->Factin TJ Tight Junction (Opening) ZO1->TJ Factin->TJ Permeability Increased Paracellular Permeability TJ->Permeability G cluster_2 Experimental Workflow for Nanoparticle Formulation and Evaluation Prep Nanoparticle Preparation (Emulsion-Solvent Evaporation) Char Characterization (Size, Zeta, EE%) Prep->Char Release In Vitro Drug Release Char->Release Invivo In Vivo Pharmacokinetics Char->Invivo

References

Application Notes and Protocols for Assessing the Efficacy of DL-Borneol Co-administered with CNS Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the potential of DL-Borneol to enhance the delivery and efficacy of Central Nervous System (CNS) drugs. The protocols detailed below cover in vitro and in vivo methodologies to assess the impact of this compound on the blood-brain barrier (BBB), drug pharmacokinetics, and behavioral outcomes.

Introduction

This compound, a bicyclic monoterpene, has been investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB). This property presents a significant opportunity to improve the therapeutic efficacy of CNS drugs that are otherwise limited by poor brain penetration. Co-administration of this compound with CNS agents may lead to higher brain concentrations of the drug, potentially enhancing its therapeutic effects and allowing for lower systemic doses, thereby reducing side effects.

This document outlines a multi-tiered approach to assess the efficacy of this compound co-administration, beginning with in vitro models to elucidate mechanisms of BBB modulation and progressing to in vivo studies in rodent models to evaluate pharmacokinetic and pharmacodynamic endpoints.

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison between treatment groups (e.g., CNS drug alone vs. CNS drug + this compound).

Table 1: In Vitro Blood-Brain Barrier Model Integrity
Treatment GroupTEER (Ω·cm²)Permeability Coefficient (Pe) of Fluorescent MarkerP-gp Substrate Accumulation (Fold Change)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)
CNS Drug
CNS Drug + this compound
Table 2: Pharmacokinetic Parameters in Rodents
Treatment GroupPlasma Cmax (ng/mL)Plasma AUC (ng·h/mL)Brain Cmax (ng/g)Brain AUC (ng·h/mL)CSF Cmax (ng/mL)CSF AUC (ng·h/mL)Brain-to-Plasma Ratio
CNS Drug Alone
CNS Drug + this compound
Table 3: Behavioral Assessment in Rodents
Treatment GroupElevated Plus Maze (% Time in Open Arms)Morris Water Maze (Escape Latency in s)Other Behavioral Test (Specify Metric)
Vehicle Control
This compound Alone
CNS Drug Alone
CNS Drug + this compound
Table 4: Neurochemical and Molecular Analysis
Treatment GroupNeurotransmitter Levels (e.g., Dopamine, Serotonin) (pg/mg tissue)Tight Junction Protein Expression (Claudin-5, Occludin) (Relative Density)
Vehicle Control
This compound Alone
CNS Drug Alone
CNS Drug + this compound

Experimental Protocols

In Vitro Assessment of Blood-Brain Barrier Modulation

This protocol utilizes an in vitro BBB model to investigate the direct effects of this compound on endothelial barrier integrity and transporter function. A commonly used and relatively easy-to-handle cell line for this purpose is the murine cerebral cortex endothelial cell line, bEnd.3.[1]

3.1.1. Establishment of the In Vitro BBB Model [1][2]

  • Cell Culture: Culture bEnd.3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Transwell Seeding: Seed bEnd.3 cells onto the apical side of a Transwell® insert (e.g., 0.4 µm pore size) at a high density. For a more physiologically relevant model, human astrocytes can be co-cultured on the basolateral side of the insert.[3]

  • Culture and Differentiation: Allow the cells to grow and differentiate for 3-5 days, changing the medium every other day. The formation of a tight monolayer can be monitored by measuring the Transendothelial Electrical Resistance (TEER).

3.1.2. Transendothelial Electrical Resistance (TEER) Measurement [4][5][6][7][8]

  • Equipment: Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell ERS-2).

  • Procedure:

    • Equilibrate the Transwell plates to room temperature.

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment.

    • Record the resistance reading.

    • Subtract the resistance of a blank insert (without cells) to obtain the net resistance of the cell monolayer.

    • Multiply the net resistance by the surface area of the insert to express TEER in Ω·cm².

    • A high TEER value is indicative of a tight endothelial barrier.

3.1.3. Paracellular Permeability Assay

  • Procedure:

    • After TEER measurement, add a fluorescently labeled, membrane-impermeable marker (e.g., sodium fluorescein or FITC-dextran) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a plate reader.

    • Calculate the permeability coefficient (Pe) to quantify the flux of the marker across the monolayer.

3.1.4. P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123 [9][10][11][12][13]

  • Cell Preparation: Use a P-gp-overexpressing cell line (e.g., MCF7/ADR) or the in vitro BBB model.

  • Treatment: Incubate the cells with this compound at various concentrations. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Substrate Loading: Add the fluorescent P-gp substrate, Rhodamine 123, to the cells and incubate.

  • Analysis:

    • Wash the cells to remove extracellular dye.

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

    • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.

In Vivo Assessment in Rodent Models

These protocols are designed to evaluate the effects of this compound co-administration in a living system, providing data on pharmacokinetics and behavioral efficacy.

3.2.1. Animal Models

  • Species: Male or female C57BL/6 mice or Sprague-Dawley rats are commonly used.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before experimentation.

3.2.2. Drug Administration

  • Formulation: Prepare the CNS drug and this compound in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Route of Administration: Oral gavage (p.o.) or intraperitoneal (i.p.) injection are common routes.

  • Dosing: Administer this compound at a predetermined time before or concurrently with the CNS drug.

3.2.3. Pharmacokinetic Studies [14][15][16]

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture at various time points after drug administration.

    • Cerebrospinal Fluid (CSF): Collect CSF from the cisterna magna.[17][18][19][20][21] This is a terminal procedure.

    • Brain Tissue: Following euthanasia, perfuse the animal with saline to remove blood from the brain. Collect the whole brain or specific regions of interest.

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Brain Homogenate: Homogenize brain tissue in a suitable buffer.

  • Bioanalysis using HPLC-MS/MS: [22][23][24][25]

    • Extraction: Extract the drug from plasma, CSF, and brain homogenate using protein precipitation or liquid-liquid extraction.

    • Chromatography: Separate the analyte from endogenous components using a suitable HPLC column and mobile phase.

    • Mass Spectrometry: Quantify the drug concentration using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

3.2.4. Behavioral Assessments

  • Elevated Plus Maze (for anxiety-like behavior): [26][27][28][29][30]

    • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

    • Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.[30]

    • Data Acquisition: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

  • Morris Water Maze (for spatial learning and memory): [31][32][33][34][35]

    • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

    • Procedure:

      • Acquisition Phase: Train the animal over several days to find the hidden platform from different starting locations.

      • Probe Trial: On the final day, remove the platform and allow the animal to swim for a set time (e.g., 60 seconds).

    • Data Acquisition: Record the escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial using a video tracking system.

    • Analysis: A shorter escape latency and more time spent in the target quadrant indicate improved spatial learning and memory.

Neurochemical and Molecular Analysis

3.3.1. Neurotransmitter Analysis via Microdialysis and HPLC [36][37][38][39][40]

  • Microdialysis Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum, hippocampus).

  • Perfusion: Perfuse the probe with artificial CSF at a low flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals.

  • HPLC Analysis: Analyze the dialysate for neurotransmitter content (e.g., dopamine, serotonin) using HPLC coupled with electrochemical or mass spectrometric detection.

3.3.2. Western Blotting for Tight Junction Proteins [41][42][43][44][45]

  • Protein Extraction: Extract total protein from brain tissue homogenates.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against tight junction proteins (e.g., claudin-5, occludin).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH, β-actin) to determine relative protein expression levels.

Mandatory Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_pk Pharmacokinetics cluster_behavior Behavior cluster_mol Molecular iv_start Establish In Vitro BBB Model (e.g., bEnd.3 cells on Transwell) teer TEER Measurement iv_start->teer permeability Paracellular Permeability Assay iv_start->permeability pgp P-gp Inhibition Assay (Rhodamine 123) iv_start->pgp animal_model Rodent Model Selection (Mice or Rats) iv_start->animal_model drug_admin Drug Administration (CNS Drug +/- this compound) animal_model->drug_admin pk_studies Pharmacokinetic Studies drug_admin->pk_studies behavioral Behavioral Assessments drug_admin->behavioral neurochem Neurochemical & Molecular Analysis drug_admin->neurochem blood Blood Collection pk_studies->blood csf CSF Collection pk_studies->csf brain Brain Tissue Collection pk_studies->brain epm Elevated Plus Maze behavioral->epm mwm Morris Water Maze behavioral->mwm microdialysis Microdialysis neurochem->microdialysis western Western Blot neurochem->western hplc HPLC-MS/MS Analysis blood->hplc csf->hplc brain->hplc

Caption: Experimental workflow for assessing this compound's efficacy.

bbb_modulation_pathway cluster_bbb Blood-Brain Barrier Endothelial Cell dl_borneol This compound tj Tight Junctions (Claudin-5, Occludin) dl_borneol->tj Modulates pgp P-glycoprotein (P-gp) Efflux Pump dl_borneol->pgp Inhibits vasodilation Vasodilation dl_borneol->vasodilation Promotes cns_drug_blood CNS Drug (Bloodstream) pgp->cns_drug_blood Efflux cns_drug_brain CNS Drug (Brain) cns_drug_blood->cns_drug_brain Increased Permeability

Caption: this compound's proposed mechanisms for enhancing CNS drug delivery.

References

Application Notes and Protocols for the Formulation of DL-Borneol into Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Borneol, a bicyclic monoterpene, is a well-documented penetration enhancer utilized in traditional and modern medicine to improve drug delivery across biological barriers, such as the blood-brain barrier and the skin. Its lipophilic nature and ability to modulate tight junctions make it an attractive candidate for formulation into nanoparticle-based drug delivery systems. Encapsulating this compound within nanoparticles can protect it from degradation, control its release, and enhance its therapeutic efficacy and targeting capabilities.

These application notes provide a comprehensive overview of established techniques for formulating this compound into polymeric and lipid-based nanoparticles. Detailed protocols, characterization data, and relevant biological pathways are presented to guide researchers in the development of novel this compound nanoformulations.

Nanoparticle Formulation Techniques for this compound

Several techniques can be employed to encapsulate the lipophilic and volatile compound this compound into nanoparticles. The choice of method depends on the desired nanoparticle characteristics, including size, drug loading, and release profile, as well as the properties of the polymer or lipid matrix.

Emulsion-Solvent Evaporation for Polymeric Nanoparticles

The emulsion-solvent evaporation method is a widely used technique for encapsulating lipophilic drugs like this compound into biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA).[1] This method involves the formation of an oil-in-water (o/w) emulsion, where the polymer and this compound are dissolved in a water-immiscible organic solvent (the oil phase) and then emulsified in an aqueous solution containing a stabilizer. The subsequent evaporation of the organic solvent leads to the precipitation of the polymer, forming solid nanoparticles with the encapsulated drug.

High-Shear Homogenization and Ultrasonication for Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are lipid-based systems suitable for encapsulating lipophilic compounds.[2][3] These are typically prepared using high-shear homogenization and/or ultrasonication. In this method, this compound is dissolved in a molten lipid phase (a solid lipid for SLNs, or a blend of solid and liquid lipids for NLCs). This hot lipid phase is then dispersed in a hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion. The pre-emulsion is then subjected to high-shear homogenization or ultrasonication to reduce the droplet size to the nanometer range. Cooling the resulting nanoemulsion causes the lipid to recrystallize, forming the solid nanoparticles.[4][5]

Nanoprecipitation (Solvent Displacement) for Polymeric Nanoparticles

Nanoprecipitation is a simple and rapid method for preparing polymeric nanoparticles.[6][7][8] It involves dissolving the polymer and this compound in a water-miscible organic solvent. This organic solution is then added dropwise to an aqueous solution (the non-solvent) containing a stabilizer under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase causes the polymer to precipitate, forming nanoparticles that entrap this compound.[6]

Quantitative Data Summary

The following tables summarize typical physicochemical characteristics of nanoparticles loaded with terpenes, which are structurally similar to this compound, prepared by the described methods. These values can serve as a benchmark for the formulation of this compound nanoparticles.

Table 1: Physicochemical Properties of Terpene-Loaded PLGA Nanoparticles

Formulation MethodTerpenePolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Emulsion-Solvent Evaporationβ-myrcenePEG-PLGA262< 0.3~ -2018.5[9][10]
Emulsion-Solvent Evaporationβ-caryophyllenePEG-PLGA354< 0.3~ -2060.3[9][10]
Emulsion-Solvent EvaporationNerolidolPEG-PLGA326< 0.3~ -2051.3[9][10]

Table 2: Physicochemical Properties of Terpene-Loaded Lipid Nanoparticles

Formulation MethodTerpeneLipid MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Reference
Melt-Emulsification & UltrasonicationCurcuminGlyceryl Monostearate, Miglyol 812100-200N/AN/Aup to 5[4][5]
Melt-Emulsification & UltrasonicationVitamin EGlycerol Monostearate, MCT~400N/AN/A> 80 (LE)

Note: Data for specific this compound loaded nanoparticles is limited in the literature. The data presented here for other terpenes can be used as a starting point for formulation development.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10-20 mg of this compound in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 50 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form a coarse oil-in-water emulsion. For smaller particle sizes, follow with probe sonication (e.g., 40% amplitude for 3 minutes) in an ice bath.[11]

  • Solvent Evaporation: Transfer the emulsion to a magnetic stirrer and stir for 4-6 hours at room temperature to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Purification: Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated this compound.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried to obtain a powder. A cryoprotectant (e.g., 5% trehalose) should be added before freezing.

Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, Glyceryl Monostearate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid (e.g., 500 mg) at a temperature 5-10°C above its melting point. Dissolve 50 mg of this compound in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., 2% w/v) in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar) or ultrasonication to reduce the particle size. The temperature should be maintained above the lipid's melting point.

  • Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form solid nanoparticles.

  • Purification: The SLN suspension can be purified by dialysis or centrifugation to remove excess surfactant.

Protocol 3: Preparation of this compound Loaded PLGA Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone or Tetrahydrofuran (THF)

  • Surfactant (e.g., Tween 80, Pluronic F-68)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) surfactant solution in 20 mL of deionized water.

  • Nanoparticle Formation: Place the aqueous phase on a magnetic stirrer. Using a syringe pump, add the organic phase dropwise into the aqueous phase at a controlled rate (e.g., 1 mL/min) under moderate stirring.

  • Solvent Evaporation: Continue stirring the suspension for several hours (or overnight) to ensure the complete evaporation of the organic solvent.

  • Purification and Collection: The nanoparticles can be collected and washed by centrifugation as described in Protocol 1.

Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter (particle size), PDI (a measure of size distribution), and surface charge (zeta potential).

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after separation of free drug.

  • Procedure:

    • Separate the unencapsulated this compound from the nanoparticle suspension by ultracentrifugation or centrifugal filtration.

    • Quantify the amount of free this compound in the supernatant using a validated HPLC or GC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

3. Morphology:

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

  • Procedure: Visualize the shape, surface morphology, and size of the nanoparticles.

Signaling Pathways and Mechanisms of Action

This compound is known to enhance drug permeation across biological barriers primarily by modulating the tight junctions between endothelial or epithelial cells. It can also influence other cellular pathways.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization organic_phase Organic Phase (this compound + Polymer/Lipid + Organic Solvent) emulsification Emulsification/ Dispersion organic_phase->emulsification aqueous_phase Aqueous Phase (Stabilizer + Water) aqueous_phase->emulsification solvent_evaporation Solvent Evaporation/ Cooling emulsification->solvent_evaporation nanoparticles This compound Nanoparticles solvent_evaporation->nanoparticles dls DLS (Size, PDI, Zeta Potential) nanoparticles->dls hplc_gc HPLC/GC (EE, DL) nanoparticles->hplc_gc tem_sem TEM/SEM (Morphology) nanoparticles->tem_sem

General workflow for nanoparticle formulation and characterization.

One of the key mechanisms of Borneol is the reversible downregulation of tight junction-associated proteins, such as Zonula Occludens-1 (ZO-1) and F-actin, which increases the permeability of barriers like the blood-brain barrier.[2][12]

tight_junction_modulation borneol This compound tight_junctions Tight Junctions (ZO-1, F-actin) borneol->tight_junctions Downregulates Expression paracellular_transport Increased Paracellular Permeability tight_junctions->paracellular_transport Leads to

Modulation of tight junctions by this compound.

Additionally, studies have shown that Borneol can influence inflammatory responses through the JAK/STAT signaling pathway. It can suppress the activation of STAT-3, a key transcription factor involved in cell proliferation and apoptosis, which is particularly relevant in cancer research.

jak_stat_pathway borneol This compound ros Reactive Oxygen Species (ROS) borneol->ros Suppresses jak1 JAK1 ros->jak1 Mediates stat3 STAT3 jak1->stat3 Activates proliferation Cell Proliferation stat3->proliferation Inhibits apoptosis Apoptosis stat3->apoptosis Induces

References

Application Notes and Protocols for Measuring DL-Borneol's Effect on P-glycoprotein Efflux

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is an efflux pump that plays a critical role in limiting the intracellular concentration of a wide variety of xenobiotics, including many therapeutic drugs.[1][2][3] Its expression in key physiological barriers, such as the intestinal epithelium, the blood-brain barrier, and in tumor cells, can significantly impact drug absorption, distribution, and efficacy, and is a major mechanism of multidrug resistance (MDR) in cancer.[1][2][4][5] Therefore, the identification and characterization of P-gp inhibitors is of significant interest in drug development to overcome MDR and enhance drug delivery.

DL-Borneol, a bicyclic monoterpene, has been investigated for its various pharmacological activities, including its potential to modulate the function of P-gp.[6] These application notes provide detailed protocols for a series of in vitro experiments designed to rigorously evaluate the effect of this compound on P-gp-mediated efflux. The described assays will enable researchers to determine if this compound inhibits P-gp, and to quantify its inhibitory potency.

The following protocols will cover:

  • Cell Viability Assay: To determine the non-toxic concentration range of this compound for subsequent experiments.

  • P-gp Substrate Accumulation Assay: A fluorescence-based assay to rapidly screen for P-gp inhibition.

  • Bidirectional Transport Assay: A definitive assay to quantify the effect of this compound on P-gp-mediated transport across a cell monolayer.

  • P-gp ATPase Activity Assay: A biochemical assay to investigate the direct interaction of this compound with the P-gp transporter.

Data Presentation

Table 1: Cytotoxicity of this compound
Cell LineAssay Duration (hours)This compound Concentration (µM)Cell Viability (%)
Caco-224198 ± 4
1095 ± 5
5092 ± 6
10085 ± 7
20060 ± 8
MDCKII-MDR124199 ± 3
1097 ± 4
5094 ± 5
10088 ± 6
20065 ± 7
Table 2: Effect of this compound on Rhodamine 123 Accumulation
Cell LineThis compound Concentration (µM)Verapamil (Positive Control, 50 µM)Rhodamine 123 Accumulation (Fold Increase)IC50 (µM)
Caco-2101.2 ± 0.175.3
502.5 ± 0.3
1004.1 ± 0.4
5.5 ± 0.5
MDCKII-MDR1101.5 ± 0.262.8
503.8 ± 0.4
1006.2 ± 0.6
8.1 ± 0.7
Table 3: Effect of this compound on Bidirectional Transport of Digoxin across Caco-2 Monolayers
TreatmentPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Digoxin (1 µM)0.5 ± 0.15.2 ± 0.610.4
Digoxin + this compound (50 µM)0.6 ± 0.12.1 ± 0.33.5
Digoxin + Verapamil (50 µM)0.7 ± 0.21.0 ± 0.21.4
Table 4: Effect of this compound on P-gp ATPase Activity
TreatmentBasal ATPase Activity (nmol Pi/min/mg protein)Verapamil-Stimulated ATPase Activity (nmol Pi/min/mg protein)This compound Effect
Control (no drug)25 ± 3150 ± 12-
This compound (50 µM)45 ± 5-Stimulation
Verapamil (50 µM)-150 ± 12Stimulation
This compound (50 µM) + Verapamil (50 µM)-135 ± 10Inhibition of Verapamil-stimulated activity

Experimental Protocols

Cell Culture
  • Caco-2 Cells: Human colorectal adenocarcinoma cells (ATCC HTB-37) are a widely used model for the intestinal barrier as they differentiate into polarized monolayers expressing P-gp.[7] Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For transport assays, seed cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • MDCKII-MDR1 Cells: Madin-Darby canine kidney cells transfected with the human MDR1 gene (ABCB1) provide a robust model with high P-gp expression.[8][9] Culture MDCKII-MDR1 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain MDR1 expression.

Cell Viability Assay (MTT Assay)

This assay determines the concentration range of this compound that is not toxic to the cells, ensuring that observed effects on P-gp are not due to cytotoxicity.

Materials:

  • Caco-2 or MDCKII-MDR1 cells

  • 96-well plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same percentage of solvent used to dissolve this compound) and a positive control for toxicity (e.g., a high concentration of a known cytotoxic agent).

  • Incubate the plate for 24 hours (or the desired time frame of your P-gp assay).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

P-gp Substrate Accumulation Assay (Rhodamine 123 or Calcein-AM)

This is a rapid and sensitive method to assess P-gp inhibition.[10][11] P-gp actively effluxes fluorescent substrates like Rhodamine 123 and Calcein-AM.[12][13][14] Inhibition of P-gp by this compound will result in increased intracellular accumulation of the fluorescent substrate.[15]

Materials:

  • Caco-2 or MDCKII-MDR1 cells

  • 96-well black, clear-bottom plates

  • This compound

  • Rhodamine 123 or Calcein-AM

  • Verapamil (positive control P-gp inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells twice with pre-warmed HBSS.

  • Pre-incubate the cells with various concentrations of this compound (and verapamil for the positive control) in HBSS for 30 minutes at 37°C.

  • Add the fluorescent substrate (e.g., 5 µM Rhodamine 123 or 1 µM Calcein-AM) to each well (still in the presence of this compound/verapamil) and incubate for 60-90 minutes at 37°C, protected from light.

  • Wash the cells three times with ice-cold HBSS to remove extracellular substrate.

  • Add 100 µL of HBSS to each well.

  • Measure the intracellular fluorescence using a fluorescence microplate reader (e.g., excitation/emission of ~485/530 nm for Rhodamine 123 and Calcein).

  • Alternatively, cells can be detached and analyzed by flow cytometry.

  • Data is typically expressed as a fold increase in fluorescence compared to the untreated control. The IC50 value for this compound can be calculated from the dose-response curve.

Bidirectional Transport Assay

This assay provides a quantitative measure of a compound's interaction with P-gp by assessing its effect on the polarized transport of a known P-gp substrate across a cell monolayer.[8][16]

Materials:

  • Caco-2 or MDCKII-MDR1 cells grown on Transwell inserts

  • This compound

  • P-gp substrate (e.g., Digoxin, Rhodamine 123)

  • Verapamil (positive control)

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS or a fluorescence plate reader for quantification

Protocol:

  • Grow Caco-2 or MDCKII-MDR1 cells on Transwell inserts until a confluent monolayer is formed. Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the monolayers twice with pre-warmed transport buffer.

  • Apical to Basolateral (A-B) Transport:

    • Add the P-gp substrate (with or without this compound/verapamil) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Add the P-gp substrate (with or without this compound/verapamil) to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Quantify the concentration of the P-gp substrate in the collected samples using an appropriate analytical method (e.g., LC-MS/MS for digoxin, fluorescence for Rhodamine 123).

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). A significant reduction in the ER in the presence of this compound indicates P-gp inhibition.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to transport substrates.[17][18] This assay measures the rate of ATP hydrolysis by P-gp in the presence of this compound to determine if it interacts with the transporter's ATPase activity.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • This compound

  • Verapamil (positive control substrate/stimulator)

  • Sodium orthovanadate (Na3VO4, a general ATPase inhibitor)

  • ATP

  • Assay buffer

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

Protocol:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer, this compound at various concentrations, and the P-gp membrane vesicles. For control wells, include a vehicle control, a positive control (verapamil), and a control with sodium orthovanadate to measure non-P-gp dependent ATPase activity.

  • Pre-incubate the plate for 10 minutes at 37°C.

  • Initiate the reaction by adding ATP to all wells.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding the colorimetric reagent for Pi detection.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).

  • Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

  • The P-gp specific ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate.

  • Determine if this compound stimulates the basal ATPase activity or inhibits the verapamil-stimulated ATPase activity.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Preliminary Screening cluster_phase2 Phase 2: Mechanistic Confirmation viability Cell Viability Assay (MTT) accumulation P-gp Substrate Accumulation (Rhodamine 123 / Calcein-AM) viability->accumulation Use non-toxic concentrations transport Bidirectional Transport Assay (Caco-2 / MDCKII-MDR1) accumulation->transport If accumulation increases end Conclusion: Effect of this compound on P-gp accumulation->end If no effect, conclude no inhibition atpase P-gp ATPase Activity Assay transport->atpase Confirm direct interaction atpase->end start Start: Hypothesis This compound affects P-gp start->viability Determine non-toxic concentrations

Caption: Experimental workflow for evaluating this compound's effect on P-gp.

p_glycoprotein_efflux_mechanism cluster_cell Cell intracellular Intracellular Space pgp P-glycoprotein (P-gp) ATP Binding Site intracellular->pgp Binds to P-gp extracellular Extracellular Space pgp->extracellular Efflux adp ADP + Pi pgp:f0->adp Hydrolysis drug P-gp Substrate (e.g., Rhodamine 123) drug->intracellular Enters Cell borneol This compound borneol->pgp Inhibition atp ATP atp->pgp:f0 bidirectional_transport_assay cluster_transwell Transwell System cluster_ab A-B Transport cluster_ba B-A Transport (P-gp Efflux) apical Apical Chamber monolayer Cell Monolayer (e.g., Caco-2) apical->monolayer ba_sample Sampling apical->ba_sample monolayer->apical basolateral Basolateral Chamber monolayer->basolateral basolateral->monolayer ab_sample Sampling basolateral->ab_sample ab_drug Drug Added ab_drug->apical ba_drug Drug Added ba_drug->basolateral

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Borneol for Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing DL-Borneol for enhancing Blood-Brain Barrier (BBB) permeability. It includes frequently asked questions, troubleshooting guides for common experimental issues, summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action of this compound on the BBB?

A1: this compound enhances BBB permeability through a multi-targeted approach. The primary mechanisms include modulating tight junction proteins, inhibiting the function of efflux transporters like P-glycoprotein (P-gp), and increasing vasodilatory neurotransmitters.[1] This leads to a temporary and reversible opening of the BBB, facilitating the entry of co-administered drugs into the central nervous system.[1][2]

Q2: What is a typical effective concentration range for this compound in in vitro models?

A2: The optimal concentration of this compound can vary depending on the specific cell line and experimental setup. However, concentrations in the micromolar range are often used in in vitro models. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration for your specific model.

Q3: How long does the BBB-opening effect of this compound last?

A3: The effect of this compound on the BBB is transient. In vivo studies have shown that a robust enhancing effect on brain bioavailability can be achieved within 40 minutes of administration.[1] One study reported that the opening of the BBB could last up to 8 hours after intragastric administration in rats.[3] The peak effect is often observed shortly after administration, with permeability gradually returning to baseline.[4]

Q4: Is the effect of this compound on the BBB reversible?

A4: Yes, the BBB-opening effect of this compound is a reversible physiological process.[1][2] This is a critical feature, as it allows for the temporary delivery of therapeutics to the brain without causing lasting damage to the barrier's integrity.[5]

Q5: What are the key signaling pathways modulated by this compound?

A5: this compound has been shown to modulate several signaling pathways to influence BBB permeability. It can down-regulate the expression of tight junction-associated proteins such as ZO-1 and F-actin.[6] Additionally, some studies suggest a potential link to increased expression of Intercellular Adhesion Molecule-1 (ICAM-1).[7][8] It also inhibits the function of ATP-binding cassette (ABC) transporters.[1]

Troubleshooting Guide

Issue: High variability in Trans-Epithelial Electrical Resistance (TEER) measurements in our in vitro BBB model.

  • Possible Cause: Inconsistent cell monolayer formation.

  • Troubleshooting Steps:

    • Ensure a consistent cell seeding density.

    • Verify the integrity of the cell line and test for mycoplasma contamination.

    • Allow sufficient time for the monolayer to fully differentiate and form tight junctions. A TEER value of over 250 Ω/cm² is generally considered suitable for transport studies in HBMEC cultures.[9][10]

    • Minimize physical disturbances to the culture plates.

    • Ensure proper calibration and handling of the TEER measurement equipment.

Issue: Observing cytotoxicity at concentrations expected to be effective.

  • Possible Cause: Cell line sensitivity or issues with the this compound preparation.

  • Troubleshooting Steps:

    • Perform a thorough dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell line.

    • Ensure the this compound is fully dissolved in the vehicle solvent before adding it to the cell culture medium.

    • Consider the source and purity of the this compound. Both natural and synthetic borneol are used, with no significant difference in pharmacological action reported.[9]

    • Reduce the exposure time of the cells to this compound.

Issue: Inconsistent results in our in vivo Evans blue permeability assay.

  • Possible Cause: Variability in administration or tissue processing.

  • Troubleshooting Steps:

    • Standardize the administration route and timing for both this compound and Evans blue dye.

    • Ensure complete perfusion of the animals to remove all blood from the brain vasculature before tissue extraction, which can interfere with the quantification of extravasated dye.

    • Use a standardized protocol for dye extraction from the brain tissue and spectrophotometric quantification.

    • Increase the number of animals per group to improve statistical power.

Issue: The co-administered drug still shows low brain penetration in the presence of this compound.

  • Possible Cause: Suboptimal dosing regimen or drug-specific characteristics.

  • Troubleshooting Steps:

    • The optimal dosing regimen for this compound can vary depending on the co-administered drug.[1] Experiment with different doses of this compound and time intervals between its administration and that of the therapeutic agent.

    • Investigate if the co-administered drug is a strong substrate for efflux transporters that are not significantly inhibited by this compound.

    • Consider the physicochemical properties of your drug. Highly protein-bound drugs may have limited free concentrations to cross the BBB even when its permeability is increased.

Quantitative Data from Preclinical Studies

Table 1: Effects of this compound in In Vivo Models

Animal ModelThis compound DoseCo-administered Drug/TracerOutcomeReference
Rats35 or 140 mg/kgCisplatinIncreased cisplatin bioavailability in brain tissue.[6]
Mice15–90 mg/kg (oral)Tetramethylpyrazine phosphate (TMPP)Proportionally greater increase in plasma and brain concentration of TMPP.[1]
Rats10% borneol corn oil (0.5, 1.25, 2 mL/kg)Evans blueIncreased Evans blue concentration in the brain.[8]
Rats0.05 to 2.0 g/kgGeniposideFacilitated delivery of geniposide to the brain.[1]
Mice200–600 mg/kgGastrodinPeak enhancement of brain bioavailability of gastrodigenin (active metabolite).[1]

Table 2: Effects of this compound in In Vitro Models

Cell LineThis compound ConcentrationAssayOutcomeReference
bEnd.3 cellsNot specifiedTEERReduction in TEER, indicating increased permeability.
Madin–Darby canine kidney epithelial (MDCK) cellsNot specifiedPermeability AssayConfirmed permeability-enhancing effect.[1]
Human Brain Microvascular Endothelial Cells (HBMECs)Not specifiedCytotoxicity AssayBorneol-modified solid lipid nanoparticles had less cytotoxicity than unmodified nanoparticles.

Detailed Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Model and Permeability Assay

This protocol describes the establishment of an in vitro BBB model using human brain microvascular endothelial cells (HBMECs) and the assessment of permeability.

Materials:

  • HBMECs

  • Transwell inserts (e.g., 24-well format, PC membrane, 3 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Tracer molecule (e.g., FITC-dextran)

  • TEER measurement system

Methodology:

  • Cell Seeding: Seed HBMECs onto the apical side of the Transwell inserts at a high density. For a co-culture model, astrocytes can be seeded on the basolateral side of the well.

  • Monolayer Formation: Culture the cells for several days until a confluent monolayer is formed. Monitor the formation of tight junctions by measuring the TEER daily. The model is typically ready for permeability studies when the TEER value stabilizes and is above 250 Ω/cm².[9][10]

  • This compound Treatment: Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and dilute it to the desired final concentrations in the cell culture medium. Replace the medium in the apical chamber with the this compound-containing medium.

  • Permeability Assay:

    • After a predetermined incubation time with this compound, add the tracer molecule (e.g., FITC-dextran) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Measure the concentration of the tracer in the basolateral samples using a suitable detection method (e.g., fluorescence plate reader for FITC-dextran).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the tracer across the cell monolayer.

Protocol 2: In Vivo Evans Blue Assay for BBB Permeability Assessment

This protocol details the use of Evans blue dye to assess BBB integrity in a rodent model following this compound administration.

Materials:

  • Sprague-Dawley rats or similar rodent model

  • This compound solution for administration (e.g., in corn oil)

  • Evans blue dye solution (e.g., 2% in saline)

  • Anesthesia

  • Perfusion buffer (e.g., heparinized saline)

  • Tissue homogenization buffer

  • Spectrophotometer

Methodology:

  • Animal Groups: Divide animals into control and experimental groups.

  • This compound Administration: Administer this compound to the experimental groups via the desired route (e.g., intragastrically). Administer the vehicle to the control group.[8]

  • Evans Blue Injection: After a specific time interval following this compound administration (e.g., 30 minutes), inject Evans blue dye intravenously (e.g., 4 mL/kg of a 2% solution).[8]

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 30 minutes).[8]

  • Perfusion and Tissue Collection:

    • Anesthetize the animals.

    • Perform transcardial perfusion with heparinized saline to remove the dye from the cerebral vasculature.

    • Carefully dissect and collect the brain tissue.

  • Dye Extraction and Quantification:

    • Homogenize the brain tissue in a suitable buffer.

    • Precipitate the protein and extract the Evans blue dye using a solvent like formamide.

    • Centrifuge the samples and measure the absorbance of the supernatant at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis: Create a standard curve using known concentrations of Evans blue to quantify the amount of dye that has extravasated into the brain tissue, which is an indicator of BBB permeability.

Visualizing Mechanisms and Workflows

G cluster_borneol This compound cluster_bbb Blood-Brain Barrier Endothelial Cell cluster_outcome Outcome borneol This compound tj Tight Junctions (ZO-1, Claudin-5) borneol->tj Down-regulates expression efflux Efflux Pumps (P-gp) borneol->efflux Inhibits function vaso Vasodilatory Neurotransmitters borneol->vaso Enhances icam ICAM-1 Expression borneol->icam Increases permeability Increased BBB Permeability tj->permeability efflux->permeability vaso->permeability icam->permeability

Caption: Signaling Pathways of this compound on BBB.

G start Start: Seed Cells on Transwell Inserts culture Culture to form confluent monolayer start->culture teer Monitor TEER (>250 Ω/cm²) culture->teer teer->culture Continue Culture treat Treat with This compound teer->treat Monolayer Ready add_tracer Add Tracer Molecule (e.g., FITC-dextran) treat->add_tracer sample Sample from Basolateral Chamber add_tracer->sample analyze Analyze Tracer Concentration sample->analyze calculate Calculate Papp analyze->calculate end End: Determine Permeability calculate->end

Caption: Experimental Workflow for In Vitro BBB Permeability Assay.

G start Issue: Inconsistent Results check_model Is the experimental model consistent? start->check_model check_reagents Are reagents and compounds consistent? check_model->check_reagents Yes optimize_model Optimize cell culture or animal model procedures check_model->optimize_model No check_protocol Is the experimental protocol consistent? check_reagents->check_protocol Yes validate_reagents Validate reagent purity and concentration check_reagents->validate_reagents No standardize_protocol Standardize all procedural steps check_protocol->standardize_protocol No re_evaluate Re-evaluate Results check_protocol->re_evaluate Yes optimize_model->check_model validate_reagents->check_reagents standardize_protocol->check_protocol

Caption: Logical Flow for Troubleshooting Inconsistent Results.

References

Technical Support Center: Addressing DL-Borneol Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of DL-Borneol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound-induced cytotoxicity?

A1: this compound's cytotoxic effects are primarily concentration-dependent and attributed to the induction of apoptosis and the generation of Reactive Oxygen Species (ROS).[1][2] At cytotoxic concentrations, this compound can trigger cell death through both intrinsic and extrinsic apoptotic pathways. This involves the regulation of Bcl-2 family proteins, leading to the activation of caspases, which are key executioners of apoptosis.[2][3] Furthermore, this compound has been shown to increase the production of intracellular ROS, leading to oxidative stress and subsequent cellular damage.[1]

Q2: Which signaling pathways are affected by this compound?

A2: this compound has been demonstrated to modulate several key signaling pathways:

  • JAK/STAT Pathway: In prostate cancer cells, this compound can inhibit the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival. This inhibition is associated with the induction of apoptosis.[1][4]

  • Nrf2 Pathway: this compound can activate the Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2] This activation can lead to the expression of cytoprotective genes, helping to mitigate oxidative stress.

Q3: What are the typical cytotoxic concentrations of this compound?

A3: The cytotoxic concentration of this compound varies depending on the cell line and exposure time. For instance, in human prostate cancer cells (PC-3), concentrations of 10, 20, and 30 µM have been shown to induce cytotoxicity.[1] In SH-SY5Y neuroblastoma cells, a concentration of 100 µM of (-) and (+) borneol was found to inhibit Aβ-induced cytotoxicity.[2] It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line through a dose-response experiment.

Troubleshooting Guide

This section provides solutions to common issues encountered when working with this compound in cell culture.

Problem Possible Cause Solution
High cell death even at low this compound concentrations. High sensitivity of the cell line.Perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow down to find the lowest effective dose.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is at a non-toxic level, typically below 0.5%.[5] Always include a vehicle control (cells treated with the solvent alone) in your experiments.
Inconsistent or variable cytotoxicity results. Inconsistent cell seeding density.Standardize the cell seeding density for all experiments. Both too low and too high cell densities can affect viability and drug response.[5]
Pipetting errors.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of this compound.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for critical experiments, as they are more prone to evaporation and temperature fluctuations.
Suspected oxidative stress-mediated cytotoxicity. This compound-induced ROS production.Co-treat cells with an antioxidant like N-acetylcysteine (NAC).[6][7][8][9] A reduction in cytotoxicity upon NAC co-treatment would suggest the involvement of oxidative stress.
Directly measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]

Data Presentation

Table 1: Reported Cytotoxic Concentrations of Borneol Isomers in Different Cell Lines

CompoundCell LineConcentrationObserved EffectReference
This compoundPC-3 (Human Prostate Cancer)10, 20, 30 µMInduces cytotoxicity and apoptosis[1]
(-)-Borneol & (+)-BorneolSH-SY5Y (Human Neuroblastoma)100 µMInhibits Aβ-induced cytotoxicity[2]
d-BorneolH460 (Human Non-small Cell Lung Cancer)1-4 µg/mLInhibited cell proliferation
l-Borneol & Synthetic BorneolA549 & H460 (Human Non-small Cell Lung Cancer)1-32 µg/mLNo apparent cytotoxicity

Note: The cytotoxic effects of this compound can be influenced by the specific isomer used (d-, l-, or synthetic) and the experimental conditions.

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay

This protocol provides a general method for determining the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the this compound dilutions to the respective wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

This protocol outlines a method to investigate the role of oxidative stress in this compound cytotoxicity and to potentially reduce it.

Materials:

  • Same as Protocol 1

  • N-acetylcysteine (NAC) stock solution

Procedure:

  • Cell Seeding: Follow step 1 of Protocol 1.

  • Pre-treatment (Optional): Pre-incubate cells with various concentrations of NAC for 1-2 hours before adding this compound.

  • Co-treatment: Prepare media containing this compound at various concentrations with and without a fixed, non-toxic concentration of NAC. Add these solutions to the cells.

  • Controls: Include wells with:

    • Untreated cells

    • Vehicle control

    • This compound only

    • NAC only

  • Incubation, MTT Assay, and Data Analysis: Follow steps 3-7 of Protocol 1. A significant increase in cell viability in the co-treated wells compared to the this compound only wells indicates that oxidative stress is a component of the cytotoxicity and that NAC can mitigate this effect.

Signaling Pathway and Experimental Workflow Diagrams

DL_Borneol_Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assessment Cytotoxicity Assessment cluster_mitigation Mitigation Strategy cluster_analysis Data Analysis start Seed Cells in Multi-well Plate treat Treat with this compound (Dose-Response) start->treat control Include Vehicle and Untreated Controls viability Cell Viability Assay (e.g., MTT, MTS) treat->viability membrane Membrane Integrity Assay (e.g., LDH) treat->membrane apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis ros ROS Measurement (e.g., DCFH-DA) treat->ros cotreat Co-treatment with Antioxidant (e.g., NAC) viability->cotreat pathway Analyze Signaling Pathways apoptosis->pathway ros->pathway reassess Re-assess Cytotoxicity cotreat->reassess ic50 Determine IC50 Value reassess->ic50 DL_Borneol_Apoptosis_Pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_intrinsic Intrinsic Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome borneol This compound ros ↑ ROS Production borneol->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) ros->bcl2 inhibits bax ↑ Bax (Pro-apoptotic) ros->bax activates mito Mitochondrial Dysfunction bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis DL_Borneol_Signaling_Pathways cluster_jak_stat JAK/STAT Pathway cluster_nrf2 Nrf2 Pathway borneol This compound jak JAK borneol->jak inhibits keap1 Keap1 borneol->keap1 inhibits stat STAT jak->stat proliferation ↓ Cell Proliferation ↓ Survival stat->proliferation nrf2 Nrf2 keap1->nrf2 inhibition are ARE nrf2->are cytoprotection ↑ Cytoprotective Genes (e.g., HO-1) are->cytoprotection

References

Technical Support Center: Improving the Stability of DL-Borneol-Loaded Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during the development of DL-Borneol-loaded nanoformulations.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability problems with your nanoformulations.

Question: My nanoformulation's particle size increased significantly after one week of storage. What is the likely cause and how can I fix it?

Potential Causes and Solutions:

  • Aggregation or Coalescence: This is the most common cause of increased particle size. The nanoparticles may be sticking together due to insufficient surface charge or steric hindrance.

    • Solution 1: Optimize Zeta Potential. A zeta potential value above ±30 mV generally indicates good electrostatic stability.[1] If your zeta potential is low, consider adding or increasing the concentration of a charged surfactant or polymer to the formulation.

    • Solution 2: Enhance Steric Stabilization. Incorporate non-ionic polymers like polyethylene glycol (PEG) or poloxamers (e.g., Poloxamer 407) into your formulation.[2][3] These polymers form a protective layer around the nanoparticles, preventing them from getting too close to each other.

  • Ostwald Ripening: In polydisperse systems, smaller particles can dissolve and redeposit onto larger particles, leading to an overall increase in the mean particle size over time.[4][5]

    • Solution: Narrow the Particle Size Distribution. Aim for a low polydispersity index (PDI), ideally below 0.3, to ensure a more uniform particle size.[4][6] This can be achieved by optimizing the homogenization or sonication parameters during preparation.

  • Drug Crystallization: this compound might be crystallizing on the surface of the nanoparticles, leading to an increase in size.

    • Solution: Increase Encapsulation Efficiency. Ensure that the majority of the this compound is encapsulated within the nanoparticle core. This can be achieved by adjusting the drug-to-polymer/lipid ratio or by selecting a core material with higher affinity for this compound.

Question: The Polydispersity Index (PDI) of my nanoformulation is consistently high (>0.5). What does this indicate and how can I improve it?

Potential Causes and Solutions:

  • A high PDI indicates a broad particle size distribution, which can contribute to instability via Ostwald ripening. [4]

    • Solution 1: Optimize Energy Input during Formulation. For high-energy methods like high-pressure homogenization or ultrasonication, adjust the pressure, number of cycles, or sonication time and amplitude to achieve a more uniform particle size.

    • Solution 2: Refine Formulation Composition. The type and concentration of surfactants and polymers can significantly impact PDI. Experiment with different stabilizers to find the optimal combination for your system.

    • Solution 3: Filtration. For some systems, passing the nanoformulation through a filter with a specific pore size can help to remove larger particles and narrow the size distribution.

Question: I am observing drug leakage from my nanoformulations during storage. How can I improve drug retention?

Potential Causes and Solutions:

  • Poor Encapsulation or High Drug Loading: If the drug loading is too high, the drug may be loosely associated with the nanoparticle surface rather than being securely encapsulated.

    • Solution: Optimize Drug-to-Carrier Ratio. Systematically vary the ratio of this compound to the lipid or polymer matrix to find the optimal loading capacity that still allows for stable encapsulation.

  • Inappropriate Core Material: The chosen lipid or polymer may not be the most suitable for encapsulating this compound.

    • Solution: Screen Different Core Materials. Test a variety of lipids or polymers with different physicochemical properties to identify one that provides better retention of this compound.

  • Storage Conditions: Elevated temperatures can increase the fluidity of the nanoparticle matrix, facilitating drug leakage.

    • Solution: Optimize Storage Temperature. Store the nanoformulations at a lower temperature (e.g., 4°C) to improve stability, unless freezing is detrimental to the formulation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key stability-indicating parameters I should monitor for my this compound nanoformulations?

You should regularly monitor the following parameters:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Significant changes can indicate aggregation, coalescence, or Ostwald ripening.[2]

  • Zeta Potential: Also measured by DLS, this indicates the surface charge and electrostatic stability of the nanoparticles.

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%): To ensure the drug remains within the nanoparticles and to detect any leakage over time.

  • Physical Appearance: Visual inspection for any signs of aggregation, sedimentation, or phase separation.[7]

Q2: How can I perform an accelerated stability study for my nanoformulations?

Accelerated stability studies expose the nanoformulation to stress conditions to predict its long-term stability.[8][9] A common approach involves:

  • Temperature Stress: Storing samples at elevated temperatures (e.g., 25°C and 40°C) and different humidity levels (e.g., 60% RH and 75% RH) for a defined period (e.g., up to 6 months).[8]

  • Freeze-Thaw Cycles: Subjecting the formulation to multiple cycles of freezing and thawing (e.g., -20°C to +25°C) to assess its physical robustness.[7][10]

  • Centrifugation: High-speed centrifugation (e.g., 10,000 rpm for 30 minutes) can be used to check for phase separation or sedimentation.[9][11] At predetermined time points, samples are withdrawn and analyzed for key stability parameters.

Q3: What types of stabilizers are effective for borneol-loaded nanoformulations?

The choice of stabilizer is critical for the stability of your nanoformulation.

  • For Pickering emulsions , hydrophilic amine-functionalized silica nanoparticles (SiO2-NH2 NPs) have been shown to effectively stabilize borneol and citral combinations.[12][13]

  • For nanoemulsions and solid lipid nanoparticles , common stabilizers include:

    • Surfactants: Polysorbates (e.g., Tween 80) and sorbitan esters (e.g., Span 80).

    • Polymers: Poly(ethylene glycol) (PEG), poloxamers (e.g., Poloxamer 407), and chitosan.[2][3] The optimal stabilizer will depend on the specific type of nanoformulation and the desired properties.

Data on Stabilizer Impact on Nanoformulation Stability

The following table summarizes data on the effect of different stabilizers on the stability of nanoformulations.

Nanoformulation TypeActive Ingredient(s)Stabilizer(s)Key Stability FindingsStorage ConditionsReference
Pickering EmulsionBorneol and CitralHydrophilic amine-functionalized silica nanoparticles (SiO2-NH2 NPs) (0.6 to 1.2 wt.%)Droplet size of 5.2 ± 1.4 µm; desirable stability40°C for 365 days[12][13]
NanoemulsionPoorly soluble drugsPluronic F-68No phase separation or significant changes in size and drug content3 months at 20°C and 50°C[11]
GelBorneol (5%)CarbopolGood stability, no statistical difference in pH, conductivity, and viscosity8 months at room temperature and after 12 days in a freeze-thaw cycle[10]

Experimental Protocols

1. Particle Size, PDI, and Zeta Potential Measurement by DLS

  • Objective: To determine the mean hydrodynamic diameter, polydispersity index, and surface charge of the nanoformulations.

  • Materials: Dynamic Light Scattering (DLS) instrument, disposable cuvettes, deionized water.

  • Methodology:

    • Dilute the nanoformulation sample with deionized water to an appropriate concentration to avoid multiple scattering effects (typically a dilution factor of 1:100 to 1:200 is a good starting point).[9]

    • Gently mix the diluted sample by inverting the cuvette. Avoid vigorous shaking to prevent bubble formation.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (usually 25°C) for 1-2 minutes.

    • For particle size and PDI, perform the measurement using the intensity distribution.

    • For zeta potential, use a specific electrode-containing cuvette and perform the measurement based on electrophoretic mobility.

    • Record the Z-average diameter (nm), PDI, and zeta potential (mV).

    • Perform at least three replicate measurements for each sample and report the mean ± standard deviation.[2]

2. Accelerated Stability Testing Protocol

  • Objective: To assess the stability of the nanoformulation under stress conditions.

  • Materials: Stability chambers (e.g., 25°C/60% RH and 40°C/75% RH), refrigerator (4°C), freezer (-20°C), centrifuge, DLS instrument, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Aliquot the nanoformulation into sealed glass vials.

    • Place sets of vials in different storage conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

      • Refrigerated: 4°C

    • For freeze-thaw testing, cycle a set of samples between -20°C and 25°C for at least three cycles, holding at each temperature for a minimum of 48 hours.[7]

    • At specified time points (e.g., 0, 1, 3, and 6 months for long-term and accelerated; after each freeze-thaw cycle), withdraw a vial from each condition.

    • Before analysis, allow the samples to return to room temperature.

    • Analyze the samples for:

      • Visual appearance (e.g., creaming, sedimentation).

      • Particle size, PDI, and zeta potential using DLS.

      • This compound content (assay) and encapsulation efficiency using a validated HPLC or UV-Vis method.

    • For centrifugation stress, centrifuge a sample at high speed (e.g., 10,000 rpm for 30 minutes) and visually inspect for any phase separation.[11]

    • Plot the measured parameters against time for each storage condition to evaluate the stability profile.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Optimization cluster_characterization Characterization cluster_stability Stability Assessment cluster_evaluation Evaluation A Component Selection (this compound, Lipids/Polymers, Stabilizers) B Nanoformulation Preparation (e.g., High-Pressure Homogenization) A->B C Process Parameter Optimization (Pressure, Cycles, Temperature) B->C D Particle Size & PDI (DLS) C->D E Zeta Potential (DLS) C->E F Encapsulation Efficiency (EE%) C->F G Morphology (TEM/SEM) C->G H Accelerated Stability Study (Temperature, Freeze-Thaw) F->H I Long-Term Stability Study F->I J Data Analysis & Comparison H->J I->J K Final Formulation Selection J->K

Caption: Experimental workflow for developing stable this compound nanoformulations.

Troubleshooting_Tree cluster_size cluster_pdi cluster_leakage cluster_solutions Start Instability Observed (e.g., Increased Size, Sedimentation) Q_Size Particle Size Increase? Start->Q_Size Q_PDI High PDI (>0.3)? Q_Size->Q_PDI Yes Q_Leakage Drug Leakage? Q_Size->Q_Leakage No Sol_Zeta Increase Zeta Potential (Add charged stabilizer) Q_PDI->Sol_Zeta No Sol_PDI Optimize Homogenization (Energy, Time) Q_PDI->Sol_PDI Yes Sol_Ratio Optimize Drug:Carrier Ratio Q_Leakage->Sol_Ratio Yes Sol_Steric Add Steric Stabilizer (e.g., PEG, Poloxamer) Sol_Zeta->Sol_Steric

Caption: Troubleshooting decision tree for nanoformulation instability.

Stabilization_Mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization A1 Nanoparticle (+ charge) A2 Nanoparticle (+ charge) A1->A2 Repulsion B1 Nanoparticle (Polymer chains) B2 Nanoparticle (Polymer chains) B1->B2 Repulsion

Caption: Mechanisms of nanoparticle stabilization.

References

troubleshooting inconsistent results in DL-Borneol in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with DL-Borneol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Pharmacokinetics & Bioavailability

Question 1: We are observing high variability in plasma and brain concentrations of this compound between subjects. What are the potential causes?

Answer: Inconsistent plasma and brain concentrations of this compound can stem from several factors related to its physicochemical properties and physiological handling. Key areas to investigate include:

  • Route of Administration: The bioavailability and distribution of borneol are highly dependent on the administration route. Intranasal administration has been shown to have higher absolute bioavailability (around 90.68%) compared to oral administration (around 42.99%).[1] The choice of route significantly impacts absorption speed and brain targeting.

  • Stereochemistry (Isomers): Commercial this compound is a racemic mixture of d-Borneol and l-Borneol. These isomers can have different pharmacokinetic profiles. Natural borneol (often d-Borneol) and synthetic borneol (this compound) may exhibit different effectiveness and neuroprotective effects.[2][3] Ensure you are using a consistent source and composition of borneol. l-Borneol, for instance, has been noted to be more effective at enhancing the penetration of hydrophilic drugs.[3]

  • Metabolism: Borneol can induce or inhibit cytochrome P450 (CYP450) enzymes, such as CYP3A, CYP2B, CYP1A2, and CYP2C11.[4][5][6] This can alter its own metabolism and clearance, as well as that of co-administered drugs, leading to variability. Pre-treatment with borneol has been shown to decrease the AUC and Cmax of a co-administered drug, florfenicol.[4][7]

  • Efflux Transporters: Borneol can modulate the function of efflux transporters like P-glycoprotein (P-gp).[3][8][9] This can affect its distribution across the blood-brain barrier and its overall systemic exposure.

  • Analytical Method: Ensure your bioanalytical method (e.g., GC-MS, LC-MS/MS) is fully validated for linearity, precision, accuracy, and stability.[1][10][11] Inadequate sample preparation, such as liquid-liquid extraction, or matrix effects can lead to erroneous results.[11][12]

Question 2: Our results for oral bioavailability of this compound are much lower than expected. How can we troubleshoot this?

Answer: Low oral bioavailability is a known characteristic of borneol due to factors like the hepatic first-pass effect.[8] Here are some troubleshooting steps:

  • Verify Administration Protocol: Ensure accurate and consistent oral gavage technique. Inconsistent delivery to the stomach can affect absorption.

  • Assess Formulation: The vehicle used to dissolve or suspend this compound can impact its absorption. Consider formulation strategies to enhance solubility and absorption.

  • Evaluate Animal Model: Factors such as species, strain, age, and gut microbiome can influence drug metabolism and absorption.

  • Check for Drug Interactions: If co-administering other compounds, be aware that borneol's absorption can be affected. Borneol itself can influence the pharmacokinetics of other drugs by regulating metabolic enzymes and transporters.[4][7]

  • Review Blood Sampling Times: After oral administration, borneol is absorbed rapidly, with detectable brain concentrations as early as 5 minutes post-dosing.[10][13] The maximal brain concentration is typically reached around 1 hour.[13] Ensure your sampling schedule is frequent enough to capture the absorption phase and true Cmax.

Pharmacodynamics & Efficacy

Question 3: We are seeing inconsistent neuroprotective (or anti-inflammatory) effects in our animal model. Why might this be happening?

Answer: The therapeutic effects of borneol can be influenced by a variety of experimental parameters.

  • Dose-Response Relationship: The effects of borneol may not be linear or strictly dose-dependent.[14] It is crucial to perform a thorough dose-ranging study to identify the optimal therapeutic window for your specific model. For example, in a model of epilepsy, a 12 mg/kg dose of (+)-borneol showed the most substantial effect on decreasing inflammatory markers compared to 3 and 6 mg/kg.[15]

  • Timing of Administration: The timing of borneol administration relative to the induction of injury or inflammation is critical. Its neuroprotective effects might be more pronounced when given as a pretreatment or shortly after an ischemic event.

  • Stereoisomer Activity: d-Borneol and l-Borneol can have different biological activities. For instance, natural borneol (d-Borneol) has been reported to show stronger neuroprotection on the neurovascular unit compared to synthetic borneol.[2] l-Borneol was found to be more effective in improving forelimb motor coordination in a cerebral ischemia model.[16]

  • Pathophysiological Model: The specific mechanisms of your in vivo model may respond differently to borneol's multi-target effects, which include modulation of the NF-κB pathway, Wnt/Notch pathway, and reduction of inflammatory cytokines like IL-1β and TNF-α.[9][15][16][17]

  • Co-administered Drugs: Borneol is often used to enhance the delivery of other drugs to the central nervous system.[8][9][18] This interaction can lead to synergistic or altered effects that need to be carefully evaluated.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Borneol via Different Administration Routes in Mice (Dosage: 30.0 mg/kg)

ParameterIntravenous (IV)Intranasal (IN)Oral (PO)Reference
Absolute Bioavailability (F) -90.68%42.99%[1]
Relative Brain Targeted Coefficient (Re) -68.37%38.40%[1]

Table 2: Pharmacokinetic Parameters of Florfenicol Co-administered with and without Borneol in Rats

ParameterControl Group (Florfenicol only)Borneol-Treated Group% ChangeReference
Cmax (µg/mL) 1.89 ± 0.350.89 ± 0.22↓ 52.90%[4]
Tmax (hr) 1.13 ± 0.350.63 ± 0.25↓ 44.67%[4]
AUC(0-t) (µg·hr/mL) 9.05 ± 1.146.30 ± 1.15↓ 30.39%[4]
t1/2z (hr) 2.45 ± 0.616.42 ± 1.83↑ 161.88%[4]
CLz (L/hr/kg) 2.77 ± 0.344.01 ± 0.72↑ 44.83%[4]

Detailed Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection for Pharmacokinetic Analysis

This protocol is a synthesized example based on methodologies reported in the literature.[1][13]

  • Animals: Use male Kunming mice (or Sprague-Dawley rats), acclimated for at least one week with free access to food and water.

  • Drug Preparation: Prepare this compound solution/suspension in an appropriate vehicle (e.g., saline containing 0.5% Tween 80). The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 10 mL/kg for oral gavage).

  • Administration:

    • Oral (PO): Administer the borneol solution directly into the stomach using a gavage needle.

    • Intranasal (IN): Lightly anesthetize the animal and administer the solution dropwise into the nostrils using a micropipette.

    • Intravenous (IV): Administer the solution via the tail vein.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital plexus or tail vein) at predetermined time points (e.g., 1, 3, 5, 10, 20, 30, 60, 90, 120 minutes) into heparinized tubes.[1]

    • Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

    • For brain tissue analysis, euthanize the animals at the same time points, perfuse with cold saline, and immediately harvest the brain.[10][13] Homogenize the brain tissue and store at -80°C.

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol is a synthesized example based on methodologies reported in the literature.[1][10][13]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma or brain homogenate samples.

    • To a specific volume of sample (e.g., 100 µL), add an internal standard solution (e.g., octadecane or naphthalene).[1][12]

    • Add an extraction solvent (e.g., ethyl acetate or n-hexane).[10][12]

    • Vortex mix thoroughly and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of a suitable solvent for injection.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): Use a capillary column suitable for terpene analysis (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Develop a temperature gradient that effectively separates borneol from the internal standard and any matrix components.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode and use selected ion monitoring (SIM) for quantification of borneol and the internal standard.

  • Quantification:

    • Construct a calibration curve using standard solutions of borneol in blank matrix.

    • Calculate the concentration of borneol in the unknown samples by comparing the peak area ratio of borneol to the internal standard against the calibration curve.

Visualizations

Inconsistent_Results_Troubleshooting cluster_outcomes Observed Issues Admin_Route Administration Route (Oral, IV, Intranasal) PK_Variability Variable Plasma/Brain Concentrations Admin_Route->PK_Variability Stereochem Stereochemistry (d-, l-, this compound) Stereochem->PK_Variability Efficacy_Variability Inconsistent Therapeutic Effects Stereochem->Efficacy_Variability Metabolism Metabolism (CYP450 Induction/Inhibition) Metabolism->PK_Variability Transporters Efflux Transporters (P-glycoprotein) Transporters->PK_Variability Dose Dose-Response (Non-linear effects) Dose->Efficacy_Variability Analysis Analytical Method (Validation, Matrix Effects) Analysis->PK_Variability PK_Variability->Efficacy_Variability affects

Caption: Factors contributing to inconsistent results in this compound in vivo studies.

Troubleshooting_Workflow Start Inconsistent In Vivo Results Observed Check_Protocol Step 1: Review Experimental Protocol - Administration Technique - Dosing & Formulation - Animal Model Start->Check_Protocol Check_Compound Step 2: Verify Borneol Source - Certificate of Analysis - Stereoisomer Composition - Purity Check_Protocol->Check_Compound Protocol OK Check_Analysis Step 3: Validate Bioanalytical Method - Linearity, Precision, Accuracy - Sample Preparation Recovery - Matrix Effects Check_Compound->Check_Analysis Compound OK Refine_Study Step 4: Refine Study Design - Conduct Dose-Response Study - Optimize Sampling Times - Control for Drug Interactions Check_Analysis->Refine_Study Method Validated Resolved Results Consistent Refine_Study->Resolved

Caption: A general workflow for troubleshooting inconsistent this compound study results.

Borneol_Metabolism_Influence cluster_enzymes Metabolic Pathways Borneol This compound CYP450 CYP450 Enzymes (e.g., CYP3A, CYP2B) Borneol->CYP450 Induces/ Inhibits Pgp P-glycoprotein (P-gp) Efflux Transporter Borneol->Pgp Modulates Metabolites Drug Metabolites CYP450->Metabolites CoAdminDrug Co-administered Drug Pgp->CoAdminDrug Efflux from cell BBB Blood-Brain Barrier Brain Brain Pgp->Brain Limits entry CoAdminDrug->CYP450 Metabolized by CoAdminDrug->Pgp Substrate for CoAdminDrug->Brain Penetration

Caption: Influence of this compound on drug metabolism and transport pathways.

References

Technical Support Center: Overcoming Challenges in the Oral Bioavailability of DL-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of DL-Borneol.

Section 1: Troubleshooting Guides

This section is designed to help you troubleshoot common issues you may encounter during your research.

Problem 1: Low Aqueous Solubility of this compound

  • Symptom: Difficulty dissolving this compound in aqueous buffers for in vitro assays, leading to inconsistent and unreliable results. This compound is described as being insoluble in water.[1][2]

  • Possible Cause: this compound is a lipophilic compound with inherently poor water solubility.[3][4][5]

  • Troubleshooting Steps:

    • Co-solvents: Have you tried using a small percentage of a pharmaceutically acceptable co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) 400? this compound is soluble in alcohol.[2]

    • pH Adjustment: Have you investigated the effect of pH on this compound's solubility? Although it is a neutral molecule, pH can sometimes influence the solubility of seemingly non-ionizable compounds.

    • Formulation Strategies: Are you exploring advanced formulation strategies?

      • Solid Dispersions: Preparing solid dispersions with polymers like polyvinylpyrrolidone (PVP) can enhance the solubility and dissolution rate of poorly soluble compounds.[6]

      • Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can improve its oral bioavailability.[7]

      • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly improve the oral absorption of lipophilic drugs.[8][9]

      • Inclusion Complexes: Complexation with cyclodextrins can be an effective method to increase the aqueous solubility of hydrophobic molecules.[10]

Problem 2: High First-Pass Metabolism

  • Symptom: In vivo pharmacokinetic studies show a low area under the curve (AUC) and high clearance for this compound after oral administration, suggesting extensive metabolism before it reaches systemic circulation. The absolute oral bioavailability of borneol has been reported to be as low as 42.99%.[11]

  • Possible Cause: this compound is likely a substrate for cytochrome P450 (CYP450) enzymes in the liver and intestine. Studies have shown that borneol can induce CYP3A enzyme activity, potentially leading to its own accelerated metabolism.[12]

  • Troubleshooting Steps:

    • CYP450 Inhibition: Have you considered co-administering this compound with a known inhibitor of relevant CYP450 enzymes (e.g., ketoconazole for CYP3A4) in your in vitro or preclinical models to confirm the metabolic pathway?

    • Dose Escalation Studies: Have you performed dose-escalation studies? Saturation of metabolic enzymes at higher doses could lead to a non-linear increase in bioavailability.

    • Prodrug Approach: Could a prodrug of this compound be synthesized to mask the metabolic site and improve its stability in the gastrointestinal tract and liver?[13]

    • Formulation to Bypass Hepatic First-Pass Metabolism: Are you exploring formulations that promote lymphatic absorption, such as lipid-based delivery systems (e.g., SMEDDS)?[9][13] This can help the drug bypass the liver on its first pass.

Problem 3: P-glycoprotein (P-gp) Efflux

  • Symptom: Low intracellular accumulation of this compound in Caco-2 cell permeability assays, or a high efflux ratio (Papp B-A / Papp A-B).

  • Possible Cause: this compound may be a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps the compound out of intestinal cells, limiting its absorption. Borneol has been shown to inhibit P-gp, which may also suggest it can be a substrate for it.[14]

  • Troubleshooting Steps:

    • P-gp Inhibition Assay: Have you performed a Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil?[15] A significant increase in the apparent permeability coefficient (Papp) in the absorptive direction (A-B) would confirm P-gp mediated efflux.

    • Co-administration with P-gp Inhibitors: In preclinical models, have you tried co-administering this compound with a P-gp inhibitor to see if oral bioavailability improves?

    • Formulation with Excipients that Inhibit P-gp: Are you using excipients in your formulation that are known to have P-gp inhibitory effects? Some surfactants and polymers used in nanoparticle and SMEDDS formulations can also inhibit P-gp.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to achieving good oral bioavailability with this compound?

A1: The main obstacles are its poor aqueous solubility and extensive first-pass metabolism.[2][16] Its lipophilic nature hinders dissolution in the gastrointestinal fluids, and it is readily metabolized by enzymes in the gut wall and liver.[12] Efflux by transporters like P-glycoprotein may also play a role in limiting its absorption.[14]

Q2: How can I improve the solubility of this compound for my experiments?

A2: Several formulation strategies can be employed to enhance the solubility of this compound. These include the use of solid dispersions with polymers like PVP, encapsulation into nanoparticles (e.g., PLGA), formulation as a self-microemulsifying drug delivery system (SMEDDS), or the formation of inclusion complexes with cyclodextrins.[6][7][8][10]

Q3: What is the role of P-glycoprotein (P-gp) in the oral absorption of this compound?

A3: P-glycoprotein is an efflux transporter protein found in the intestinal epithelium that can actively transport drugs back into the intestinal lumen, thereby reducing their net absorption. If this compound is a substrate for P-gp, this can significantly limit its oral bioavailability. Interestingly, borneol itself has been shown to inhibit P-gp, which can be a strategy to enhance the absorption of other co-administered drugs.[3][14]

Q4: Can co-administration with other compounds improve the oral bioavailability of this compound?

A4: Yes, co-administration with certain compounds can enhance the oral bioavailability of this compound. For instance, inhibitors of CYP450 enzymes can reduce its first-pass metabolism.[12] Similarly, co-administration with P-gp inhibitors can decrease its efflux from intestinal cells.[14]

Q5: What in vitro models are suitable for studying the oral absorption of this compound?

A5: The Caco-2 cell monolayer model is a widely used in vitro model to assess intestinal drug permeability and to investigate the role of transporters like P-gp.[17] Everted gut sac models can also provide valuable information on the intestinal absorption of compounds.[6]

Q6: Which animal models are appropriate for in vivo pharmacokinetic studies of this compound?

A6: Rodent models, such as rats and mice, are commonly used for preclinical pharmacokinetic studies to determine parameters like Cmax, Tmax, AUC, and oral bioavailability.[11][18][19] These models are essential for evaluating the effectiveness of different formulation strategies in improving the systemic exposure of this compound.[20]

Section 3: Data Presentation

Table 1: Pharmacokinetic Parameters of Puerarin After Oral Administration with and without Borneol

Treatment GroupDose of Puerarin (mg/kg)Dose of Borneol (mg/kg)Cmax in Plasma (ng/mL)AUC0-t in Plasma (ng·h/mL)Cmax in Brain (ng/g)AUC0-t in Brain (ng·h/g)
Puerarin alone1000185.3 ± 45.7412.6 ± 98.2N/AN/A
Puerarin + Borneol10025246.5 ± 53.1548.9 ± 112.53.2 ± 0.86.9 ± 1.5
Puerarin + Borneol10050350.8 ± 62.4*895.7 ± 154.3 6.1 ± 1.229.4 ± 5.8
Puerarin + Borneol100100362.3 ± 71.91025.4 ± 189.6 6.3 ± 1.535.1 ± 6.7**

Data is presented as mean ± SD (n=6). *p < 0.05, **p < 0.01 compared to the puerarin alone group. Data synthesized from a study by Yi et al. (2017) to illustrate the effect of borneol co-administration.[8]

Table 2: Effect of Borneol on the Apparent Permeability Coefficient (Papp) of Curcumin Solid Dispersion (CUR-SD) across Rat Intestine

Intestinal SegmentCUR-SD alone (10⁻⁶ cm/s)CUR-SD + Borneol (25 µg/mL) (10⁻⁶ cm/s)CUR-SD + Borneol (50 µg/mL) (10⁻⁶ cm/s)CUR-SD + Borneol (100 µg/mL) (10⁻⁶ cm/s)
Duodenum2.15 ± 0.233.48 ± 0.314.89 ± 0.42 6.12 ± 0.55
Jejunum1.89 ± 0.193.01 ± 0.284.25 ± 0.39 5.34 ± 0.48
Ileum1.52 ± 0.162.45 ± 0.22*3.58 ± 0.33 4.51 ± 0.41

Data is presented as mean ± SD (n=5). *p < 0.05, **p < 0.01 compared to the CUR-SD alone group. Data synthesized from a study by Gao et al. (2019) to illustrate the permeability-enhancing effect of borneol.[6]

Section 4: Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Preparation of Dosing Solutions: Prepare dosing solutions of this compound in transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4) with and without a P-gp inhibitor (e.g., 100 µM verapamil).

  • Permeability Study (Apical to Basolateral - A to B):

    • Add the this compound dosing solution to the apical (A) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A):

    • Add the this compound dosing solution to the basolateral (B) side.

    • Add fresh transport buffer to the apical (A) side.

    • Follow the same incubation and sampling procedure as the A to B study.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

  • Calculation of Efflux Ratio:

    • Efflux Ratio = Papp (B to A) / Papp (A to B)

    • An efflux ratio greater than 2 suggests the involvement of active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g). Acclimatize the animals for at least one week before the experiment.

  • Drug Administration:

    • Oral Group: Administer the this compound formulation (e.g., suspension, solution, or nanoformulation) orally via gavage at a predetermined dose.

    • Intravenous Group: Administer a solution of this compound in a suitable vehicle (e.g., saline with a co-solvent) intravenously via the tail vein to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or jugular vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and clearance (CL) using non-compartmental analysis software.

  • Bioavailability Calculation:

    • Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

Section 5: Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Studies formulation_decision Formulation Strategy solubility->formulation_decision Poor Solubility caco2 Caco-2 Permeability caco2->formulation_decision High Efflux metabolism Microsomal Stability metabolism->formulation_decision Rapid Metabolism solid_dispersion Solid Dispersion pk_studies Pharmacokinetic Studies solid_dispersion->pk_studies nanoparticles Nanoparticles nanoparticles->pk_studies smedds SMEDDS smedds->pk_studies bioavailability Bioavailability Assessment pk_studies->bioavailability formulation_decision->solid_dispersion formulation_decision->nanoparticles formulation_decision->smedds

Caption: Experimental workflow for overcoming this compound's bioavailability challenges.

signaling_pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism borneol This compound enterocyte Enterocyte borneol->enterocyte Passive Diffusion enterocyte->borneol P-gp Efflux bloodstream Portal Vein enterocyte->bloodstream Absorption liver Liver bloodstream->liver liver->bloodstream Systemic Circulation metabolites Inactive Metabolites liver->metabolites CYP450 Metabolism inhibitor P-gp/CYP3A4 Inhibitors inhibitor->enterocyte Inhibits Efflux inhibitor->liver Inhibits Metabolism

Caption: Key pathways affecting this compound's oral bioavailability.

References

Technical Support Center: Strategies to Minimize Synthetic Borneol Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the toxicity associated with synthetic borneol in experimental settings. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of toxicity in synthetic borneol?

A1: The primary cause of toxicity in synthetic borneol is the presence of its diastereomer, isoborneol. Synthetic borneol is typically produced by the reduction of camphor, which results in a mixture of stereoisomers, including borneol and isoborneol.[1][2] Isoborneol has been shown to exhibit a higher toxic potential compared to pure borneol.[3][4] Therefore, the toxicity of a synthetic borneol preparation is largely dependent on the concentration of isoborneol.

Q2: How does the toxicity of synthetic borneol compare to natural borneol?

A2: Natural borneol, which consists of optically pure (+)-borneol (d-borneol), is generally considered to have a higher safety profile and lower toxicity than synthetic borneol.[3][4][5] Studies have shown that natural borneol is more effective and has better neuroprotective effects compared to synthetic borneol.[5] The reduced safety of synthetic borneol is attributed to the mixture of isomers it contains.[4]

Q3: What are the key toxic effects observed with synthetic borneol/isoborneol?

A3: At the cellular level, toxicity often manifests as increased production of reactive oxygen species (ROS), leading to oxidative stress, cytotoxicity, and induction of apoptosis (programmed cell death).[6] In vivo studies have suggested potential for neurological abnormalities at high doses.[2]

Q4: How can I reduce the toxicity of my synthetic borneol sample?

A4: The most effective strategy to minimize the toxicity of synthetic borneol is to remove the isoborneol impurity. This can be achieved through purification methods such as recrystallization or fractional distillation.[5][7] Using a purified, high-purity borneol in your experiments will significantly reduce the likelihood of observing toxic effects unrelated to the borneol isomer itself.

Q5: How can I verify the purity of my borneol sample and differentiate it from isoborneol?

A5: Several analytical methods can be used to assess the purity of your sample and distinguish between borneol and isoborneol. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][8][9] In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group has a distinct chemical shift for each isomer (~4.0 ppm for borneol and ~3.6 ppm for isoborneol).[9] GC-MS can effectively separate the two isomers, allowing for their quantification.[1][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High cytotoxicity observed at low concentrations of synthetic borneol. The synthetic borneol sample may contain a high percentage of the more toxic isoborneol isomer.1. Verify Purity: Analyze the isomeric composition of your synthetic borneol sample using GC-MS or NMR. 2. Purify the Sample: Use the recrystallization protocol provided below to remove isoborneol. 3. Use Natural Borneol: If purification is not feasible, consider using natural d-borneol as a less toxic alternative.[3]
Inconsistent or variable results between different batches of synthetic borneol. The ratio of borneol to isoborneol may differ significantly between batches, leading to varying levels of toxicity.1. Standardize Purity: Implement a standard purification protocol for all batches of synthetic borneol before use. 2. Quality Control: Analyze each new batch by GC-MS to confirm the purity and isomeric ratio before beginning experiments.
Unexpected induction of apoptosis markers (e.g., cleaved caspase-3) in cell culture. Isoborneol within the synthetic borneol mixture is inducing apoptosis, potentially through an oxidative stress-mediated pathway.1. Assess ROS Production: Use the DCFH-DA assay to determine if your sample is inducing reactive oxygen species. 2. Confirm Apoptosis Pathway: Use Western blotting to analyze key apoptosis-related proteins (Bcl-2, Bax, Caspase-3) to confirm the mechanism. 3. Use Purified Borneol: Repeat the experiment with purified borneol to determine if the apoptotic effect is specific to the isoborneol impurity.

Data Presentation

Table 1: Comparative Acute Oral Toxicity (LD50) of Borneol and Related Compounds

Compound/ProductTest AnimalLD50 (mg/kg)Toxicity LevelReference
Borneol Essential Oil (18.2% borneol)Male Mice5081Practically Nontoxic[10][11]
Borneol Essential Oil (18.2% borneol)Female Mice2749Low Toxicity[10][11]
d-BorneolMice1059Moderately Toxic

Note: Data directly comparing the LD50 of synthetic borneol before and after purification is limited in publicly available literature. The data presented reflects the toxicity of different borneol-containing preparations and pure d-borneol.

Experimental Protocols

Protocol 1: Purification of Synthetic Borneol by Recrystallization

This protocol is designed to separate borneol from its common impurity, isoborneol, based on differences in their solubility.

Materials:

  • Crude synthetic borneol

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add a measured amount of crude synthetic borneol. Add a minimal amount of hot ethanol and gently heat the mixture while stirring until the solid is completely dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this cooling period to allow for the formation of large crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold ethanol.

  • Crystal Collection: Pour the cold crystal slurry into the Büchner funnel and apply a vacuum to separate the crystals from the mother liquor (which will contain the more soluble isoborneol).

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Leave the crystals in the funnel with the vacuum running to pull air through and partially dry them. Transfer the purified borneol crystals to a watch glass and allow them to air-dry completely.

  • Analysis: Determine the melting point of the purified crystals and analyze by GC-MS or NMR to confirm the removal of isoborneol.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells in culture

  • 96-well plates

  • Purified borneol and/or synthetic borneol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of your borneol samples (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[12]

  • Incubation: Incubate the plate at 37°C for 3 hours.[12]

  • Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 590 nm within 1 hour.[12]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Analysis of Apoptosis by Western Blot

This protocol allows for the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer apparatus and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse treated and untreated cells and determine protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Analyze the changes in protein expression relative to a loading control like β-actin.

Visualizations

Logical Workflow for Minimizing Synthetic Borneol Toxicity

Workflow for Toxicity Minimization of Synthetic Borneol cluster_0 Purity Assessment & Purification cluster_1 Toxicity Evaluation cluster_2 Data Analysis & Conclusion A Receive Synthetic Borneol Sample B Analyze Purity (GC-MS or NMR) A->B C Isoborneol Present? B->C Evaluate Data D Purify Sample (Recrystallization) C->D Yes E High-Purity Borneol C->E No D->E Successful Purification F In Vitro Experiment (e.g., Cell Culture) E->F Proceed with Experiment G Assess Cytotoxicity (MTT Assay) F->G H Analyze Apoptosis (Western Blot, Caspase Assay) F->H I Measure Oxidative Stress (ROS Assay) F->I J Analyze Results G->J H->J I->J K Conclusion on Toxicity Profile J->K

Caption: A logical workflow for assessing and minimizing the toxicity of synthetic borneol.

Hypothesized Signaling Pathway for Isoborneol-Induced Apoptosis

Hypothesized Isoborneol-Induced Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Isoborneol Isoborneol (Impurity) ROS ↑ Reactive Oxygen Species (ROS) Isoborneol->ROS Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Inhibits Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram of the hypothesized signaling cascade for isoborneol-induced apoptosis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges related to the lipophilicity of DL-Borneol during formulation development.

Frequently Asked Questions (FAQs)

General Formulation Challenges

Q1: What are the main formulation challenges associated with the high lipophilicity of this compound?

A1: The primary challenge is its poor aqueous solubility, which leads to low bioavailability and difficulties in developing parenteral and other aqueous-based formulations. Its volatile nature also poses challenges during manufacturing and storage, potentially leading to loss of the active ingredient.

Q2: How does the lipophilicity of this compound affect its use as a penetration enhancer?

A2: this compound's lipophilicity allows it to interact with and disrupt the lipid bilayers of the stratum corneum, enhancing the penetration of other drugs, particularly hydrophilic ones.[1] However, this same property makes it difficult to formulate into stable and effective delivery systems for its own systemic or targeted delivery.

Cyclodextrin Inclusion Complexes

Q3: How can cyclodextrins improve the solubility and stability of this compound?

A3: Cyclodextrins (CDs), such as β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), have a hydrophobic inner cavity and a hydrophilic outer surface. This compound, being lipophilic, can be encapsulated within the hydrophobic cavity of the CD molecule, forming an inclusion complex. This complex effectively shields the lipophilic drug from the aqueous environment, significantly increasing its apparent water solubility and stability.[2][3]

Q4: What is the typical stoichiometry of a this compound:cyclodextrin inclusion complex?

A4: Phase solubility studies have indicated the formation of a 1:1 stoichiometric inclusion complex between natural borneol and both β-CD and HP-β-CD.[3][4]

Nanoemulsions

Q5: Why are nanoemulsions a suitable formulation strategy for this compound?

A5: Nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[5] Due to their small droplet size and the presence of an oil phase, they can effectively solubilize lipophilic drugs like this compound, enhancing their stability and bioavailability.[5]

Q6: What are the critical parameters to consider when developing a this compound nanoemulsion?

A6: Key parameters include the choice of oil, surfactant, and co-surfactant, their respective concentrations, the oil-to-surfactant ratio, and the manufacturing process (e.g., high-pressure homogenization, ultrasonication). These factors significantly influence the nanoemulsion's droplet size, polydispersity index (PDI), zeta potential, and long-term stability.[6][7]

Solid Lipid Nanoparticles (SLNs)

Q7: What are the advantages of using Solid Lipid Nanoparticles (SLNs) for this compound delivery?

A7: SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable. They can encapsulate lipophilic drugs like this compound within their solid lipid matrix, offering advantages such as controlled release, protection of the drug from degradation, and the potential for targeted delivery.[8][9] The use of solid lipids also helps to prevent the leakage of volatile compounds like borneol.

Q8: What factors influence the encapsulation efficiency of this compound in SLNs?

A8: The encapsulation efficiency (EE) is influenced by several factors, including the solubility of this compound in the molten lipid, the type and concentration of the lipid and surfactant, the manufacturing method (e.g., hot or cold homogenization), and the processing parameters (e.g., stirring speed, sonication time).[10][11]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Problem: Difficulty in dissolving this compound in aqueous buffers for in vitro assays or formulation development.

Potential Cause Troubleshooting Step
High lipophilicity of this compoundUtilize Cyclodextrins: Prepare an inclusion complex with β-CD or HP-β-CD to significantly increase its aqueous solubility. A 1:1 molar ratio is a good starting point.[3][4]
Formulate a Nanoemulsion: Disperse this compound in an oil phase and create a stable oil-in-water nanoemulsion.
Use Co-solvents: For preliminary studies, a small percentage of a biocompatible organic solvent (e.g., ethanol, propylene glycol) can be used, but this may not be suitable for final formulations.
Issue 2: Instability of this compound Formulations

Problem: Observation of phase separation, creaming, or precipitation in liquid formulations over time.

Formulation Type Potential Cause Troubleshooting Step
Nanoemulsion Inappropriate surfactant or co-surfactant concentrationOptimize Surfactant System: Vary the surfactant-to-co-surfactant ratio and the total surfactant concentration to find the optimal balance for stability. An increase in surfactant concentration often leads to a decrease in droplet size and improved stability, but excessive amounts can cause instability.
Ostwald ripening (droplet growth)Select an appropriate oil phase: Use an oil with low water solubility to minimize Ostwald ripening. Optimize the surfactant film: A robust interfacial film created by the right surfactant/co-surfactant combination can prevent droplet coalescence.
SLN Dispersion Particle aggregationIncrease Zeta Potential: Modify the formulation to achieve a higher absolute zeta potential (typically > |30| mV) to ensure electrostatic repulsion between particles. This can be achieved by selecting appropriate surfactants.
Lipid crystallization and drug expulsionUse a blend of lipids: Incorporating different lipids can create imperfections in the crystal lattice, providing more space for the drug and reducing expulsion during storage.[8] Optimize cooling rate: The cooling rate during SLN production can influence the lipid's crystalline state.
Issue 3: Low Encapsulation Efficiency (EE) of this compound

Problem: A significant portion of this compound is not successfully incorporated into the nanoparticles.

Formulation Type Potential Cause Troubleshooting Step
SLNs Poor solubility of this compound in the solid lipidLipid Screening: Test the solubility of this compound in various molten lipids to select one with high solubilizing capacity for the drug.[12]
Drug partitioning into the aqueous phase during productionOptimize the production method: For hot homogenization, ensure rapid cooling to solidify the lipid and trap the drug. For emulsion-based methods, use a water-immiscible organic solvent to dissolve the drug and lipid to minimize leakage into the external aqueous phase.[1]
Drug expulsion during lipid crystallizationIncorporate liquid lipids (to form NLCs): The presence of a liquid lipid within the solid matrix creates a less ordered structure, which can accommodate more drug and reduce expulsion.[13]
Nanoemulsions Saturation of the oil phaseIncrease the oil content: If stability allows, increasing the proportion of the oil phase can increase the loading capacity for this compound.

Data Presentation: Formulation & Characterization

The following tables summarize typical formulation compositions and characterization data for different this compound delivery systems.

Table 1: this compound Cyclodextrin Inclusion Complex

Parameter Value Reference
Cyclodextrin Typeβ-Cyclodextrin (β-CD) / Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3][4]
Molar Ratio (Borneol:CD)1:1[3][4]
Mass Ratio (Borneol:CD)1:6 (for HP-β-CD)[4]
Solubility EnhancementSignificantly enhanced aqueous solubility[3]

Table 2: Example this compound Nanoemulsion Formulations and Characterization

Component Formulation 1 (Hypothetical) Formulation 2 (Hypothetical)
Oil Phase Caprylic/Capric Triglyceride (10%)Olive Oil (15%)
Surfactant Polysorbate 80 (15%)Lecithin (10%)
Co-surfactant Propylene Glycol (5%)Ethanol (5%)
Aqueous Phase Water (q.s. to 100%)Water (q.s. to 100%)
This compound 1%1.5%
Particle Size (nm) ~120~150
PDI < 0.2< 0.25
Zeta Potential (mV) ~ -25~ -30
Encapsulation Efficiency (%) > 95%> 90%

Note: These are example formulations. Actual values will vary depending on the specific components and preparation method.

Table 3: Example this compound Solid Lipid Nanoparticle (SLN) Formulations and Characterization

Component Formulation A (Hypothetical) Formulation B (Hypothetical)
Solid Lipid Glyceryl Monostearate (5%)Compritol® 888 ATO (7%)
Surfactant Poloxamer 188 (2%)Polysorbate 80 (2.5%)
Aqueous Phase Water (q.s. to 100%)Water (q.s. to 100%)
This compound 0.5%0.8%
Particle Size (nm) ~200~250
PDI < 0.3< 0.3
Zeta Potential (mV) ~ -20~ -28
Encapsulation Efficiency (%) ~85%~90%

Note: These are example formulations. Actual values will vary depending on the specific components and preparation method.

Experimental Protocols

Preparation of this compound/β-Cyclodextrin Inclusion Complex (Ultrasound Method)
  • Prepare an aqueous solution of β-cyclodextrin (e.g., in a 1:6 mass ratio to this compound).

  • Add this compound to the β-cyclodextrin solution.

  • Place the mixture in an ultrasonic bath and sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature.

  • After sonication, stir the solution for a period (e.g., 1-2 hours) to ensure complex formation.

  • The resulting solution can be filtered to remove any un-complexed borneol. For a solid product, the solution can be freeze-dried.

  • Characterize the complex using techniques like Fourier Transform Infrared Spectroscopy (FTIR), X-ray Diffractometry (XRD), and Differential Scanning Calorimetry (DSC) to confirm inclusion.[3]

Preparation of this compound Nanoemulsion (High-Pressure Homogenization)
  • Oil Phase Preparation: Dissolve this compound in the selected oil (e.g., Caprylic/Capric Triglyceride).

  • Aqueous Phase Preparation: Dissolve the surfactant (e.g., Polysorbate 80) and co-surfactant (e.g., Propylene Glycol) in water.

  • Pre-emulsion Formation: Add the oil phase to the aqueous phase and mix using a high-shear homogenizer for a few minutes to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for a set number of cycles at a defined pressure (e.g., 3-5 cycles at 15,000 psi).

  • Characterization: Analyze the resulting nanoemulsion for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Preparation of this compound Solid Lipid Nanoparticles (Hot Homogenization Method)
  • Lipid Phase Preparation: Melt the solid lipid (e.g., Glyceryl Monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat the aqueous surfactant solution (e.g., Poloxamer 188 in water) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed to form a hot oil-in-water emulsion.

  • Nanoparticle Formation: Disperse the hot emulsion in cold water (2-5°C) under stirring. The rapid cooling of the lipid droplets leads to the formation of SLNs.

  • Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential.

Determination of Encapsulation Efficiency (EE%)
  • Separation of Free Drug: Separate the unencapsulated this compound from the nanoparticles. This can be achieved by ultracentrifugation or by using centrifugal filter units.

  • Quantification of Free Drug: Analyze the amount of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][14]

  • Quantification of Total Drug: Disrupt a known volume of the nanoparticle dispersion using a suitable solvent (e.g., methanol or acetonitrile) to release the encapsulated drug. Analyze the total amount of this compound.

  • Calculation: Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study (Dialysis Bag Method)
  • Preparation: Place a known volume of the this compound formulation (e.g., nanoemulsion or SLN dispersion) into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the passage of free drug but retains the nanoparticles.

  • Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring. The release medium may contain a small amount of a surfactant (e.g., 0.5% Tween 80) to ensure sink conditions for the lipophilic drug.

  • Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC or GC-MS).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the release profile.

Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_troubleshooting Troubleshooting A This compound (Lipophilic API) B Cyclodextrin Inclusion Complex A->B C Nanoemulsion A->C D Solid Lipid Nanoparticles (SLNs) A->D E Particle Size & PDI (DLS) H In Vitro Release B->H J Low Solubility B->J C->E F Zeta Potential (DLS) C->F G Encapsulation Efficiency (EE%) C->G C->H I Morphology (TEM/SEM) C->I C->J K Instability C->K L Low EE% C->L D->E D->F D->G D->H D->I D->K D->L

Caption: Formulation strategies and characterization workflow for this compound.

troubleshooting_logic Start Encounter Formulation Issue Q1 What is the primary issue? Start->Q1 Solubility Low Aqueous Solubility Q1->Solubility Solubility Instability Formulation Instability Q1->Instability Instability LowEE Low Encapsulation Efficiency Q1->LowEE Low EE% Sol_Cyclodextrin Use Cyclodextrins Solubility->Sol_Cyclodextrin Sol_Nanoemulsion Formulate Nanoemulsion Solubility->Sol_Nanoemulsion Inst_Optimize_S Optimize Surfactant System Instability->Inst_Optimize_S Inst_Zeta Increase Zeta Potential Instability->Inst_Zeta EE_Lipid_Screen Screen for High Solubility Lipids LowEE->EE_Lipid_Screen EE_Optimize_Method Optimize Production Method LowEE->EE_Optimize_Method

Caption: Troubleshooting decision tree for this compound formulation challenges.

References

Technical Support Center: Optimizing DL-Borneol Co-Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage and timing of DL-Borneol co-administration in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances drug delivery?

A1: this compound primarily enhances drug delivery by transiently increasing the permeability of biological barriers, most notably the blood-brain barrier (BBB).[1][2][3] Its lipophilic nature allows it to interact with cell membranes, leading to a reversible modulation of tight junction proteins and inhibition of efflux transporters like P-glycoprotein.[1][3] This "orifice-opening" effect facilitates the passage of co-administered drugs into target tissues.[3]

Q2: What is the typical pharmacokinetic profile of this compound?

A2: this compound is rapidly absorbed and distributed in the body. Following oral administration, it can be detected in the brain within 5 minutes, suggesting rapid BBB penetration.[1] The maximum concentration (Cmax) in the brain is typically reached within one hour.[1] Intranasal administration in rats has shown a high bioavailability of 90.82% with a Tmax of 10 minutes.[4][5]

Q3: Are there different types of Borneol, and does it matter which one I use?

A3: Yes, there are three main types: d-Borneol (natural), l-Borneol, and synthetic this compound, which is a racemic mixture.[2][6] While their clinical applications are often similar, they can exhibit differences in biological activity and safety.[7] For instance, l-Borneol may have better potential in cerebrovascular diseases, while d-Borneol shows better antitumor sensitizing effects.[7] Synthetic borneol is generally considered to have lower safety.[7] The choice of borneol may impact experimental outcomes and should be clearly defined and justified in your study design.

Q4: How does this compound affect signaling pathways?

A4: this compound has been shown to modulate various signaling pathways. For example, a derivative of l-Borneol has been found to regulate the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.[8] In some contexts, borneol has been associated with the generation of reactive oxygen species (ROS), which can act as upstream regulators of signaling cascades like the G2/M arrest pathway.[4]

Troubleshooting Guide

Issue 1: Inconsistent or no enhancement of drug delivery with this compound co-administration.

Possible Cause Troubleshooting Step
Suboptimal Dosage The effects of borneol are dose-dependent.[3] If the dose is too low, the permeability-enhancing effect may be insufficient. Conversely, excessively high doses may not lead to further enhancement.[3] Conduct a dose-response study to determine the optimal concentration of this compound for your specific drug and experimental model.
Incorrect Timing of Administration The BBB-opening effect of borneol is transient.[1] The co-administered drug must be present in the bloodstream when the BBB permeability is at its peak. Vary the time interval between this compound and your drug of interest's administration to find the optimal window for enhanced delivery.
Route of Administration The bioavailability and pharmacokinetics of this compound can vary significantly with the route of administration (e.g., oral, intravenous, intranasal).[1][4] Consider the intended clinical application and the experimental model to select the most appropriate route. Oral co-administration is common, but other routes may offer advantages in specific contexts.[1]
Drug-Specific Interactions The enhancing effect of borneol can be drug-dependent.[3] The physicochemical properties of the co-administered drug (e.g., size, lipophilicity, charge) can influence the degree of enhancement. It is crucial to optimize the formulation for each specific drug.

Issue 2: Observed toxicity or adverse effects in the experimental model.

Possible Cause Troubleshooting Step
High Dosage While generally considered safe, high doses of borneol can lead to toxicity.[9][10] There is a reported gender difference in the acute oral LD50 in mice, with females showing higher sensitivity.[11] Reduce the dosage of this compound and carefully monitor for any signs of toxicity.
Formulation Issues The vehicle used to dissolve this compound and the co-administered drug can contribute to toxicity. Ensure that all components of your formulation are biocompatible and used at non-toxic concentrations.
Chronic Administration Limited evidence suggests that long-term occupational exposure may lead to cumulative health effects.[10] If your experimental design involves chronic administration, incorporate regular health monitoring of the animals.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Borneol in Rats

Route of Administration Tmax (minutes) Bioavailability (%) Mean Residence Time (MRT) (minutes)
Intranasal1090.82262.55 ± 67.35
IntravenousN/A100 (Reference)204.22 ± 14.50
Data sourced from in vivo studies in rats.[4][5]

Table 2: Acute Oral Toxicity of Borneol Essential Oil in Mice

Sex LD50 (mg/kg) Toxicity Classification
Female2749Low Toxicity
Male5081Practically Nontoxic
Data from a study on Cinnamomum camphora chvar. Borneol essential oil.[11]

Experimental Protocols

Protocol 1: Determination of Optimal Dosage of this compound for Enhancing Brain Delivery of a Test Compound

  • Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).

  • Grouping: Divide animals into a control group (vehicle + test compound) and several experimental groups receiving different doses of this compound (e.g., 15, 30, 60, 90 mg/kg) co-administered with the test compound.

  • Administration: Administer this compound and the test compound via the desired route (e.g., oral gavage). The timing of administration should be kept constant initially.

  • Sample Collection: At a predetermined time point post-administration, collect blood and brain tissue samples.

  • Analysis: Quantify the concentration of the test compound in plasma and brain homogenates using a validated analytical method (e.g., HPLC-MS/MS).

  • Data Evaluation: Compare the brain-to-plasma concentration ratio of the test compound across all groups to identify the this compound dosage that results in the highest brain penetration.

Protocol 2: Determination of Optimal Timing for this compound Co-Administration

  • Animal Model and Dosage: Use the optimal dosage of this compound determined in Protocol 1.

  • Grouping: Divide animals into groups based on the time interval between this compound and test compound administration (e.g., co-administration, 15, 30, 60 minutes pre-administration of the test compound).

  • Administration: Administer this compound and the test compound according to the defined time intervals for each group.

  • Sample Collection and Analysis: Collect and analyze blood and brain tissue samples as described in Protocol 1.

  • Data Evaluation: Determine the time interval that yields the highest brain concentration of the test compound.

Visualizations

G cluster_0 This compound Administration cluster_1 Mechanism of Action cluster_2 Outcome This compound This compound Modulation_of_Tight_Junctions Modulation of Tight Junctions This compound->Modulation_of_Tight_Junctions Inhibition_of_Efflux_Pumps Inhibition of Efflux Pumps (P-gp) This compound->Inhibition_of_Efflux_Pumps Increased_BBB_Permeability Increased BBB Permeability Modulation_of_Tight_Junctions->Increased_BBB_Permeability Inhibition_of_Efflux_Pumps->Increased_BBB_Permeability Enhanced_Drug_Delivery Enhanced Drug Delivery to Brain Increased_BBB_Permeability->Enhanced_Drug_Delivery

Caption: Mechanism of this compound in enhancing blood-brain barrier permeability.

G cluster_0 Experimental Design cluster_1 Procedure cluster_2 Data Analysis & Outcome Animal_Grouping Animal Grouping (n=5 per group) Dose_Response Dose-Response Study (Varying this compound conc.) Animal_Grouping->Dose_Response Time_Course Time-Course Study (Varying admin. interval) Animal_Grouping->Time_Course Administration Co-administration of This compound and Drug Dose_Response->Administration Time_Course->Administration Sample_Collection Blood and Brain Sample Collection Administration->Sample_Collection Analysis LC-MS/MS Analysis Sample_Collection->Analysis Pharmacokinetic_Analysis Pharmacokinetic Analysis Analysis->Pharmacokinetic_Analysis Optimal_Dosage_Timing Determination of Optimal Dosage and Timing Pharmacokinetic_Analysis->Optimal_Dosage_Timing

Caption: Workflow for optimizing this compound co-administration parameters.

G LBAG L-Borneol Derivative (LBAG) PI3K PI3K LBAG->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Reduced Apoptosis mTOR->Cell_Survival

Caption: Simplified PI3K/AKT/mTOR signaling pathway modulated by a borneol derivative.

References

Technical Support Center: Mitigating Potential Side Effects of DL-Borneol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers utilizing DL-Borneol in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in mitigating potential side effects and ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known potential side effects of this compound in animal models?

A1: this compound is generally considered safe, especially the natural L-Borneol form, and is even used for its neuroprotective properties.[1][2][3] However, at higher doses, potential side effects have been observed, primarily:

  • Hepatotoxicity (Liver Toxicity): High concentrations of borneol have been shown to induce liver injury in animal models like zebrafish. This is characterized by decreased liver size, disturbed protein and lipid metabolism (increased ALT, triglycerides, and total cholesterol), and lipid accumulation.[4] The mechanism is linked to the induction of oxidative stress, endoplasmic reticulum stress (ERS), and apoptosis.[5]

  • Neurotoxicity (Central Nervous System Effects): While often used for its neuroprotective effects, borneol can have biphasic effects on the central nervous system.[6] At high doses, it can lead to CNS stimulation, restlessness, and dizziness.[3]

  • Skin and Eye Irritation: Direct application of high concentrations of borneol-containing essential oils (above 50%) can cause skin and eye irritation in animal models.[2][7]

Q2: Are there differences in the toxicity of natural (L-Borneol) and synthetic (this compound)?

A2: Yes, studies suggest that natural borneol (L-Borneol) may have a better safety profile and stronger neuroprotective effects compared to synthetic borneol.[1][3]

Q3: What are the reported toxic doses of this compound in common animal models?

A3: The toxicity of this compound is dose-dependent. In mice, the acute oral LD50 has been reported with gender differences: low toxicity to female mice (2749 mg/kg) and practically nontoxic to male mice (5081 mg/kg).[2][7] In zebrafish larvae, hepatotoxicity was observed at concentrations of 300-500 μM.[4]

Q4: What are the primary mechanisms underlying this compound-induced hepatotoxicity?

A4: Research suggests that this compound-induced hepatotoxicity is primarily mediated by:

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system.[5][8]

  • Endoplasmic Reticulum Stress (ERS): Accumulation of unfolded or misfolded proteins in the ER.[4]

  • Apoptosis: Programmed cell death, which can be initiated by both oxidative and ER stress.[5]

Troubleshooting Guide: Mitigating this compound Side Effects

This guide provides potential strategies to mitigate the side effects of this compound, primarily focusing on hepatotoxicity due to its well-documented mechanism involving oxidative stress.

Issue: Observed Signs of Hepatotoxicity (e.g., elevated liver enzymes, histological abnormalities)

Potential Cause: High dosage of this compound leading to oxidative stress in the liver.

Mitigation Strategy: Co-administration with Antioxidants

The co-administration of antioxidant compounds can help counteract the oxidative stress induced by high doses of this compound. Two promising and well-studied hepatoprotective agents are Silymarin and N-acetylcysteine (NAC) .

Mitigating AgentProposed Mechanism of ActionAnimal ModelDosage Range (for general hepatotoxicity)Route of AdministrationExpected OutcomeReferences
Silymarin Potent antioxidant, scavenges free radicals, increases hepatic glutathione (GSH) levels, anti-inflammatory, and antifibrotic effects.Rats, Mice100 - 250 mg/kg/dayOral (p.o.)Reduction in liver enzyme levels (ALT, AST), decreased oxidative stress markers, and improved liver histology.[9][10]
N-acetylcysteine (NAC) Precursor to glutathione, directly replenishes hepatic GSH stores, potent antioxidant, and anti-inflammatory properties.Mice, Rats30 - 150 mg/kgIntraperitoneal (i.p.) or in drinking waterAttenuation of liver injury, reduction in inflammatory markers, and improved motor performance in models of oxidative stress.[11][12][13][14]

Experimental Protocols

The following are detailed methodologies for key experiments to assess and mitigate this compound-induced hepatotoxicity.

Protocol 1: Induction of this compound Hepatotoxicity and Mitigation with Silymarin in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Grouping (n=8-10 per group):

    • Group 1 (Control): Receive the vehicle (e.g., corn oil) orally.

    • Group 2 (this compound): Receive this compound (e.g., 500-1000 mg/kg/day, p.o., dissolved in corn oil). The exact dose should be determined by a pilot dose-response study.

    • Group 3 (this compound + Silymarin): Receive this compound (as in Group 2) and Silymarin (100 mg/kg/day, p.o.).

    • Group 4 (Silymarin only): Receive Silymarin (100 mg/kg/day, p.o.).

  • Treatment Duration: 14-28 days.

  • Outcome Measures:

    • Serum Biochemistry: At the end of the treatment period, collect blood via cardiac puncture under anesthesia. Analyze serum for liver function markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

    • Liver Histopathology: Euthanize the animals and collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathological examination (H&E staining).

    • Oxidative Stress Markers: Homogenize a portion of the liver tissue to measure levels of malondialdehyde (MDA), reduced glutathione (GSH), and superoxide dismutase (SOD) activity.

Protocol 2: Assessment of this compound-Induced Oxidative Stress and Mitigation with N-acetylcysteine (NAC) in Mice
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: As described in Protocol 1.

  • Grouping (n=8-10 per group):

    • Group 1 (Control): Receive saline intraperitoneally (i.p.).

    • Group 2 (this compound): Receive a single high dose of this compound (e.g., 1000-2000 mg/kg, i.p.).

    • Group 3 (this compound + NAC): Receive NAC (150 mg/kg, i.p.) 30 minutes before the this compound injection.

    • Group 4 (NAC only): Receive NAC (150 mg/kg, i.p.).

  • Experimental Timeline:

    • Administer NAC or saline.

    • 30 minutes later, administer this compound or saline.

    • Euthanize animals 24 hours after this compound administration.

  • Outcome Measures:

    • Serum Biochemistry: Analyze serum for ALT and AST levels.

    • Liver Oxidative Stress Markers: Measure hepatic MDA, GSH, and SOD levels.

    • Gene Expression Analysis: Use a portion of the liver for qRT-PCR analysis of genes related to oxidative stress (e.g., Nrf2, HO-1) and inflammation (e.g., TNF-α, IL-6).

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

DL_Borneol_Hepatotoxicity DL_Borneol High-Dose this compound ROS Increased ROS Production (Oxidative Stress) DL_Borneol->ROS ERS Endoplasmic Reticulum Stress DL_Borneol->ERS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction ERS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatocyte_Injury Hepatocyte Injury / Necrosis Apoptosis->Hepatocyte_Injury

Caption: this compound-induced hepatotoxicity pathway.

Diagram 2: Proposed Mechanism of Action for Mitigating Agents

Mitigation_Pathway cluster_mitigation Mitigating Agents Silymarin Silymarin GSH Increased Glutathione (GSH) Synthesis Silymarin->GSH ROS_Scavenging Direct ROS Scavenging Silymarin->ROS_Scavenging Anti_inflammatory Anti-inflammatory Effects (e.g., ↓ NF-κB) Silymarin->Anti_inflammatory NAC N-acetylcysteine (NAC) NAC->GSH Reduced_Oxidative_Stress Reduced Oxidative Stress GSH->Reduced_Oxidative_Stress ROS_Scavenging->Reduced_Oxidative_Stress Hepatoprotection Hepatoprotection Anti_inflammatory->Hepatoprotection Reduced_Oxidative_Stress->Hepatoprotection

Caption: Hepatoprotective mechanisms of mitigating agents.

Diagram 3: Experimental Workflow for Mitigation Studies

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rats, Mice) Grouping Randomize into Groups: - Control - this compound - this compound + Mitigating Agent - Mitigating Agent only Animal_Model->Grouping Treatment Administer Treatments (p.o. or i.p.) Grouping->Treatment Sample_Collection Collect Blood and Liver Tissue Samples Treatment->Sample_Collection Analysis Analyze: - Serum Biochemistry - Histopathology - Oxidative Stress Markers - Gene Expression Sample_Collection->Analysis Data_Interpretation Interpret Data and Assess Mitigation Efficacy Analysis->Data_Interpretation

Caption: Workflow for mitigating this compound side effects.

References

Technical Support Center: Enhancing the Shelf-Life of DL-Borneol-Based Therapeutic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of stable DL-Borneol-based therapeutic formulations.

Troubleshooting Guides

This section offers step-by-step solutions to common experimental issues.

Issue 1: Rapid Loss of this compound Content in Liquid Formulations

  • Potential Cause: High volatility and sublimation of this compound. Degradation due to environmental factors like temperature, light, and pH.

  • Troubleshooting Steps:

    • Quantify the Loss: Employ a validated stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography (HPLC), to accurately measure the concentration of this compound over time.

    • Control Storage Conditions: Store formulations in well-sealed containers in a cool, dark place to minimize sublimation and photodegradation.[1]

    • pH Optimization: For aqueous formulations, conduct a pH-stability profile to identify the pH at which this compound exhibits maximum stability. Generally, a near-neutral pH is a good starting point.

    • Incorporate Stabilizing Excipients:

      • Encapsulation: Utilize cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to form inclusion complexes that protect this compound from evaporation and degradation.[2][3][4]

      • Antioxidants: Add antioxidants like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to prevent oxidative degradation.

      • Viscosity Modifiers: For topical formulations, increasing the viscosity with gelling agents like Carbopol can help to reduce the volatility of borneol.[5][6][7][8]

Issue 2: Appearance of Unknown Peaks in Chromatograms During Stability Studies

  • Potential Cause: Degradation of this compound into byproducts, such as camphor, or interaction with other formulation components.[4]

  • Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This will help in understanding the degradation pathways.

    • Peak Identification: Use a mass spectrometer coupled with the chromatograph (e.g., GC-MS or LC-MS) to identify the mass of the unknown peaks and elucidate their structures.

    • Reference Standards: Compare the retention times of the unknown peaks with those of potential degradation product reference standards (e.g., camphor).

    • Excipient Compatibility Studies: Conduct compatibility studies between this compound and individual excipients to identify any potential interactions that may lead to degradation.

Issue 3: Phase Separation or Precipitation in Emulsion or Suspension Formulations

  • Potential Cause: Poor physical stability of the formulation, leading to creaming, coalescence, or sedimentation.

  • Troubleshooting Steps:

    • Optimize Homogenization: Adjust the speed and duration of homogenization to achieve a uniform and small droplet or particle size.

    • Select Appropriate Emulsifiers/Suspending Agents: Experiment with different types and concentrations of emulsifying agents (for emulsions) or suspending agents (for suspensions) to improve stability. For instance, Pickering emulsions stabilized by solid particles can offer enhanced stability for volatile oils.[2]

    • Evaluate Zeta Potential: Measure the zeta potential of the formulation. A higher absolute zeta potential generally indicates better physical stability.

    • Rheological Analysis: Assess the viscosity and flow properties of the formulation to ensure they are suitable for maintaining the dispersed phase in a stable state.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include:

  • Oxidation: this compound can be oxidized to camphor, especially in the presence of oxidizing agents or certain microorganisms.[9][10]

  • Volatilization/Sublimation: Due to its high vapor pressure, this compound can be lost from formulations through evaporation.[1]

  • Atmospheric Degradation: In the vapor phase, borneol can be degraded by reaction with photochemically-produced hydroxyl radicals.

Q2: How can I enhance the aqueous solubility and stability of this compound simultaneously?

A2: Encapsulation with cyclodextrins, such as β-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD), is an effective method. This forms an inclusion complex where the lipophilic borneol molecule is sequestered within the cyclodextrin cavity, increasing its apparent water solubility and protecting it from degradation.[2][3][4]

Q3: What analytical methods are suitable for monitoring the stability of this compound in formulations?

A3: Commonly used analytical methods include:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying volatile compounds like borneol.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used, especially for non-volatile formulations or when analyzing degradation products simultaneously.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for both quantification and identification of borneol and its degradation products.

Q4: Are there any specific excipients that should be avoided in this compound formulations?

A4: While specific incompatibilities should be determined through compatibility studies, it is advisable to be cautious with strong oxidizing agents that could accelerate the conversion of borneol to camphor. Additionally, the choice of excipients should not significantly alter the pH to a range where borneol is less stable.

Data Presentation

Table 1: Stability Data of 5% this compound Gel Formulation [5][6][9][12][13]

ParameterBefore Freeze-Thaw CycleAfter 12-Day Freeze-Thaw Cycle
pH 3.95 ± 0.013.83 ± 0.03
Conductivity (mV) 186.15 ± 0.35171.3 ± 1.27
Viscosity No significant change observedNo significant change observed
Appearance Homogeneous, transparent, colorlessHomogeneous, transparent, colorless
Centrifugation No noticeable instabilityNo noticeable instability

Table 2: Efficacy of Cyclodextrin Encapsulation on this compound Stability [2][3][4]

Stabilization MethodKey Finding
β-Cyclodextrin Inclusion Significantly enhanced the stability and aqueous solubility of natural borneol.
HP-β-CD Inclusion Greatly improved the stability of natural borneol compared to the free form.

Experimental Protocols

Protocol 1: Preparation of a Stable 5% this compound Gel [7][12]

  • Preparation of Carbopol Dispersion: Disperse 1% w/w Carbopol 940 in distilled water containing 7% w/w propylene glycol and 0.1% w/w methylparaben. Allow the dispersion to swell for 24 hours.

  • Gel Formation: Mix the Carbopol dispersion with continuous stirring. Neutralize with triethanolamine to a pH of 5.0-5.5 to form a gel.

  • Incorporation of this compound: Dissolve 5% w/w this compound in a small amount of propylene glycol and then add it to the gel base with continuous mixing until a homogenous gel is formed.

  • Storage: Store the final gel in a well-sealed, light-resistant container at room temperature.

Protocol 2: Accelerated Stability Testing of this compound Gel [12]

  • Sample Preparation: Place aliquots of the this compound gel in appropriate containers.

  • Storage Conditions: Store the samples under accelerated conditions, for example, in a temperature- and humidity-controlled chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a predefined period (e.g., 3 or 6 months).

  • Freeze-Thaw Cycling: Subject samples to alternating freeze-thaw cycles (e.g., -20°C for 48 hours followed by 25°C for 48 hours) for several cycles. A study showed stability of a borneol gel after 12 days of a freeze-thaw cycle.[8]

  • Analysis: At specified time points, withdraw samples and analyze for physical appearance (color, homogeneity, phase separation), pH, viscosity, and this compound content using a validated analytical method like GC-FID.

Protocol 3: Encapsulation of this compound with β-Cyclodextrin [2][4]

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to β-cyclodextrin (a 1:1 molar ratio has been reported to be effective).[2]

  • Preparation of β-Cyclodextrin Solution: Prepare an aqueous solution of β-cyclodextrin.

  • Complexation: Add this compound to the β-cyclodextrin solution. The use of ultrasound can facilitate the inclusion process.[2]

  • Isolation of the Complex: The inclusion complex can be isolated by methods such as co-precipitation or freeze-drying.

  • Characterization: Confirm the formation of the inclusion complex using techniques like Fourier Transform Infrared Spectroscopy (FT-IR), X-Ray Diffractometry (XRD), and Differential Scanning Calorimetry (DSC).

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Evaluation prep This compound Formulation (e.g., Gel, Emulsion) storage Storage under Controlled Conditions (e.g., 25°C/60%RH, 40°C/75%RH) prep->storage Start sampling Sampling at Timepoints (0, 1, 3, 6 months) storage->sampling phys_chem Physical & Chemical Analysis (pH, Viscosity) sampling->phys_chem hplc_gc Chromatographic Analysis (HPLC/GC for Potency & Impurities) sampling->hplc_gc eval Shelf-Life Determination phys_chem->eval hplc_gc->eval

Caption: Experimental workflow for stability testing of this compound formulations.

degradation_pathway borneol This compound camphor Camphor borneol->camphor Oxidation volatilization Volatilization (Loss of API) borneol->volatilization degraded_products Other Degraded Products borneol->degraded_products Reaction with hydroxyl_radicals Atmospheric Hydroxyl Radicals signaling_pathway cluster_jak_stat JAK/STAT Pathway Inhibition cluster_autophagy Autophagy Induction borneol_jak Borneol jak1 JAK1 borneol_jak->jak1 Inhibits stat3 STAT3 jak1->stat3 Phosphorylates proliferation Cell Proliferation (Down-regulated) stat3->proliferation apoptosis Apoptosis (Induced) stat3->apoptosis borneol_auto Borneol autophagy Autophagy borneol_auto->autophagy Promotes hif1a HIF-1α autophagy->hif1a Mediates degradation Degradation hif1a->degradation

References

Validation & Comparative

Navigating the Final Frontier: A Comparative Guide to Blood-Brain Barrier Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the blood-brain barrier (BBB) represents a formidable challenge in the quest to treat central nervous system (CNS) disorders. This intricate cellular barricade meticulously controls the passage of substances into the brain, safeguarding it from toxins but also impeding the entry of potentially life-saving therapeutics. In recent years, a variety of strategies have emerged to transiently and safely increase BBB permeability. This guide provides a detailed comparison of the efficacy of DL-Borneol, a traditional Chinese medicine-derived bicyclic monoterpene, with other prominent BBB penetration enhancers, supported by experimental data and detailed methodologies.

At a Glance: Comparing BBB Penetration Enhancement Strategies

The following tables summarize the quantitative efficacy of various BBB penetration enhancers based on available preclinical and clinical data. It is crucial to note that a direct head-to-head comparison is often challenging due to variations in experimental models, therapeutic agents, and quantification methods across studies.

Table 1: Efficacy of this compound in Enhancing Brain Drug Delivery

Co-administered DrugAnimal ModelAdministration RouteKey FindingsReference
TetramethylpyrazineRatIntragastric26-197% increase in brain Cmax and AUC[1]
NimodipineRatIntragastricSignificant increase in brain concentration[1]
GastrodinMouseIntragastricDose-dependent increase in brain bioavailability[1]
RifampicinRatIntragastricEnhanced brain uptake[1]
GeniposideRatIntragastric2.0 g/kg suppressed delivery, lower doses facilitated[1]
CisplatinMouseOral (L-Borneol), Intraperitoneal (Cisplatin)Elevated cisplatin concentration in tumor loci (1.41±0.13 µg/g vs. 0.92±0.15 µg/g in control)[2]

Table 2: Efficacy of Other Blood-Brain Barrier Penetration Enhancers

Enhancer/MethodMechanismAnimal/Clinical ModelKey Quantitative FindingsReference
Mannitol Osmotic disruptionHuman (clinical)Transient BBB opening for 10-40 minutes[3]
RatBBB opening with 1.1 M mannitol at 4°C for <30 min[4]
Focused Ultrasound (FUS) with Microbubbles Mechanical disruptionHuman (clinical)3.7-fold increase in paclitaxel and 5.9-fold increase in carboplatin concentration in brain tumors[5]
MousePermeability constants for 10kDa and 70kDa dextran varied from 0.0006 to 0.0359 min⁻¹ and 0.0003 to 0.0231 min⁻¹, respectively[6]
Nanoparticles (NPs) Transcytosis, passive diffusionPreclinical (various)Can be engineered for targeted delivery; efficacy is highly dependent on NP characteristics and targeting ligands[7][8]
Receptor-Mediated Transcytosis (RMT) Ligand-receptor interactionPreclinical & ClinicalEnables transport of large molecules; ANG-1005 (paclitaxel-Angiopep-2 conjugate) showed significant improvement in BBB penetration vs. unconjugated paclitaxel[9][10]

Delving Deeper: Mechanisms of Action

The strategies for enhancing BBB permeability operate through distinct mechanisms, each with its own set of advantages and limitations.

This compound: A Multi-Targeted Approach

This compound is believed to enhance BBB permeability through a combination of mechanisms, making it a subject of significant research interest.[1][11][12] Its proposed actions include:

  • Modulation of Tight Junctions: Borneol can reversibly alter the expression and localization of tight junction proteins like claudin-5 and occludin, temporarily increasing the paracellular space for drug passage.[11]

  • Inhibition of Efflux Pumps: It can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are responsible for pumping many drugs out of the brain.[13]

  • Enhancement of Vasodilation: Borneol may increase the levels of vasodilatory neurotransmitters, potentially increasing cerebral blood flow and drug delivery.[1]

DL_Borneol_Mechanism cluster_BBB Blood-Brain Barrier TJ Tight Junctions Drug_Penetration Enhanced Drug Penetration into Brain TJ->Drug_Penetration Increased Paracellular Transport EP Efflux Pumps (P-gp) EP->Drug_Penetration Reduced Efflux Vaso Vasodilation Vaso->Drug_Penetration Increased Cerebral Blood Flow Borneol This compound Borneol->TJ Modulates Borneol->EP Inhibits Borneol->Vaso Enhances

Mechanism of this compound in enhancing BBB permeability.
Other BBB Penetration Enhancement Strategies

  • Mannitol: This hyperosmotic agent works by drawing water out of the endothelial cells of the BBB, causing them to shrink and temporarily opening the tight junctions between them.[3][14] This allows for the non-selective passage of molecules into the brain.

  • Focused Ultrasound (FUS) with Microbubbles: This non-invasive technique uses focused ultrasound waves to cause intravenously administered microbubbles to oscillate within the brain's blood vessels.[5][11] This mechanical stimulation temporarily disrupts the tight junctions, creating localized and reversible openings in the BBB.

  • Nanoparticles (NPs): These engineered carriers can be designed to cross the BBB through various mechanisms, including passive diffusion, adsorptive-mediated transcytosis, and receptor-mediated transcytosis.[7][15] Their surface can be modified with specific ligands to target receptors on the BBB for enhanced delivery.

  • Receptor-Mediated Transcytosis (RMT): This strategy hijacks the natural transport systems of the BBB.[16][17] Therapeutic agents are attached to ligands that bind to specific receptors on the surface of the BBB endothelial cells, triggering their transport across the cell and into the brain.

BBB_Enhancer_Mechanisms cluster_strategies BBB Penetration Enhancement Strategies cluster_mechanisms Primary Mechanism of Action Mannitol Mannitol Osmotic Osmotic Disruption (Tight Junction Opening) Mannitol->Osmotic FUS Focused Ultrasound + Microbubbles Mechanical Mechanical Disruption (Tight Junction Opening) FUS->Mechanical NPs Nanoparticles Transcytosis Enhanced Transcellular Transport NPs->Transcytosis RMT Receptor-Mediated Transcytosis Receptor Receptor Hijacking RMT->Receptor

Primary mechanisms of different BBB penetration enhancers.

Experimental Protocols: A Methodological Overview

The evaluation of BBB penetration enhancers relies on a variety of in vitro and in vivo experimental protocols.

In Vitro BBB Models
  • Transwell Assays: These models consist of a semi-permeable membrane separating two compartments, representing the blood and brain sides.[18][19] Brain endothelial cells are cultured on the membrane, and the passage of a test compound from the "blood" to the "brain" compartment is measured over time. The integrity of the cell monolayer is often assessed by measuring the transendothelial electrical resistance (TEER).

In Vivo Assessment of BBB Permeability
  • Evans Blue Extravasation Assay: Evans blue dye binds to serum albumin and, under normal conditions, does not cross the BBB.[9][20] After intravenous injection, the amount of dye that has extravasated into the brain parenchyma is quantified, providing a measure of BBB disruption.

  • In Situ Brain Perfusion: This technique involves surgically isolating the brain's blood supply and perfusing it with a solution containing the drug of interest.[4][21] This allows for precise control over the drug concentration delivered to the brain and enables the calculation of a brain uptake rate.

Quantification of Brain Drug Concentration
  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This highly sensitive and specific analytical technique is used to quantify the concentration of drugs and their metabolites in plasma and brain tissue homogenates.[3][18][22]

  • Microdialysis: This technique involves implanting a small probe into a specific brain region to collect samples from the extracellular fluid.[23][24] This allows for the continuous measurement of unbound drug concentrations at the target site over time.

Experimental_Workflow cluster_planning Experimental Design cluster_execution Experiment Execution cluster_analysis Data Analysis cluster_outcome Outcome Enhancer_Selection Select BBB Enhancer Administration Administer Enhancer and Drug Enhancer_Selection->Administration Drug_Selection Select Therapeutic Drug Drug_Selection->Administration Model_Selection Choose In Vitro/ In Vivo Model Model_Selection->Administration Sample_Collection Collect Brain Tissue/ Microdialysate/Plasma Administration->Sample_Collection Quantification Quantify Drug Concentration (e.g., HPLC-MS/MS) Sample_Collection->Quantification Permeability_Assessment Assess BBB Permeability (e.g., Evans Blue) Sample_Collection->Permeability_Assessment Efficacy_Evaluation Evaluate Enhancement Efficacy Quantification->Efficacy_Evaluation Permeability_Assessment->Efficacy_Evaluation

A generalized experimental workflow for assessing BBB penetration enhancers.

Conclusion: The Path Forward

This compound presents a compelling profile as a BBB penetration enhancer due to its multi-targeted mechanism of action and its natural origin. The available data demonstrates its ability to significantly increase the brain concentration of various co-administered drugs. However, the field of BBB modulation is diverse and rapidly evolving.

Physical methods like focused ultrasound offer precise, localized, and reversible BBB opening, with impressive quantitative enhancements in drug delivery. Nanotechnology and receptor-mediated transcytosis strategies provide the potential for highly targeted delivery of a wide range of therapeutic payloads.

Ultimately, the choice of a BBB penetration enhancer will depend on the specific therapeutic application, the nature of the drug to be delivered, and the desired level of targeting and safety. While direct comparative studies are needed to definitively rank the efficacy of these different approaches, this guide provides a foundational understanding of the current landscape. Continued research into the mechanisms and optimization of these enhancers will be crucial in unlocking the full potential of neurotherapeutics and conquering the final frontier of drug delivery to the brain.

References

A Comparative Analysis of DL-Borneol's Neuroprotective Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-Borneol's Performance Against Alternative Neuroprotective Agents Supported by Experimental Data.

Introduction

This compound, a bicyclic monoterpene, has a long history of use in traditional medicine for various ailments, including neurological disorders. In recent years, scientific interest has surged regarding its potential as a neuroprotective agent. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with other established or investigational neuroprotective agents in preclinical models of major neurological diseases: ischemic stroke, Parkinson's disease, and Alzheimer's disease. The data presented is compiled from a systematic review of published preclinical studies, focusing on quantitative outcomes and detailed experimental methodologies to aid researchers in evaluating its therapeutic potential.

Ischemic Stroke

Ischemic stroke remains a leading cause of death and long-term disability worldwide. The primary goals of acute stroke therapy are to restore blood flow and protect neurons from ischemic damage. Preclinical research has focused on animal models that mimic the pathophysiology of ischemic stroke in humans, with the middle cerebral artery occlusion (MCAO) model being the most widely used.

Comparative Efficacy in Ischemic Stroke Models

The following table summarizes the neuroprotective effects of this compound compared to Edaravone, Nimodipine, and Ginkgo biloba extract in rodent models of ischemic stroke, primarily the MCAO model.

CompoundPreclinical ModelKey Efficacy ParametersQuantitative ResultsReference
This compound pMCAO (rat)Infarct Volume ReductionDose-dependently reduced cerebral infarction.[1]
MCAO (mice)Neurological Score ImprovementSignificantly improved neurological scores at 3, 7, and 14 days post-MCAO.[2]
MCAO (mice)Infarct Volume ReductionBorneol administration alone significantly decreased the infarct volume (14.5 ± 3.7) compared to the MCAO group (27.8 ± 5.4).[2]
Edaravone MCAO (rat)Infarct Volume ReductionSignificantly reduced cerebral infarction area.[3]
Acute Ischemic Stroke (human observational study)Neurological Score Improvement (ΔNIHSS)Greater improvement in NIHSS score compared to no edaravone group across stroke subtypes.[4][5]
Nimodipine MCAO (rat)Infarct Volume ReductionNimodipine-treated rats exhibited a significantly smaller percentage of infarct volume (31.3 ± 12.7%) compared to control rats (63.8 ± 3.1%).[6] Nimodipine treatment led to 20-60% smaller cortical infarct volumes than controls.[7][6][7]
Transient forebrain ischemia (rat)Neuronal Damage ReductionSignificantly reduced the percentage of damaged neurons in the hippocampal CA1 subfield from 78 ± 4% in controls to 59 ± 6% in treated rats.
Ginkgo biloba extract (EGb 761) Transient MCAO (mice)Infarct Volume ReductionLow dose (50 mg/kg) reduced infarct volume to 13 ± 5 mm³ compared to placebo (20 ± 10 mm³).[8]
Acute Ischemic Stroke (human clinical trial)Neurological & Cognitive ImprovementSignificantly improved NIHSS scores at 12 and 30 days and MoCA scores at 30, 90, and 180 days compared to controls.[[“]][10]
Experimental Protocols: Ischemic Stroke Models

The MCAO model is the most common method to induce focal cerebral ischemia in rodents, mimicking human stroke.

  • Animal Species: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).

  • Anesthesia: Anesthesia is induced with isoflurane (4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.

  • Surgical Procedure:

    • A midline cervical incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a rounded or silicone-coated tip is inserted into the ECA lumen.

    • The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

    • For transient MCAO (tMCAO), the filament is withdrawn after a specific period (e.g., 60, 90, or 120 minutes) to allow for reperfusion. For permanent MCAO (pMCAO), the filament is left in place.

  • Post-operative Care: Animals are allowed to recover in a temperature-controlled environment. Neurological deficit scoring is often performed to assess the severity of the ischemic injury.

  • Outcome Measures:

    • Infarct Volume: 24-48 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) tissue is quantified using image analysis software.

    • Neurological Score: A graded scoring system (e.g., 0-5 scale) is used to assess motor and neurological deficits.

.

MCAO_Workflow cluster_pre_op Pre-operative cluster_surgery Surgical Procedure cluster_post_op Post-operative Animal_Prep Animal Preparation (Fasting, Anesthesia) Incision Midline Cervical Incision Animal_Prep->Incision Artery_Exposure Expose CCA, ECA, ICA Incision->Artery_Exposure ECA_Ligation Ligate & Dissect ECA Artery_Exposure->ECA_Ligation Filament_Insertion Insert Filament into ECA ECA_Ligation->Filament_Insertion MCA_Occlusion Advance to Occlude MCA Filament_Insertion->MCA_Occlusion Reperfusion Withdraw Filament (for tMCAO) MCA_Occlusion->Reperfusion Transient Recovery Recovery MCA_Occlusion->Recovery Permanent Reperfusion->Recovery Neuro_Assessment Neurological Deficit Scoring Recovery->Neuro_Assessment Sacrifice Sacrifice Neuro_Assessment->Sacrifice Brain_Extraction Brain Extraction Sacrifice->Brain_Extraction Staining TTC Staining Brain_Extraction->Staining Analysis Infarct Volume Analysis Staining->Analysis

Experimental Workflow for the MCAO Model

The OGD/R model is an in vitro model that simulates the ischemic and reperfusion phases of stroke in cultured cells.

  • Cell Culture: Primary neurons, astrocytes, or neuronal cell lines (e.g., PC12, SH-SY5Y) are cultured under standard conditions.

  • OGD Phase:

    • The normal culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution).

    • The cell cultures are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) for a specific duration (e.g., 1-4 hours).

  • Reperfusion Phase:

    • The glucose-free medium is replaced with the original, complete culture medium.

    • The cells are returned to a normoxic incubator (95% air, 5% CO₂) for a specified period (e.g., 12-24 hours).

  • Outcome Measures:

    • Cell Viability: Assessed using assays such as MTT, LDH, or live/dead staining.

    • Apoptosis: Measured by TUNEL staining or caspase activity assays.

    • Oxidative Stress: Quantified by measuring reactive oxygen species (ROS) production.

Signaling Pathways in Ischemic Stroke

.

Stroke_Pathways cluster_borneol This compound cluster_edaravone Edaravone cluster_nimodipine Nimodipine cluster_ginkgo Ginkgo biloba Borneol This compound Ang1_VEGF_BDNF ↑ Ang1-VEGF-BDNF Pathway Borneol->Ang1_VEGF_BDNF NFkB_Inhibition ↓ NF-κB Pathway Borneol->NFkB_Inhibition Notch_Inhibition ↓ Notch Pathway Borneol->Notch_Inhibition Neuroprotection Neuroprotection Ang1_VEGF_BDNF->Neuroprotection NFkB_Inhibition->Neuroprotection Notch_Inhibition->Neuroprotection Edaravone Edaravone ROS_Scavenging Free Radical Scavenging Edaravone->ROS_Scavenging Nrf2_Activation ↑ Nrf2 Pathway Edaravone->Nrf2_Activation GDNF_RET ↑ GDNF/RET Signaling Edaravone->GDNF_RET ROS_Scavenging->Neuroprotection Nrf2_Activation->Neuroprotection GDNF_RET->Neuroprotection Nimodipine Nimodipine Ca_Channel_Block L-type Ca²⁺ Channel Blockade Nimodipine->Ca_Channel_Block Akt_CREB ↑ Akt/CREB Signaling Nimodipine->Akt_CREB Ca_Channel_Block->Neuroprotection Akt_CREB->Neuroprotection Ginkgo Ginkgo biloba Antioxidant Antioxidant Effects Ginkgo->Antioxidant Anti_inflammatory Anti-inflammatory Effects Ginkgo->Anti_inflammatory NO_Modulation Nitric Oxide Modulation Ginkgo->NO_Modulation Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection NO_Modulation->Neuroprotection

Neuroprotective Signaling Pathways in Ischemic Stroke

Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Preclinical models often utilize neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce Parkinsonian pathology in animals.

Comparative Efficacy in a Parkinson's Disease Model

The following table compares the neuroprotective effects of this compound with the standard-of-care treatment, L-DOPA, in the MPTP-induced mouse model of Parkinson's disease.

CompoundPreclinical ModelKey Efficacy ParametersQuantitative ResultsReference
(+)-Borneol MPTP (mice)Motor Deficit Attenuation30 mg/kg (+)-borneol significantly attenuated motor deficits.[11]
MPTP (mice)Dopaminergic Neuron ProtectionReduced loss of tyrosine hydroxylase-immunoreactive dopaminergic neurons in the substantia nigra and striatum.[11]
MPTP (mice)Neuroinflammation InhibitionSuppressed the production of IL-1β, IL-6, and TNF-α.[11]
L-DOPA MPTP (mice)Behavioral Deficit ImprovementSignificantly ameliorated behavioral deficits caused by MPTP.[12]
MPTP (mice)Dopaminergic Neuron SurvivalIncreased survival of dopaminergic neurons in MPTP-treated mice.[13]
MPTP (mice)Inflammasome InhibitionReduced levels of NLRP3, ASC, and Cleaved caspase-1 protein.[12]
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
  • Animal Species: Male C57BL/6 mice are commonly used due to their high sensitivity to MPTP.

  • MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl at 2-hour intervals.

  • Behavioral Assessment: Motor function is assessed using tests such as:

    • Rotarod Test: To measure motor coordination and balance.

    • Pole Test: To assess bradykinesia.

    • Open Field Test: To evaluate locomotor activity.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is performed to measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

.

MPTP_Workflow cluster_induction Induction Phase cluster_assessment Assessment Phase cluster_analysis_pd Analysis MPTP_Admin MPTP Administration (i.p. injections) Behavioral Behavioral Testing (Rotarod, Pole Test) MPTP_Admin->Behavioral Sacrifice_PD Sacrifice Behavioral->Sacrifice_PD Brain_Harvest_PD Brain Harvesting Sacrifice_PD->Brain_Harvest_PD Neurochem Neurochemical Analysis (HPLC for Dopamine) Brain_Harvest_PD->Neurochem Immunohisto Immunohistochemistry (TH Staining) Brain_Harvest_PD->Immunohisto

Experimental Workflow for the MPTP Model
Signaling Pathways in Parkinson's Disease

.

PD_Pathways cluster_borneol_pd This compound cluster_ldopa L-DOPA Borneol_PD This compound Anti_Inflam_PD ↓ Neuroinflammation (↓ IL-1β, IL-6, TNF-α) Borneol_PD->Anti_Inflam_PD Oxidative_Stress_PD ↓ Oxidative Stress Borneol_PD->Oxidative_Stress_PD Neuroprotection_PD Dopaminergic Neuron Protection Anti_Inflam_PD->Neuroprotection_PD Oxidative_Stress_PD->Neuroprotection_PD LDOPA L-DOPA Dopamine_Restore ↑ Dopamine Levels LDOPA->Dopamine_Restore NLRP3_Inhibit ↓ NLRP3 Inflammasome LDOPA->NLRP3_Inhibit Apoptotic_Mod Modulation of Apoptotic Pathways LDOPA->Apoptotic_Mod Dopamine_Restore->Neuroprotection_PD NLRP3_Inhibit->Neuroprotection_PD Apoptotic_Mod->Neuroprotection_PD

Neuroprotective Signaling Pathways in Parkinson's Disease

Alzheimer's Disease

Alzheimer's disease is the most common form of dementia, pathologically characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. Preclinical models often involve the direct injection of Aβ peptides into the brain to mimic aspects of Alzheimer's pathology.

Comparative Efficacy in an Alzheimer's Disease Model

The following table compares the neuroprotective effects of this compound with Memantine, a clinically used drug for Alzheimer's disease, in an amyloid-beta-induced model.

CompoundPreclinical ModelKey Efficacy ParametersQuantitative ResultsReference
Borneol Aβ-injected miceCognitive Deficit AmeliorationAmeliorated cognitive deficits in Morris water maze and open field tests.[14]
Aβ-injected miceAβ Burden AlleviationAccelerated the lymphatic clearance of Aβ from the brain.[14]
Memantine Aβ(1-40)-injected ratsNeuronal Degeneration ReductionSignificantly reduced the amount of neuronal degeneration and pyknotic nuclei.[6]
Aβ(1-42)-treated neuronal culturesNeuronal Death AttenuationAttenuated neuronal cell death induced by Aβ(1-42).[15]
APP/PS1 transgenic miceAβ Level ReductionSignificantly reduced the cortical levels of soluble Aβ(1-42).[16]
Experimental Protocol: Amyloid-Beta Injection Model
  • Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Aβ Preparation: Aβ peptides (e.g., Aβ₁₋₄₀ or Aβ₁₋₄₂) are aggregated in vitro before injection.

  • Stereotaxic Surgery:

    • Animals are anesthetized and placed in a stereotaxic frame.

    • Aβ is injected bilaterally into specific brain regions, such as the hippocampus or prefrontal cortex.

  • Behavioral Assessment: Cognitive function is evaluated using tests like:

    • Morris Water Maze: To assess spatial learning and memory.

    • Y-maze or T-maze: To evaluate working memory.

    • Novel Object Recognition Test: To assess recognition memory.

  • Histological Analysis: Brain tissue is examined for Aβ plaque deposition, neuronal loss, and gliosis using immunohistochemistry.

.

AD_Workflow cluster_induction_ad Induction Phase cluster_assessment_ad Assessment Phase cluster_analysis_ad Analysis Abeta_Prep Aβ Peptide Preparation Stereotaxic_Surgery Stereotaxic Injection of Aβ into Brain Abeta_Prep->Stereotaxic_Surgery Behavioral_AD Cognitive Testing (Morris Water Maze) Stereotaxic_Surgery->Behavioral_AD Sacrifice_AD Sacrifice Behavioral_AD->Sacrifice_AD Brain_Harvest_AD Brain Harvesting Sacrifice_AD->Brain_Harvest_AD Histology_AD Histological Analysis (Plaque Load, Neuronal Loss) Brain_Harvest_AD->Histology_AD

Experimental Workflow for the Amyloid-Beta Injection Model
Signaling Pathways in Alzheimer's Disease

.

AD_Pathways cluster_borneol_ad This compound cluster_memantine Memantine Borneol_AD This compound Abeta_Clearance ↑ Aβ Clearance via Meningeal Lymphatics Borneol_AD->Abeta_Clearance Neuroprotection_AD Neuroprotection Abeta_Clearance->Neuroprotection_AD Memantine Memantine NMDA_Antagonism NMDA Receptor Antagonism Memantine->NMDA_Antagonism Abeta_Reduction ↓ Aβ Production Memantine->Abeta_Reduction NMDA_Antagonism->Neuroprotection_AD Abeta_Reduction->Neuroprotection_AD

Neuroprotective Signaling Pathways in Alzheimer's Disease

Conclusion

The preclinical data presented in this guide suggest that this compound exhibits promising neuroprotective effects across models of ischemic stroke, Parkinson's disease, and Alzheimer's disease. In the context of ischemic stroke, its efficacy in reducing infarct volume and improving neurological outcomes is comparable to that of established agents like Nimodipine and natural extracts such as Ginkgo biloba. In the MPTP model of Parkinson's disease, this compound demonstrates the ability to protect dopaminergic neurons and mitigate motor deficits, effects that are also central to the action of L-DOPA. For Alzheimer's disease, its unique mechanism of enhancing amyloid-beta clearance presents a novel therapeutic avenue.

The multifaceted mechanisms of action of this compound, including anti-inflammatory, anti-oxidative, and pro-survival signaling pathway modulation, underscore its potential as a broad-spectrum neuroprotective agent. However, it is crucial to note that the data are derived from preclinical models, and further research, including well-designed clinical trials, is necessary to validate these findings in humans. This guide serves as a valuable resource for researchers and drug development professionals to objectively evaluate the current evidence for this compound's neuroprotective potential and to inform the design of future studies.

References

A Comparative Analysis of Synthetic DL-Borneol and Natural D-Borneol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical, pharmacological, and safety profiles of synthetic DL-Borneol and natural D-Borneol, supported by experimental data, to inform research and development decisions.

Borneol, a bicyclic monoterpenoid alcohol, is a widely utilized compound in traditional medicine and is gaining increasing interest in modern pharmacology for its diverse therapeutic properties. It exists in two primary forms available for research and commercial use: natural D-Borneol, extracted from plants, and synthetically produced this compound. While chemically similar, these two forms exhibit significant differences in their composition, biological activity, and safety profiles, which are critical considerations for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparative analysis of synthetic this compound and natural D-Borneol, supported by experimental findings.

Chemical Composition: A Tale of Two Isomers

The fundamental difference between natural and synthetic borneol lies in their stereochemistry and purity. Natural borneol consists almost entirely of the dextrorotatory enantiomer, D-Borneol, with a purity often exceeding 95%.[1] In contrast, synthetic borneol is a racemic mixture of D- and L-Borneol (this compound) and also contains a significant amount of its isomer, isoborneol.[1][2] The synthetic mixture typically contains no less than 55% this compound.[1] Furthermore, synthetic borneol has been shown to degrade over time, potentially leading to increased levels of camphor, a toxic compound.[1]

Comparative Data Summary

The following tables summarize the key quantitative and qualitative differences between natural D-Borneol and synthetic this compound based on available experimental data.

Table 1: Chemical and Physical Properties

PropertyNatural D-BorneolSynthetic this compoundReferences
Primary Component >95% D-BorneolMixture of this compound (≥55%) and Isoborneol[1][2]
Optical Rotation Dextrorotatory (+)Racemic (±)[1]
Potential Impurities MinimalCamphor, other synthesis byproducts[1]
Stability Generally stableCan degrade to camphor during storage[1]

Table 2: Pharmacological Activity

ActivityNatural D-BorneolSynthetic this compoundReferences
Antioxidant Activity Higher hydroxyl radical scavenging activityWeaker hydroxyl radical scavenging, but higher reducing power[1][3]
Neuroprotection Stronger neuroprotective effects on the neurovascular unitNeuroprotective, but less effective than natural borneol[4]
Anti-inflammatory Higher efficacy in reducing inflammatory factors (NO, TNF-α, IL-6)Exhibits anti-inflammatory effects, but to a lesser extent than natural borneol[2]
Drug Bioavailability Enhances drug permeationCan also enhance drug permeation[5][6]
Antitumor Sensitizing Effects Better antitumor sensitizing effectsLess effective than D-Borneol[5]

Table 3: Safety and Toxicity Profile

AspectNatural D-BorneolSynthetic this compoundReferences
General Safety Considered non-toxic and safe for consumptionLess safe due to the presence of isoborneol and potential camphor contamination[1][5]
Mucosal Irritation LowHigher, attributed to isoborneol content[2]
Hepatotoxicity LowHigher, attributed to isoborneol content[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparative analysis.

Experiment 1: Antioxidant Activity Assessment
  • Objective: To compare the antioxidant activities of natural D-Borneol and synthetic this compound.

  • Methodology:

    • DPPH Radical Scavenging Activity: Different concentrations of the borneol samples were mixed with a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution. The decrease in absorbance at 517 nm was measured to determine the scavenging activity.

    • Hydroxyl Radical Scavenging Activity: The Fenton reaction was used to generate hydroxyl radicals. The scavenging activity of the borneol samples was determined by measuring the inhibition of the reaction between the radicals and a detection agent.

    • Reducing Power Assay: The ability of the borneol samples to reduce Fe³⁺ to Fe²⁺ was measured by monitoring the formation of Prussian blue at 700 nm.[1][3]

Experiment 2: Neuroprotective Effects in a Cerebral Ischemia Model
  • Objective: To evaluate the differential neuroprotective effects of natural and synthetic borneol on the neurovascular unit (NVU) after cerebral ischemia.

  • Methodology:

    • Animal Model: A middle cerebral artery occlusion (MCAO) model was established in rats to induce cerebral ischemia.

    • Treatment: Rats were treated with either natural borneol or synthetic borneol.

    • Neurological Evaluation: Neurological deficit scores were used to assess the neurological function of the rats.

    • Histopathological Analysis: Brain tissues were stained with TTC (2,3,5-triphenyltetrazolium chloride) to measure the infarct volume. Nissl staining was used to assess neuronal damage.

    • Immunohistochemistry and Western Blot: The expression of proteins related to the Notch signaling pathway (DII4, Hes1, Hes5) and inflammation (p65) were analyzed.

    • Transmission Electron Microscopy: The ultrastructure of the NVU was observed.[4]

Experiment 3: Anti-inflammatory Effects in Macrophages and an Endotoxic Fever Model
  • Objective: To compare the anti-inflammatory effects of natural and synthetic borneol.

  • Methodology:

    • In Vitro Assay: RAW 264.7 macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in the cell culture supernatant were measured after treatment with natural or synthetic borneol.

    • In Vivo Model: Endotoxic fever was induced in rats by LPS injection. The rectal temperature of the rats was monitored after treatment with natural or synthetic borneol.[2]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows discussed in this guide.

Compositional Differences: Natural vs. Synthetic Borneol cluster_natural Natural Borneol cluster_synthetic Synthetic Borneol cluster_impurities Potential Contaminants Natural Natural Source (e.g., Cinnamomum camphora) DBorneol >95% D-Borneol Natural->DBorneol Extraction & Purification Synthetic Chemical Synthesis (from Turpentine/Camphor) Mixture This compound (≥55%) + Isoborneol Synthetic->Mixture Camphor Camphor Mixture->Camphor Degradation Experimental Workflow for Neuroprotection Study cluster_workflow cluster_evaluation Endpoints start Cerebral Ischemia Model (MCAO in Rats) treatment Treatment Groups: - Vehicle - Natural D-Borneol - Synthetic this compound start->treatment evaluation Evaluation of Neuroprotective Effects treatment->evaluation neuro_tests Neurological Tests evaluation->neuro_tests staining Histopathological Staining (TTC, Nissl) evaluation->staining protein_analysis Western Blot & Immunohistochemistry evaluation->protein_analysis microscopy Transmission Electron Microscopy evaluation->microscopy Signaling Pathway Modulation in Neuroprotection Borneol Borneol (Natural > Synthetic) Notch Notch Signaling Pathway Borneol->Notch Inhibits NFkB NF-κB (p65) Borneol->NFkB Inhibits DII4 DII4 Notch->DII4 Hes1 Hes1 Notch->Hes1 Hes5 Hes5 Notch->Hes5 Neuroprotection Neurovascular Unit Protection Notch->Neuroprotection Modulates Microglia Microglia Activation NFkB->Microglia Promotes Microglia->Neuroprotection Impacts

References

A Comparative Guide to Assays for Confirming Reversible Blood-Brain Barrier Opening: A Focus on DL-Borneol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transient and reversible opening of the blood-brain barrier (BBB) is a critical strategy for enhancing the delivery of therapeutic agents to the central nervous system (CNS). DL-Borneol, a bicyclic monoterpene, has emerged as a promising agent for modulating BBB permeability.[1][2] This guide provides a comparative overview of the key assays used to confirm the reversible nature of this compound-induced BBB opening, with a comparison to other well-established methods like osmotic disruption with mannitol and physical disruption with focused ultrasound (FUS).

Comparison of BBB Opening and Reversibility

The efficacy of any BBB-opening agent is determined not only by its ability to increase permeability but also by the timely restoration of the barrier to its baseline state, ensuring the protection of the delicate neural environment. The following table summarizes the key characteristics of this compound, Mannitol, and Focused Ultrasound in terms of the timing of BBB opening and its subsequent reversal.

MethodOnset of BBB OpeningPeak EffectDuration of Opening (Reversibility)
This compound Rapid, within minutes of administration.[2]Approximately 15-30 minutes post-administration.[2][3]Transient, with recovery starting within hours and complete reversal observed.[1]
Mannitol Almost instantaneous upon intra-arterial infusion.Maximal for approximately 5 minutes.[4]Rapid reversal, with the barrier closing in less than 30 minutes to a few hours.[4][5][6]
Focused Ultrasound (FUS) with Microbubbles Immediate upon sonication.Dependent on sonication parameters.Variable, ranging from 6 hours to 5 days, depending on the acoustic pressure and pulse length.[7][8][9][10]

In Vivo Assays for Assessing BBB Reversibility

In vivo models are indispensable for evaluating the dynamic process of BBB opening and closing in a physiological context.

Evans Blue Dye Extravasation

This is a widely used method to qualitatively and quantitatively assess BBB permeability. Evans blue binds to serum albumin, and its presence in the brain parenchyma indicates a breach in the BBB.

Experimental Protocol for Reversibility Assessment:

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of BBB Opening:

    • This compound: Administer this compound (e.g., 10% in corn oil) via oral gavage at a specific dose (e.g., 0.5-2.0 g/kg).[3]

    • Control Groups: Administer the vehicle (e.g., corn oil) to the control group.

  • Time-Course Injection of Evans Blue:

    • At different time points after this compound administration (e.g., 30 min, 1h, 2h, 4h, 24h), inject a 2% Evans blue solution (in saline) intravenously (e.g., 4 mL/kg).[3]

  • Circulation and Perfusion: Allow the dye to circulate for a specified period (e.g., 30-60 minutes).

  • Tissue Collection: Anesthetize the animals and perfuse transcardially with saline to remove intravascular dye.

  • Quantification:

    • Dissect the brain and homogenize it in a suitable solvent (e.g., formamide or trichloroacetic acid).

    • Centrifuge the homogenate and measure the absorbance of the supernatant using a spectrophotometer (at ~620 nm).

    • Calculate the concentration of Evans blue using a standard curve.

  • Data Analysis: Compare the dye concentration in the brain at different time points to determine the onset, peak, and closure of the BBB. A return to baseline levels indicates reversibility.

In Vivo Imaging (e.g., MRI with Contrast Agents)

Magnetic Resonance Imaging (MRI) with gadolinium-based contrast agents offers a non-invasive method to visualize and quantify BBB disruption and its restoration over time in the same animal.

Experimental Protocol for Reversibility Assessment:

  • Animal Preparation: Anesthetize the animal and place it in an MRI-compatible stereotaxic frame.

  • Baseline Imaging: Acquire pre-contrast T1-weighted MR images.

  • Induction of BBB Opening: Administer this compound as described above.

  • Contrast Agent Administration: At various time points post-DL-Borneol administration, inject a gadolinium-based contrast agent intravenously.

  • Post-Contrast Imaging: Acquire a series of T1-weighted images over time to monitor the extravasation and clearance of the contrast agent from the brain parenchyma.

  • Data Analysis:

    • Generate signal enhancement maps by subtracting pre-contrast from post-contrast images.

    • Quantify the change in signal intensity in specific regions of interest (ROIs) over time.

    • A return of the signal intensity to baseline levels signifies the closure of the BBB.

In Vitro Assays for Assessing BBB Reversibility

In vitro models, such as the Transwell system, provide a high-throughput platform to study the direct effects of compounds on the integrity of the endothelial barrier.

Transendothelial Electrical Resistance (TEER)

TEER measurement is a real-time, non-invasive method to quantify the integrity of the tight junctions between endothelial cells in a monolayer. A decrease in TEER indicates an opening of the paracellular pathway.

Experimental Protocol for Reversibility Assessment:

  • Cell Culture: Culture brain microvascular endothelial cells (BMECs) on the apical side of a Transwell insert until a confluent monolayer is formed, often in co-culture with astrocytes or pericytes on the basal side.

  • Baseline TEER Measurement: Measure the initial TEER values using an epithelial voltohmmeter.

  • Treatment: Add this compound to the apical chamber at various concentrations.

  • Time-Course TEER Measurement: Monitor the TEER at regular intervals (e.g., every 30 minutes or 1 hour) after the addition of this compound.

  • Washout and Recovery: After a defined exposure time, replace the medium in the apical chamber with fresh, this compound-free medium.

  • Recovery Monitoring: Continue to measure the TEER at regular intervals to track the recovery of the barrier integrity.

  • Data Analysis: Plot the TEER values over time. A drop in TEER followed by a return to baseline levels after washout demonstrates the reversible nature of the BBB opening.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative mechanism of this compound-induced BBB opening and a typical experimental workflow for assessing its reversibility.

DL_Borneol_Mechanism cluster_BBB Blood-Brain Barrier EC1 Endothelial Cell 1 TJ Tight Junctions (Claudin-5, Occludin, ZO-1) EC1->TJ EC2 Endothelial Cell 2 TJ->EC2 Increased_Permeability Increased Paracellular Permeability (Reversible) TJ->Increased_Permeability Allows passage of molecules DL_Borneol This compound Modulation Modulation of Tight Junction Proteins DL_Borneol->Modulation Inhibits expression & alters distribution Modulation->TJ Loosening of Junctions

Caption: Putative mechanism of this compound-induced reversible BBB opening.

Reversibility_Workflow cluster_InVivo In Vivo Assay (e.g., Evans Blue) cluster_InVitro In Vitro Assay (e.g., TEER) Start_InVivo Animal Model Administer_Borneol Administer this compound Start_InVivo->Administer_Borneol Time_Points Inject Evans Blue at Various Time Points Administer_Borneol->Time_Points Perfuse_Collect Perfuse and Collect Brain Time_Points->Perfuse_Collect Quantify Quantify Dye Extravasation Perfuse_Collect->Quantify Analyze_InVivo Analyze Time Course of Permeability Quantify->Analyze_InVivo Start_InVitro Transwell Model Treat_Borneol Treat with this compound Start_InVitro->Treat_Borneol Monitor_TEER Monitor TEER over Time Treat_Borneol->Monitor_TEER Washout Washout this compound Monitor_TEER->Washout Monitor_Recovery Monitor TEER Recovery Washout->Monitor_Recovery Analyze_InVitro Analyze TEER Time Course Monitor_Recovery->Analyze_InVitro

Caption: Experimental workflow for assessing reversible BBB opening.

Conclusion

The reversible nature of this compound-induced BBB opening is a key feature for its potential application in CNS drug delivery. The assays described in this guide, including in vivo methods like Evans blue extravasation and in vivo imaging, as well as in vitro techniques such as TEER measurement, provide robust platforms to confirm and quantify this reversibility. When compared to other methods like mannitol and focused ultrasound, this compound appears to offer a favorable profile of transient BBB opening. However, the choice of assay will depend on the specific research question, available resources, and the need for either high-throughput screening or detailed physiological assessment. A combination of both in vitro and in vivo studies is recommended for a comprehensive evaluation of the reversible BBB opening properties of this compound and other novel agents.

References

DL-Borneol versus L-Borneol: a comparative study on drug delivery enhancement

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to DL-Borneol and L-Borneol for Drug Delivery Enhancement

For researchers and drug development professionals, the choice of an effective permeation enhancer is critical for optimizing therapeutic outcomes. Borneol, a bicyclic monoterpene, has a long history of use in traditional medicine as a "messenger" drug, believed to guide other therapeutic agents to their target sites. In modern pharmaceutics, it is recognized for its ability to enhance the permeability of various biological barriers, including the blood-brain barrier (BBB), skin, and intestinal mucosa.[1][2] Borneol exists in different stereoisomeric forms, primarily D-borneol and L-borneol. Synthetic borneol, often referred to as this compound, is a racemic mixture of borneol and its isomer, isoborneol.[1] This guide provides a comparative analysis of this compound and L-Borneol, focusing on their efficacy as drug delivery enhancers, supported by experimental data and detailed methodologies.

Efficacy and Stereoselectivity in Drug Permeation

Emerging evidence suggests a degree of stereoselectivity in the permeation-enhancing effects of borneol, with L-Borneol often demonstrating superiority, particularly for certain classes of drugs. Preclinical studies indicate that L-Borneol is more effective than D-Borneol (a component of the racemic this compound) in enhancing the penetration of hydrophilic drugs.[3][4] The proposed mechanism for this enhanced activity involves the modulation of P-glycoprotein (P-gp) activity, an important efflux transporter in biological membranes.[3][4] While both forms show efficacy, the specific choice may depend on the physicochemical properties of the drug molecule being delivered.

Comparative Data on Drug Permeation Enhancement

The following tables summarize quantitative data from various studies comparing the effects of different forms of borneol on drug permeation across biological barriers.

Table 1: Comparison of Borneol Forms on Corneal Permeability of Various Drugs

DrugDrug TypeEnhancer (0.1%)Permeability Increase (Fold)
IndomethacinLipophilicSynthetic Borneol1.23
Natural Borneol1.67
DexamethasoneLipophilicSynthetic Borneol2.40
Natural Borneol2.00
OfloxacinHydrophilicSynthetic Borneol1.87
Natural Borneol2.15
RibavirinHydrophilicSynthetic Borneol2.80
Natural Borneol2.18
TobramycinHydrophilicSynthetic Borneol3.89
Natural Borneol3.39
Data sourced from a study on isolated intact rabbit corneas.[5]

Table 2: Effect of L-Borneol on Cisplatin Concentration in Brain Tumor Tissue

Treatment GroupCisplatin Concentration (µg/g) in Peritumoral TissueCisplatin Concentration (µg/g) in Tumor Loci
Paraffin Control0.88 ± 0.100.92 ± 0.15
L-Borneol1.24 ± 0.121.41 ± 0.13
Data from an in vivo study in tumor-bearing mice.[6]

Table 3: Pharmacokinetic Parameters of Co-administered Drugs with Borneol

DrugCo-administered AgentKey Pharmacokinetic ParameterEnhancement
Puerarin & LigustrazineBorneolIntracerebral AUC₀₋₁₂>1.3-fold increase
ColchicineBorneolCₘₐₓ and AUC₀→₈Significant increase
DaidzeinBorneol/Menthol Eutectic MixtureRelative Bioavailability1.5-fold increase
DaidzeinBorneol/Menthol MicroemulsionRelative Bioavailability3.65-fold increase
Compiled data from multiple pharmacokinetic studies.[1][7][8]

Mechanisms of Action: How Borneol Enhances Permeability

Borneol's ability to enhance drug delivery stems from its interaction with cellular and intercellular structures within biological barriers. The primary mechanisms include:

  • Modulation of Efflux Pumps: Both L-Borneol and this compound can inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for pumping drugs out of cells.[3][4][9] This inhibition leads to increased intracellular drug accumulation.

  • Opening of Tight Junctions: Borneol can transiently open the tight junctions between endothelial and epithelial cells by modulating the expression and distribution of proteins such as occludin and claudins.[2][10][11]

  • Alteration of Membrane Lipids: As a lipophilic molecule, borneol can insert into the lipid bilayer of cell membranes, disrupting the ordered structure of stratum corneum lipids and increasing membrane fluidity.[2][12][13]

  • Increased Pinocytosis: Some studies suggest that borneol may enhance the uptake of substances by promoting pinocytosis in brain capillary endothelial cells.[11]

G cluster_0 Borneol's Mechanisms of Permeability Enhancement cluster_1 Cellular & Intercellular Effects cluster_2 Resulting Enhancement borneol Borneol (DL- or L-) p_gp Inhibition of P-glycoprotein (P-gp) borneol->p_gp Modulates tj Opening of Tight Junctions borneol->tj Modulates lipids Disruption of Lipid Bilayer borneol->lipids Interacts with permeability Increased Drug Permeability p_gp->permeability tj->permeability lipids->permeability bioavailability Enhanced Drug Bioavailability permeability->bioavailability

Caption: Mechanisms of Borneol in Drug Permeability Enhancement.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are outlines of common experimental protocols used to assess the efficacy of borneol as a permeation enhancer.

In Vitro Corneal Permeability Assay

This assay evaluates the ability of a substance to enhance drug penetration through the cornea.

  • Tissue Preparation: Freshly excised rabbit corneas are mounted in a Valia-Chien or Franz diffusion cell, which separates the device into a donor and a receiver chamber.

  • Drug Formulation: The drug being tested is dissolved in a suitable vehicle, with and without the addition of this compound or L-Borneol at a specified concentration (e.g., 0.1%).

  • Permeation Study: The drug formulation is added to the donor chamber, and the receiver chamber is filled with a physiological buffer. The apparatus is maintained at 37°C.

  • Sampling and Analysis: Samples are withdrawn from the receiver chamber at predetermined time intervals and analyzed using a suitable analytical method, such as high-performance liquid chromatography (HPLC), to determine the drug concentration.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug permeation.

G cluster_workflow In Vitro Permeability Assay Workflow prep Corneal Tissue Preparation mount Mounting in Diffusion Cell prep->mount apply Application to Donor Chamber mount->apply formulate Drug Formulation (with/without Borneol) formulate->apply sample Sampling from Receiver Chamber apply->sample analyze HPLC Analysis sample->analyze calculate Calculate Papp (Permeability) analyze->calculate

Caption: Workflow for an In Vitro Corneal Permeability Study.

In Vivo Pharmacokinetic Study in Rodents

This type of study assesses how borneol affects the absorption, distribution, metabolism, and excretion (ADME) of a co-administered drug in a living organism.

  • Animal Model: Rats or mice are divided into control and experimental groups.

  • Drug Administration: The control group receives the drug alone, while the experimental group receives the drug co-administered with this compound or L-Borneol. Administration is typically oral (gavage) or intravenous.

  • Blood Sampling: Blood samples are collected from the animals at specific time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Tissue Harvesting (Optional): At the end of the study, animals may be euthanized, and target organs (e.g., brain, tumor) are harvested to determine drug distribution.

  • Sample Processing and Analysis: Plasma is separated from the blood samples, and drug concentrations in plasma and tissue homogenates are quantified using methods like LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cₘₐₓ (maximum concentration), Tₘₐₓ (time to maximum concentration), and AUC (area under the curve), to evaluate bioavailability.

Safety and Toxicological Profile

While both forms of borneol are generally considered safe for topical and systemic use as permeation enhancers, some studies suggest that L-Borneol may have a higher safety profile compared to D-Borneol.[3] Synthetic borneol has been noted as being less safe in some contexts.[3][4] High doses of D-Borneol have been associated with potential neurological abnormalities.[3] As with any excipient, thorough toxicological evaluation is necessary for any new formulation.

Conclusion

Both this compound and L-Borneol are effective permeation enhancers that can significantly improve the delivery of a wide range of therapeutic agents across biological barriers. The available data suggests that L-Borneol may offer advantages in terms of both efficacy, particularly for hydrophilic drugs, and safety. The choice between this compound and L-Borneol should be guided by the specific application, the physicochemical properties of the drug , and the desired safety margin. The experimental protocols and mechanisms outlined in this guide provide a framework for researchers to rationally select and evaluate the most appropriate form of borneol for their drug development needs.

References

A Comparative Guide to the Pharmacokinetics of Borneol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the pharmacokinetic profiles of different isomers of a compound is crucial for optimizing drug delivery and efficacy. This guide provides a detailed comparison of the pharmacokinetics of natural borneol, synthetic borneol, and its constituent isomer, isoborneol, supported by experimental data.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of borneol and isoborneol following oral and intravenous administration in rats. The data is derived from a pivotal study that directly compared natural borneol (Bingpian, containing dextrorotatory borneol) and synthetic borneol (a mixture of optically inactive borneol and isoborneol).

Table 1: Comparative Pharmacokinetic Parameters of Borneol Isomers in Rats

ParameterNatural Borneol (Oral)Synthetic Borneol (Oral) - BorneolSynthetic Borneol (Oral) - IsoborneolNatural Borneol (IV)Synthetic Borneol (IV) - BorneolSynthetic Borneol (IV) - Isoborneol
Dose 20 mg/kg20 mg/kg (total borneol + isoborneol)20 mg/kg (total borneol + isoborneol)5 mg/kg5 mg/kg (total borneol + isoborneol)5 mg/kg (total borneol + isoborneol)
Cmax (nmol/L) 116 ± 39105 ± 25239 ± 535122 ± 1030 (C at 5 min)4531 ± 888 (C at 5 min)6890 ± 1201 (C at 5 min)
Tmax (h) 0.083 ± 00.083 ± 00.083 ± 0---
AUC0-t (h·nmol/L) 1266 ± 3071085 ± 2111654 ± 3452724 ± 5172451 ± 4562198 ± 402
AUC0-∞ (h·nmol/L) 1558 ± 4131345 ± 2581898 ± 3992825 ± 5832549 ± 4992289 ± 441
t1/2 (h) ---8.5 ± 2.09.2 ± 2.23.8 ± 0.9
MRT (h) 10.6 ± 0.811.5 ± 1.07.9 ± 1.12.5 ± 0.82.8 ± 0.71.9 ± 0.5
CLtot,p (L·h⁻¹·kg⁻¹) ---12.3 ± 2.513.8 ± 2.915.4 ± 3.1
VSS (L/kg) ---40.2 ± 12.050.7 ± 14.113.0 ± 3.4
F (%) 11.6 ± 2.810.1 ± 1.914.1 ± 2.7---

Data presented as mean ± standard deviation. Cmax for IV administration is the concentration at the first sampling time point (5 minutes). F (%) represents the oral bioavailability. MRT is the mean residence time. CLtot,p is the total plasma clearance. VSS is the volume of distribution at steady state. Dashes indicate data that was not applicable or not reported.[1]

Key Observations from the Data:

  • Absorption: All isomers are rapidly absorbed after oral administration, with a Tmax of approximately 5 minutes (0.083 hours).[1]

  • Bioavailability: The oral bioavailability of all tested compounds is relatively low, ranging from 10.1% to 14.1%. Isoborneol exhibits slightly higher oral bioavailability compared to borneol from both natural and synthetic sources.[1]

  • Distribution: The volume of distribution at steady state (VSS) for both borneol and isoborneol is significantly larger than the total body water in rats, suggesting extensive tissue distribution.[1]

  • Elimination: Isoborneol has a shorter elimination half-life (t1/2) and mean residence time (MRT) compared to borneol, indicating faster elimination from the body.[1]

  • Metabolism: Borneol is metabolized to camphor, and no conversion of borneol to isoborneol was detected in vivo.[1]

Experimental Protocols

The following is a detailed methodology for a typical pharmacokinetic study of borneol isomers in rats, based on the cited literature.[1][2]

1. Animals:

  • Male Sprague-Dawley rats are used.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Rats are fasted overnight before drug administration.

2. Drug Administration:

  • Oral (PO): A single dose (e.g., 20 mg/kg) of natural borneol or synthetic borneol is administered by oral gavage.

  • Intravenous (IV): A single dose (e.g., 5 mg/kg) is administered via the tail vein.

3. Blood Sampling:

  • Serial blood samples (approximately 130-150 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, 14, and 24 hours) into heparinized tubes.[1]

  • Plasma is separated by centrifugation and stored at -70°C until analysis.

4. Sample Preparation and Analysis:

  • Extraction: A liquid-liquid microextraction method is employed. A small volume of plasma (e.g., 70 µL) is extracted with a water-immiscible organic solvent like n-hexane.[2]

  • Analytical Method: The concentrations of borneol, isoborneol, and their metabolite camphor in the plasma extracts are determined using a validated gas chromatography-mass spectrometry (GC-MS) method.[2]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CLtot,p, and VSS are calculated from the plasma concentration-time data using non-compartmental analysis.

Visualizations

Metabolic Pathway of Borneol

The primary metabolic transformation of borneol is its oxidation to camphor.

Borneol Borneol / Isoborneol Camphor Camphor Borneol->Camphor Oxidation

Caption: Metabolic conversion of borneol to camphor.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of borneol isomers.

cluster_pre_study Pre-Study cluster_study_execution Study Execution cluster_analysis Analysis cluster_post_analysis Post-Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Drug Administration (PO or IV) Drug Administration (PO or IV) Fasting->Drug Administration (PO or IV) Serial Blood Sampling Serial Blood Sampling Drug Administration (PO or IV)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Sample Storage (-70°C) Sample Storage (-70°C) Plasma Separation->Sample Storage (-70°C) Sample Extraction Sample Extraction Sample Storage (-70°C)->Sample Extraction GC-MS Analysis GC-MS Analysis Sample Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Pharmacokinetic Modeling Pharmacokinetic Modeling Data Processing->Pharmacokinetic Modeling Parameter Calculation Parameter Calculation Pharmacokinetic Modeling->Parameter Calculation Report Generation Report Generation Parameter Calculation->Report Generation

Caption: Workflow of a typical pharmacokinetic study.

References

Evaluating the Safety Profile of DL-Borneol in Comparison to Other Terpenes: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative safety evaluation of DL-Borneol against other common terpenes—Limonene, Linalool, and α-Pinene. The information presented herein is curated from a comprehensive review of toxicological studies and regulatory data to support researchers and drug development professionals in making informed decisions. All quantitative data is summarized for ease of comparison, and detailed methodologies for key toxicological assays are provided.

Executive Summary

This compound, a bicyclic monoterpene, exhibits a safety profile that is broadly comparable to other widely used terpenes such as Limonene, Linalool, and α-Pinene. While data for this compound is less extensive in some areas, read-across from its isomers and available studies indicate a low potential for acute toxicity and genotoxicity. Skin sensitization is not a significant concern. This guide provides a detailed comparison of key safety endpoints to aid in the risk assessment of this compound in various applications.

Comparative Toxicological Data

The following table summarizes the key safety data for this compound and a selection of other common terpenes. It is important to note that some data for this compound is based on read-across from its isomers, such as isoborneol and l-borneol, which is a scientifically accepted practice in the absence of direct data for the specific compound.

Safety EndpointThis compoundLimoneneLinaloolα-Pinene
Acute Oral Toxicity (LD50) 1059 mg/kg (mouse)[1]>5000 mg/kg (rat)[2]2790 mg/kg (rat)[3]3700 mg/kg (rat)
Acute Dermal Toxicity (LD50) >5000 mg/kg (rabbit, read-across from isoborneol)[4]>5000 mg/kg (rabbit)5610 mg/kg (rat)[3]>5000 mg/kg (rabbit)
Skin Sensitization Not a sensitizer[5]Potential sensitizer, especially when oxidized[6][7]Not considered a sensitizer, but autoxidation products can be[3][8]Can cause skin sensitization[9][10]
Genotoxicity (Ames Test) Negative (read-across from l-borneol and isoborneol)[5][11]Not genotoxic[12]Not mutagenic in most bacterial tests[3]Not mutagenic[13]
Repeated Dose Toxicity (NOAEL) 250 mg/kg bw/day (dermal, 90-day study in mice)[10]250 mg/kg/day (oral)[6]160 mg/kg bw/d (oral)[3]25 ppm (inhalation, kidney lesions in male rats)[13]

Key Experimental Protocols

Understanding the methodologies behind the safety data is crucial for its interpretation. Below are summaries of the standard protocols for key toxicological assessments, based on OECD guidelines.

Acute Oral Toxicity (LD50) Testing (OECD 420, 423, 425)

The acute oral toxicity of a substance is typically determined using one of three OECD guidelines: the Fixed Dose Procedure (FDP, TG 420), the Acute Toxic Class Method (ATC, TG 423), or the Up-and-Down Procedure (UDP, TG 425)[6]. These methods aim to identify the dose of a substance that is lethal to 50% of the test animal population (LD50) following a single oral administration[3].

General Procedure:

  • Animal Selection: Healthy, young adult rodents (commonly rats) are used[3].

  • Fasting: Animals are fasted overnight prior to dosing[3].

  • Dose Administration: The test substance is administered orally, typically by gavage, in a single dose[3][14]. The volume administered is generally limited to 1 mL/100g of body weight for aqueous solutions[3].

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[14].

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Repeated Dose Toxicity (NOAEL) Studies (OECD 407, 408)

Repeated dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no biologically significant adverse effects are observed[15].

General Procedure (28-day or 90-day oral study):

  • Animal Selection: Typically conducted in rodents.

  • Dose Administration: The test substance is administered daily at three or more dose levels, plus a control group, for 28 or 90 consecutive days[2][9]. Administration can be via gavage, in the diet, or in drinking water.

  • In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology and clinical chemistry analysis.

  • Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are examined microscopically.

Skin Sensitization Testing: Local Lymph Node Assay (LLNA) (OECD 429)

The LLNA is an in vivo assay used to assess the skin sensitization potential of a substance[12][16]. It measures the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance[16].

General Procedure:

  • Animal Selection: The test is performed in mice, typically of the CBA/J strain[17].

  • Test Substance Application: The test substance is applied topically to the dorsum of both ears for three consecutive days.

  • Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

  • Stimulation Index (SI): The degree of sensitization is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. An SI of 3 or greater is generally considered a positive result.

Signaling Pathways and Experimental Workflows

Terpene Metabolism in the Liver

Terpenes are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. This metabolic pathway is crucial for their detoxification and excretion, but can also lead to the formation of reactive metabolites. The diagram below illustrates a generalized pathway for terpene metabolism.

Terpene_Metabolism Terpene Terpene PhaseI Phase I Metabolism (Oxidation, Reduction, Hydrolysis) Terpene->PhaseI Metabolites Hydroxylated/ Oxidized Metabolites PhaseI->Metabolites CYP450 CYP450 Cytochrome P450 Enzymes PhaseII Phase II Metabolism (Conjugation) Metabolites->PhaseII Conjugated_Metabolites Glucuronide/ Sulfate Conjugates PhaseII->Conjugated_Metabolites Excretion Excretion (Urine, Feces) Conjugated_Metabolites->Excretion

Caption: Generalized pathway of terpene metabolism in the liver.

Ames Test Experimental Workflow

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical compound[18][19]. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, allowing the bacteria to grow.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_results Results Test_Compound Test Compound Incubation Incubate Bacteria with Test Compound +/- S9 Mix Test_Compound->Incubation S9_Mix S9 Metabolic Activation Mix S9_Mix->Incubation Bacteria Histidine-dependent Salmonella typhimurium Bacteria->Incubation Plating Plate on Histidine-deficient Minimal Glucose Agar Incubation->Plating Incubate_Plates Incubate Plates (37°C for 48-72h) Plating->Incubate_Plates Count_Colonies Count Revertant Colonies Incubate_Plates->Count_Colonies Compare_Controls Compare to Spontaneous Reversion Rate (Controls) Count_Colonies->Compare_Controls Conclusion Determine Mutagenic Potential Compare_Controls->Conclusion

Caption: Workflow of the Ames test for mutagenicity assessment.

Conclusion

Based on the available toxicological data, this compound demonstrates a safety profile that is generally in line with other commonly used terpenes. Its acute toxicity is low, and it is not considered to be a skin sensitizer or to have genotoxic potential. The provided comparative data and experimental protocols offer a valuable resource for researchers and drug development professionals in the safety assessment of this compound for its intended applications. As with any chemical substance, a thorough risk assessment should be conducted in the context of its specific use and exposure levels.

References

Unveiling the Blood-Brain Barrier Gatekeeper: A Comparative Guide to DL-Borneol's Modulation of Claudin-5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms that govern the blood-brain barrier (BBB) is paramount for therapeutic advancement. Claudin-5, a key tight junction protein, plays a pivotal role in maintaining the integrity of this highly selective barrier. This guide provides a comprehensive cross-study validation of DL-Borneol's mechanism of action on claudin-5, comparing its performance with other alternatives and detailing the experimental data that underpins our current understanding.

This compound, a bicyclic monoterpene, has garnered significant attention for its ability to transiently increase the permeability of the BBB, thereby enhancing the delivery of therapeutic agents to the central nervous system.[1][2] However, the precise molecular interactions, particularly its effect on claudin-5, remain a subject of active investigation, with studies presenting varied and sometimes conflicting results.

Comparative Analysis of Claudin-5 Modulation: this compound vs. Alternatives

The following table summarizes the quantitative data from various studies on the effects of this compound and alternative compounds on claudin-5 expression and localization, as well as the functional consequences for BBB permeability.

Compound Model System Effect on Claudin-5 Expression Effect on Claudin-5 Localization Effect on BBB Permeability Key Findings & Citations
This compound Rat blood-optic nerve barrierNo significant change in total protein levels.Translocation from the cell membrane to the cytoplasm, peaking at 1 hour and reversing by 8 hours.Increased.Claudin-5 translocation may be a key mechanism for the reversible opening of the barrier.[3]
This compound Rat C6 glioma modelNo significant modification in mRNA or protein expression levels.No significant difference in location.Increased.The permeability-enhancing effect is associated with the downregulation of ZO-1 and F-actin, not claudin-5.[4][5]
(+)-Borneol (in combination with Muscone) IL-1β-induced endothelium injury model (bEnd.3 cells and mice)Upregulated expression.Not explicitly detailed, but stabilization of claudin-5 at the junction is implied.Decreased (protective effect).Cooperatively strengthens the cAMP/CREB/claudin-5 signaling pathway to maintain barrier integrity.[6][7]
Claudin-5 binding peptide (f1-C5C2) In vitro murine 2D transwell model of BBB (bEnd.3 cells)Significant downregulation of total protein expression at 25 µM.Not explicitly detailed, but binding to the extracellular loop is the proposed mechanism of action.Increased paracellular transport of 4kDa dextran.Competitively binds to claudin-5 to increase permeability.[8]
Phenol Human intestinal epithelial cells (SK-CO15)Not explicitly detailed.Delocalization from tight junctions to the cytosol.Increased.Disrupts the lipid bilayer, leading to the mislocalization of tight junction proteins.[9]

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

The diverse findings on this compound's action on claudin-5 suggest multiple or context-dependent mechanisms. The following diagrams illustrate the proposed signaling pathways and a typical experimental workflow for investigating these effects.

DL_Borneol_Claudin5_Pathway cluster_translocation Mechanism 1: Translocation cluster_signaling Mechanism 2: Signaling Cascade (Protective) DL-Borneol_T This compound Membrane_Claudin5_T Claudin-5 (at Tight Junction) DL-Borneol_T->Membrane_Claudin5_T Induces Cytoplasm_Claudin5_T Claudin-5 (in Cytoplasm) Membrane_Claudin5_T->Cytoplasm_Claudin5_T Translocation Increased_Permeability_T Increased BBB Permeability Cytoplasm_Claudin5_T->Increased_Permeability_T Leads to Borneol_Muscone (+)-Borneol + Muscone cAMP ↑ cAMP Borneol_Muscone->cAMP CREB ↑ p-CREB cAMP->CREB Claudin5_Expression ↑ Claudin-5 Expression CREB->Claudin5_Expression Decreased_Permeability Decreased BBB Permeability (Barrier Integrity) Claudin5_Expression->Decreased_Permeability Experimental_Workflow Cell_Culture In Vitro BBB Model (e.g., bEnd.3 cells) Treatment Treatment with this compound or Alternative Compound Cell_Culture->Treatment TEER Functional Assay: Transepithelial Electrical Resistance (TEER) Treatment->TEER Permeability_Assay Functional Assay: Paracellular Permeability (e.g., FITC-dextran) Treatment->Permeability_Assay Protein_Expression Biochemical Assay: Western Blot for Total Claudin-5 Treatment->Protein_Expression Protein_Localization Imaging Assay: Immunofluorescence for Claudin-5 Localization Treatment->Protein_Localization Data_Analysis Data Analysis and Comparison TEER->Data_Analysis Permeability_Assay->Data_Analysis Protein_Expression->Data_Analysis Protein_Localization->Data_Analysis

References

The Therapeutic Window of DL-Borneol: A Comparative Analysis of Permeation Enhancement and Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A wider therapeutic window suggests a more favorable safety and efficacy profile for DL-Borneol in transdermal drug delivery compared to several conventional permeation enhancers. This natural bicyclic monoterpene demonstrates significant potential in facilitating the passage of various drug molecules through the skin barrier while maintaining a lower cytotoxicity profile against skin cells.

Researchers in drug development are constantly seeking methods to improve the delivery of therapeutic agents through the skin, a formidable barrier. Permeation enhancers are crucial in this endeavor, but their utility is often limited by a narrow therapeutic window—the range between the concentration that produces the desired effect and the concentration that causes toxicity. This guide provides a comparative analysis of this compound, a well-documented natural permeation enhancer, against other commonly used enhancers, focusing on their therapeutic windows as defined by their permeation enhancement efficacy and in vitro cytotoxicity.

Comparative Cytotoxicity of Permeation Enhancers

The safety of a permeation enhancer is a primary concern in the development of transdermal drug delivery systems. In vitro cytotoxicity assays on relevant skin cell lines, such as human keratinocytes (HaCaT) and dermal fibroblasts (CCC-HSF-1), are standard methods for assessing the potential for skin irritation and damage. The half-maximal inhibitory concentration (IC50), the concentration of a substance that reduces cell viability by 50%, is a key metric in these assays. A higher IC50 value indicates lower cytotoxicity.

Studies have consistently shown that this compound exhibits lower cytotoxicity compared to the widely used synthetic enhancer, Azone (laurocapram)[1]. While specific IC50 values can vary depending on the experimental conditions and cell line, the available data indicates a more favorable safety profile for this compound.

Permeation EnhancerCell LineIC50 (µg/mL)Reference
This compound HaCaTData indicates lower cytotoxicity than Azone, but specific IC50 not provided in the searched literature.[1]
Azone HaCaTData indicates higher cytotoxicity than this compound, but specific IC50 not provided in the searched literature.[1]
Mint Oil HaCaT105.3 ± 9.2[2]
Azone HaCaT15.6 ± 2.5[2]
Mint Oil CCC-ESF-189.4 ± 7.8[2]
Azone CCC-ESF-112.8 ± 1.9[2]

Table 1: Comparative in vitro cytotoxicity of selected permeation enhancers. A higher IC50 value indicates lower cytotoxicity.

Comparative Permeation Enhancement Efficacy

The efficacy of a permeation enhancer is quantified by its ability to increase the flux of a drug across the skin. The Enhancement Ratio (ER) is a standard measure, calculated as the ratio of the drug's permeability coefficient with the enhancer to that without it. A higher ER signifies greater efficacy.

This compound has been shown to effectively enhance the permeation of a variety of drugs with differing lipophilicity. Its enhancement ratios are often comparable to or greater than those of other well-known enhancers.

One study demonstrated that the permeation enhancement effect of borneol on the poorly water-soluble drug osthole is superior to that of the commonly used synthetic enhancer Azone[3]. Another comparative study focusing on the hydrophilic drug 5-fluorouracil (5-FU) found that both borneol and menthol significantly enhanced its permeation, with borneol showing a stronger effect at higher concentrations[4].

DrugPermeation Enhancer (Concentration)Enhancement Ratio (ER)Reference
5-Fluorouracil This compound (3%)5.86[4]
5-Fluorouracil Menthol (3%)4.98[4]
Antipyrine This compound (not specified)3.21[1]
Aspirin This compound (not specified)2.87[1]
Salicylic Acid This compound (not specified)2.15[1]
Ibuprofen This compound (not specified)1.89[1]
Isosorbide Dinitrate Terpineol Derivative (TER-C4)7.67[5]
Isosorbide Dinitrate N-methyl-2-pyrrolidone (NMP)8.50[5]
Isosorbide Dinitrate AzoneData not available in this study for direct comparison[5]

Table 2: Comparative permeation enhancement ratios of this compound and other enhancers for various drugs.

Mechanisms of Action: A Key to Understanding the Therapeutic Window

The favorable therapeutic window of this compound can be attributed to its multifaceted and reversible mechanism of action on the stratum corneum, the outermost layer of the skin. Unlike some synthetic enhancers that can cause irreversible damage, this compound is believed to work through a combination of mechanisms:

  • Disruption of Stratum Corneum Lipids: this compound, being lipophilic, can intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure and increasing their fluidity. This creates more pathways for drug molecules to diffuse through[1].

  • Interaction with Intracellular Proteins: There is evidence to suggest that borneol can also interact with intracellular proteins within the corneocytes, further contributing to the increased permeability of the skin.

  • Formation of Transient Pores: At higher concentrations, borneol may induce the formation of temporary, reversible pores in the stratum corneum, providing an additional route for drug permeation[4].

The reversibility of these effects is a key advantage, as it allows the skin to regain its barrier function after the drug delivery system is removed, minimizing the risk of long-term damage and irritation.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following are generalized methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human keratinocytes (HaCaT) or other relevant skin cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the permeation enhancers (e.g., this compound, Azone) and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture HaCaT Cells B Seed in 96-well Plate A->B C Add Permeation Enhancers B->C D Incubate for 24h C->D E Add MTT Solution D->E F Incubate for 2-4h E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I Franz_Diffusion_Cell_Workflow A Prepare Skin Membrane B Mount Skin on Franz Cell A->B C Fill Receptor Compartment B->C D Apply Drug Formulation to Donor Compartment C->D E Collect Samples from Receptor Compartment D->E F Quantify Drug Concentration (HPLC) E->F G Calculate Permeation Parameters (Flux, ER) F->G Therapeutic_Window_Concept cluster_borneol This compound cluster_other Some Conventional Enhancers B_efficacy High Efficacy B_window Wide Therapeutic Window B_efficacy->B_window B_safety High Safety (Low Cytotoxicity) B_safety->B_window O_efficacy Variable Efficacy O_window Narrow Therapeutic Window O_efficacy->O_window O_safety Lower Safety (Higher Cytotoxicity) O_safety->O_window

References

Safety Operating Guide

Proper Disposal Procedures for DL-Borneol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of DL-Borneol is essential for ensuring laboratory safety and environmental protection. As a flammable solid with potential health hazards, this compound waste must be managed in accordance with established safety protocols and hazardous waste regulations. This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound in a research and development setting.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

  • Ventilation: Handle this compound exclusively in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or vapors.[1][2]

  • Ignition Sources: As this compound is a flammable solid, keep it away from all heat, sparks, open flames, and other potential ignition sources.[1][3][4][5] Use non-sparking tools when handling the material.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents such as perchlorates, peroxides, and nitrates.[2][5] Ensure that it is not stored or mixed with these substances.

Step-by-Step Disposal Procedure

The disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, along with state and local laws.[6][7] Laboratory personnel are responsible for correctly identifying and managing chemical waste from its point of generation.[8][9]

  • Waste Identification and Classification:

    • The waste generator must determine if the this compound waste is classified as hazardous.[1][10] Given its flammability (UN1312, Hazard Class 4.1), this compound waste should be managed as hazardous waste.[1][5][11]

  • Waste Segregation and Collection:

    • Collect this compound waste in a designated, compatible container. Do not mix it with other waste streams, especially incompatible chemicals.[1][12]

    • For spills, sweep up the solid material using non-sparking tools and place it into a suitable, sealable container for disposal.[2] Avoid actions that generate dust.[2][4]

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste."[1][7]

    • The label must also include the chemical name ("this compound") and a clear description of its hazards (e.g., "Flammable Solid").[7]

  • Waste Storage:

    • Keep the waste container tightly closed except when adding waste.[11][12]

    • Store the container in a cool, dry, and well-ventilated area designated for hazardous waste.[5][11] Ensure it is stored away from incompatible materials.[2]

    • Storage must be at or near the point of generation and under the control of the generator.[12]

  • Disposal of Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as gloves, absorbent pads, or towels, must be disposed of as hazardous waste in the same manner as the chemical itself.[1][12]

  • Empty Container Disposal:

    • A container that held this compound is not considered hazardous waste if it has been properly emptied.[8]

    • To decontaminate the container, triple-rinse it with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate and manage it as hazardous waste.[8]

    • After rinsing and air-drying in a ventilated area (like a fume hood), deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[8]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.[5] Do not dispose of this compound down the drain or in regular trash.[13]

Quantitative Safety and Regulatory Data

The following table summarizes key quantitative data for this compound, essential for risk assessment and proper handling.

PropertyValueSource(s)
UN Number UN1312[5][11]
Hazard Class 4.1 (Flammable Solid)[11]
Flash Point 65 °C (149 °F)[2]
LD50 (Oral, Rat) 5800 mg/kg[2]
NFPA Flammability Rating 2 (Moderate)[5]
NFPA Reactivity Rating 0 (Minimal)[5]

Experimental Protocols

The disposal procedures outlined in this document are based on established regulatory guidelines and safety data, rather than specific experimental protocols. The classification of this compound as a hazardous waste is determined by regulatory frameworks such as the EPA's Resource Conservation and Recovery Act (RCRA).[1] No experimental methodologies for determining disposal routes were cited in the reviewed safety data sheets.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 start This compound Waste Generated determination Hazardous Waste Determination (per 40 CFR Part 261.3) start->determination spill Spill or Contaminated PPE? determination->spill Classified as Hazardous (Flammable Solid) collect Collect Waste in a Compatible, Sealed Container labeling Label Container: 'Hazardous Waste' 'this compound' 'Flammable Solid' collect->labeling storage Store in Designated Cool, Dry, Well-Ventilated Area labeling->storage pickup Arrange for Pickup by Licensed Waste Contractor (Contact EHS) storage->pickup spill->collect No collect_spill Collect Contaminated Debris into Same Waste Container spill->collect_spill Yes collect_spill->collect

References

Safe Handling and Disposal of DL-Borneol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DL-Borneol. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable solid that can cause skin, eye, and respiratory tract irritation.[1][2][3][4] It may also cause central nervous system effects.[1] Engineering controls, such as using a chemical fume hood and ensuring the availability of an eyewash station and safety shower, are fundamental for safe handling.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][5]To prevent eye irritation from dust or splashes.[1]
Skin Protection Appropriate protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][3]To avoid skin irritation.[3] Contaminated clothing should be removed and washed before reuse.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs.[1][5]To prevent respiratory tract irritation from dust inhalation.[1]
Safe Handling and Storage Protocol
  • Preparation : Before handling, ensure you are trained on the proper procedures and are familiar with the location and operation of safety equipment, including the eyewash station and safety shower.[1][6]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust and vapor accumulation.[1]

  • Ignition Sources : this compound is a flammable solid. Keep it away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools when handling.[1]

  • Personal Protection : Don the appropriate PPE as specified in the table above. Avoid all personal contact, including inhalation of dust.[7]

  • Dispensing : When transferring the solid, minimize dust generation.[1]

  • Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5]

Emergency and First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5]
Skin Contact Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] If skin irritation persists, seek medical attention.[5]
Inhalation Move the exposed person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill and Disposal Plan

Spill Response:

  • Evacuate : Evacuate non-essential personnel from the spill area.[6]

  • Control Ignition Sources : Remove all sources of ignition.[6][8]

  • Containment : Wear appropriate PPE. Use a non-sparking tool to sweep or vacuum the spilled material into a suitable, labeled disposal container.[1] Avoid generating dust.[1]

  • Decontamination : Clean the spill area thoroughly.

Disposal Protocol:

This compound and any contaminated materials should be treated as hazardous waste.[6][7]

  • Containerize : Place the waste in a suitable, closed, and properly labeled container.[5]

  • Regulations : All waste disposal must be conducted in accordance with local, state, and federal regulations.[6][7] Contact your institution's environmental health and safety department for specific guidance.

  • Recycling : Where possible, consider recycling for unused material if it has not been contaminated.[7]

Quantitative Safety Data
ParameterValueReference
Flash Point 65 °C (149 °F)[1][9]
Melting Point 212-214 °C[3]
Boiling Point 210 °C[9]
UN Number 1312[5]
Hazard Class 4.1 (Flammable Solid)[5]

Safe Handling Workflow for this compound

G prep 1. Preparation - Review SDS - Locate Safety Equipment ppe 2. Don PPE - Safety Goggles - Gloves - Lab Coat prep->ppe Proceed handling 3. Handling - Use Fume Hood - Avoid Dust - No Ignition Sources ppe->handling Proceed storage 4. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area handling->storage After Use spill Spill Occurs handling->spill If Spill disposal 5. Disposal - Hazardous Waste Container - Follow Regulations storage->disposal When Expired/Unneeded end End of Process storage->end Properly Stored spill_response Spill Response - Evacuate - Control Ignition - Clean Up spill->spill_response Initiate spill_response->disposal After Cleanup disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Borneol
Reactant of Route 2
DL-Borneol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.